Cupric isodecanoate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
84082-88-2 |
|---|---|
Molecular Formula |
C20H38CuO4 |
Molecular Weight |
406.1 g/mol |
IUPAC Name |
copper;8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Cu/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
QNZDQFWXGOXXTP-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Cupric Isodecanoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cupric isodecanoate, a copper (II) salt of isodecanoic acid, is a chemical compound with diverse applications, notably as a catalyst, fungicide, and wood preservative. Its chemical properties are largely defined by the coordination of the cupric ion with two isodecanoate ligands. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on its most well-characterized isomer, cupric neodecanoate. It details experimental protocols for its synthesis and analysis and explores its toxicological profile and potential biological interactions.
Chemical Identity and Nomenclature
A notable ambiguity surrounds the term "this compound" due to the existence of multiple structural isomers of isodecanoic acid. Isodecanoic acid (C10H20O2) is a branched-chain carboxylic acid. The most commercially significant and well-documented isomer is neodecanoic acid, where the carboxylic group is attached to a highly branched nine-carbon chain. Consequently, cupric neodecanoate is often referred to as this compound.
For clarity, this guide will primarily focus on the properties of cupric neodecanoate , while acknowledging that other isomers may exhibit slightly different characteristics.
Table 1: Chemical Identification of Cupric Neodecanoate
| Property | Value |
| Chemical Name | Copper (II) neodecanoate |
| Synonyms | This compound, Copper bis(neodecanoate) |
| CAS Number | 50315-14-5, 68084-48-0[1] |
| Molecular Formula | C20H38CuO4[1] |
| Molecular Weight | 406.06 g/mol [1] |
| Chemical Structure | A central copper (II) ion coordinated to two neodecanoate ligands. |
Diagram 1: Generalized Structure of this compound
A simplified representation of the coordination of two isodecanoate ligands to a central copper (II) ion.
Physical and Chemical Properties
Cupric neodecanoate is typically a blue or green solid or a viscous liquid, depending on its purity and the presence of solvents. Its branched alkyl chains contribute to its solubility in nonpolar organic solvents.
Table 2: Physicochemical Properties of Cupric Neodecanoate
| Property | Value |
| Appearance | Dark green liquid or blue-green solid[1] |
| Melting Point | Decomposes above 220°C[1] |
| Boiling Point | ~110°C (solvent-dependent)[2]; 265.6°C at 760 mmHg[3] |
| Solubility | |
| Water | 183 mg/L at 20°C[4] |
| Organic Solvents | Miscible in toluene and xylene[1] |
| Density | ~1.08 g/cm³ at 20°C[5] |
Chemical Reactivity
Thermal Decomposition
Upon heating, cupric neodecanoate undergoes thermal decomposition. The decomposition process is critical for its application in the formation of copper-based materials. The primary decomposition products are copper oxides (CuO and Cu2O) and metallic copper, along with organic byproducts. The exact decomposition temperature and products can be influenced by the atmosphere (air or inert).
Diagram 2: Thermal Decomposition Pathway
Simplified thermal decomposition of cupric neodecanoate.
Reactivity in Organic Synthesis
Cupric carboxylates, including cupric neodecanoate, are utilized as catalysts in various organic reactions. The copper (II) center can participate in redox cycles, facilitating transformations such as oxidation, cross-coupling reactions, and aminations. The long, branched alkyl chains of the isodecanoate ligand enhance the solubility of the catalyst in organic reaction media.
Experimental Protocols
Synthesis of Cupric Neodecanoate
Objective: To synthesize cupric neodecanoate from a soluble copper salt and neodecanoic acid.
Materials:
-
Copper (II) nitrate (Cu(NO3)2)
-
Neodecanoic acid
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Xylene
-
Reaction vessel with stirring and heating capabilities
-
Separatory funnel
-
Rotary evaporator
Procedure: [6]
-
Preparation of Sodium Neodecanoate:
-
Dissolve a stoichiometric amount of sodium hydroxide in deionized water.
-
In a separate flask, dissolve neodecanoic acid in methanol.
-
Slowly add the sodium hydroxide solution to the neodecanoic acid solution while stirring.
-
Continue stirring at 50°C for 1 hour to ensure complete neutralization, forming sodium neodecanoate.
-
-
Formation of Cupric Neodecanoate:
-
Prepare an aqueous solution of copper (II) nitrate.
-
Add the copper (II) nitrate solution to the sodium neodecanoate solution with vigorous stirring.
-
A precipitate of cupric neodecanoate will form.
-
Continue stirring the mixture at 50°C for 1 hour.
-
-
Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the cupric neodecanoate into xylene. The aqueous layer containing sodium nitrate can be discarded.
-
Wash the organic layer with deionized water to remove any remaining impurities.
-
Remove the xylene under reduced pressure using a rotary evaporator to obtain the final product.
-
Diagram 3: Synthesis Workflow
Workflow for the synthesis and purification of cupric neodecanoate.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
Objective: To identify the characteristic functional groups of this compound and confirm the coordination of the carboxylate to the copper ion.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., carbon tetrachloride, which has minimal interference in the carbonyl stretching region) or prepare a KBr pellet if the sample is a solid.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Spectral Interpretation:
-
Look for the absence of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).
-
Identify the strong asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group. These typically appear in the regions of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively.
-
The separation between these two peaks (Δν = νas - νs) can provide information about the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Objective: To characterize the structure of the isodecanoate ligand and study the paramagnetic effects of the Cu(II) ion.
Challenges: The paramagnetic nature of the Cu(II) ion (d⁹ electron configuration) leads to significant broadening and shifting of NMR signals, making interpretation complex.
Methodology:
-
Instrumentation: A high-field NMR spectrometer is recommended.
-
Sample Preparation: Dissolve the sample in a deuterated solvent in which it is soluble (e.g., CDCl3).
-
Data Acquisition:
-
Interpretation: The observed shifts and line broadening can provide information about the proximity of the protons to the paramagnetic copper center. Comparison with the NMR spectrum of the free isodecanoic acid is crucial for identifying the ligand signals.
Toxicological Profile
The toxicology of this compound is primarily related to the bioavailability and toxicity of copper. While copper is an essential trace element, excessive exposure can be harmful.
Table 3: Toxicological Information for Copper Neodecanoate
| Endpoint | Information |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[9] |
| Exposure Limits (as Cu) | |
| PEL (Permissible Exposure Limit) | 1.0 mg/m³[9] |
| IDLH (Immediately Dangerous to Life or Health) | 100.0 mg/m³[9] |
| TLV (Threshold Limit Value) | 1.0 mg/m³[9] |
Potential Biological Signaling Pathways
The biological activity of this compound is intrinsically linked to the role of copper in cellular processes. Copper ions are known to be essential cofactors for a variety of enzymes and can influence cellular signaling pathways. While specific pathways for this compound are not well-documented, its ability to deliver copper ions suggests potential interactions with copper-dependent pathways.
Copper homeostasis is tightly regulated, and an influx of copper from compounds like this compound could potentially disrupt this balance, leading to various cellular responses, including oxidative stress and the activation of stress-response pathways. Copper is also implicated in processes like angiogenesis and neurotransmission.[10][11]
Diagram 4: Potential Cellular Interactions of this compound
A conceptual diagram of the potential cellular fate and interactions of this compound.
Conclusion
This compound, represented primarily by its neodecanoate isomer, is a compound with distinct chemical properties that make it valuable in various industrial applications. Its characterization requires an awareness of its isomeric nature and the application of appropriate analytical techniques, particularly to account for the paramagnetic effects of the Cu(II) ion. While its toxicological profile is dominated by the effects of copper, its organic ligand structure influences its solubility and bioavailability. Further research into the specific biological interactions of different isomers of this compound could reveal novel applications in drug development and other biomedical fields.
References
- 1. Buy Copper neodecanoate | 68084-48-0 [smolecule.com]
- 2. americanelements.com [americanelements.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. copper(2+) neodecanoate CAS#: 68084-48-0 [amp.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper neodecanoate | 50315-14-5 | Benchchem [benchchem.com]
- 7. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper neodecanoate | C20H38CuO4 | CID 163179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. New Roles for Copper Metabolism in Cell Proliferation, Signaling, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper in biology - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Synthesis and Characterization of Cupric Isodecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of cupric isodecanoate, a significant organometallic compound with applications in catalysis, as a paint additive, and in the formulation of conductive inks.[1] Given the limited direct literature on this compound, this guide also draws upon data from its close structural isomer, copper neodecanoate, and other similar long-chain copper(II) carboxylates to provide a comprehensive understanding of its properties.
Synthesis of this compound
The synthesis of this compound, a type of copper(II) carboxylate, can be achieved through several established methods. These generally involve the reaction of a copper(II) salt with isodecanoic acid or its corresponding sodium salt. The choice of synthetic route can influence the purity, yield, and physical form of the final product.[2][3]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of copper(II) carboxylates, which are directly applicable to the preparation of this compound.
Protocol 1: From Copper(II) Salt and Sodium Isodecanoate
This widely used method involves a two-step process: the saponification of isodecanoic acid to form sodium isodecanoate, followed by a metathesis reaction with a water-soluble copper(II) salt.[2][4]
-
Preparation of Sodium Isodecanoate:
-
Dissolve a stoichiometric amount of isodecanoic acid in a suitable solvent like methanol.
-
Separately, prepare an aqueous solution of sodium hydroxide (NaOH).
-
Slowly add the NaOH solution to the isodecanoic acid solution with constant stirring. The reaction is typically carried out at a moderately elevated temperature (e.g., 50 °C) for about an hour to ensure complete neutralization.[4]
-
The resulting solution contains sodium isodecanoate.
-
-
Synthesis of this compound:
-
Prepare an aqueous solution of a copper(II) salt, such as copper(II) nitrate (Cu(NO₃)₂) or copper(II) sulfate (CuSO₄).
-
Add the copper(II) salt solution dropwise to the sodium isodecanoate solution while stirring continuously. The reaction is typically maintained at around 50 °C for one hour.[4]
-
A precipitate of this compound will form.
-
The product can be extracted using an organic solvent like xylene.[4]
-
The solvent is then removed under reduced pressure to yield the final product.
-
Protocol 2: From Copper(II) Acetate and Isodecanoic Acid
This method is particularly suitable when the carboxylic acid is soluble in ethanol.[3]
-
Dissolve 5.0 g of copper(II) acetate in 50 mL of water.
-
In a separate flask, dissolve a stoichiometric amount of isodecanoic acid in a minimal amount of ethanol.
-
Mix the two solutions. A precipitate of this compound may form immediately or upon standing overnight.
-
Isolate the precipitate by suction filtration.
-
Wash the product with ethanol to remove any unreacted starting materials.[3]
-
Air-dry the final product.
Synthesis Workflow
Characterization of this compound
The characterization of this compound involves various analytical techniques to determine its structure, composition, and thermal properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a crucial tool for confirming the formation of the copper carboxylate salt. The key spectral features to observe are the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of characteristic asymmetric and symmetric stretching vibrations of the carboxylate group.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Carboxylate (asymmetric stretch) | 1585 - 1610 | Indicates the formation of the copper salt.[5][6] |
| Carboxylate (symmetric stretch) | 1421 - 1440 | Confirms the coordination of the carboxylate to the copper ion.[5][6] |
| C-H (stretching) | 2850 - 2950 | Characteristic of the alkyl chain of the isodecanoate ligand.[5] |
| Cu-O (stretching) | ~500 | Indicates the formation of the copper-oxygen bond.[7] |
Table 1: Characteristic FT-IR Absorption Bands for Copper(II) Carboxylates.
Thermal Analysis (TGA and DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into the thermal stability and decomposition behavior of this compound. For copper neodecanoate, a close analog, thermal decomposition is reported to begin around 220-230 °C.[4]
| Analysis | Temperature Range (°C) | Observation |
| TGA | 220 - 230 | Onset of decomposition.[4] |
| TGA | >250 | Significant weight loss corresponding to the decomposition of the organic ligand.[4] |
| DSC | Varies | Endothermic and exothermic peaks corresponding to phase transitions and decomposition. |
Table 2: Thermal Analysis Data for Copper Neodecanoate.
The thermal decomposition of copper(II) carboxylates typically occurs in multiple steps, often involving the loss of any coordinated water molecules followed by the decomposition of the carboxylate ligands, ultimately yielding copper oxide or metallic copper depending on the atmosphere.[8]
X-ray Diffraction (XRD)
X-ray diffraction is used to analyze the crystalline structure of the synthesized compound. For long-chain copper(II) carboxylates like copper stearate, the XRD pattern exhibits characteristic peaks corresponding to the ordered arrangement of the molecules.
| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |
| [Data for a representative copper(II) long-chain carboxylate would be inserted here based on specific literature values for a similar compound like copper stearate] |
Table 3: Representative XRD Data for a Copper(II) Long-Chain Carboxylate.
The XRD pattern of this compound is expected to show peaks indicative of a crystalline or semi-crystalline material, with the peak positions being dependent on the specific packing of the branched isodecanoate chains.
Characterization Workflow
Logical Relationships in Synthesis and Characterization
The synthesis and characterization of this compound follow a logical progression, where the choice of synthesis method impacts the purification strategy, and the characterization techniques provide complementary information to confirm the identity and purity of the final product.
Conclusion
The synthesis of this compound can be reliably achieved through established methods for preparing copper(II) carboxylates. Its characterization relies on a suite of standard analytical techniques, including FT-IR, thermal analysis, and XRD. While specific data for this compound is not abundant in the literature, a comprehensive understanding of its properties can be attained by leveraging data from analogous compounds such as copper neodecanoate and other long-chain copper carboxylates. This guide provides the necessary protocols and analytical framework for researchers and professionals to successfully synthesize and characterize this versatile organometallic compound.
References
- 1. Copper neodecanoate | C20H38CuO4 | CID 163179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The synthesis and analysis of copper(II) carboxylates - ProQuest [proquest.com]
- 3. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 4. Copper neodecanoate | 50315-14-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]
A Comprehensive Technical Guide to Cupric Isodecanoate: Molecular Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of cupric isodecanoate, a copper (II) salt of isodecanoic acid. This document details its molecular structure and formula, physicochemical properties, and provides standardized experimental protocols for its synthesis and characterization.
Molecular Structure and Formula
This compound is a metal carboxylate. Isodecanoic acid is a branched-chain fatty acid with the general formula C10H20O2. Due to various branching possibilities, "isodecanoic acid" refers to a mixture of isomers. A common isomer is 8-methylnonanoic acid. The cupric ion (Cu²⁺) forms a complex with two isodecanoate anions.
The general molecular formula for this compound is C20H38CuO4 .[1]
The coordination of the carboxylate groups to the copper center can result in different structural motifs. Copper(II) carboxylates are well-known to form dimeric "paddlewheel" structures, where four carboxylate ligands bridge two copper centers.[1][2] However, monomeric structures are also possible, depending on the reaction conditions and the presence of other ligands.[3]
Structural Representation of a this compound Dimer (using 8-methylnonanoic acid as the ligand):
References
- 1. Designing and Exploration of the Biological Potentials of Novel Centrosymmetric Heteroleptic Copper(II) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
CAS number and IUPAC name for cupric isodecanoate.
An In-depth Technical Guide to Cupric Isodecanoate (Copper(II) Neodecanoate)
This technical guide provides a comprehensive overview of this compound, more formally known as copper(II) neodecanoate. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, and potential biological relevance of this organometallic compound.
Chemical Identity
CAS Number: 50315-14-5, 68084-48-0[1]
IUPAC Name: copper bis(7,7-dimethyloctanoate)[1]
Synonyms: Copper(II) neodecanoate, Cupric neodecanoate, Copper neodecanoate, Neodecanoic acid, copper(2+) salt[1][2]
Physicochemical Properties
The following table summarizes the key quantitative data for copper(II) neodecanoate.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₈CuO₄ | [3][] |
| Molecular Weight | 406.06 g/mol | [3][] |
| Appearance | Dark green liquid | [5] |
| Boiling Point | 265.6 °C at 760 mmHg | [3] |
| Flash Point | 121.3 °C | [3] |
| Water Solubility | 183 mg/L at 20 °C | [2] |
| Density | 1.08 g/cm³ at 20 °C | [2] |
Experimental Protocols: Synthesis of Copper(II) Neodecanoate
A common method for the synthesis of copper(II) neodecanoate is a two-step process involving the neutralization of neodecanoic acid followed by a salt metathesis reaction with a copper(II) salt.[6]
Step 1: Formation of Sodium Neodecanoate
-
Reaction: C₉H₁₉COOH + NaOH → C₉H₁₉COONa + H₂O[6]
-
Methodology:
-
Prepare a solution of sodium hydroxide by dissolving 46.5 g of NaOH in 1 L of deionized water.
-
In a separate vessel, dissolve 200 g of 95% neodecanoic acid in 1 L of methanol.
-
Add the neodecanoic acid solution to the sodium hydroxide solution.
-
Stir the resulting mixture at 50 °C for 1 hour to ensure complete neutralization and formation of sodium neodecanoate.[6]
-
Step 2: Formation of Copper(II) Neodecanoate
-
Reaction: 2 C₉H₁₉COONa + Cu(NO₃)₂ → Cu(C₉H₁₉COO)₂ + 2 NaNO₃[6]
-
Methodology:
-
Prepare a solution of copper(II) nitrate by dissolving 70 g of Cu(NO₃)₂ in 1 L of deionized water.
-
Add the copper nitrate solution to the sodium neodecanoate solution from Step 1.
-
Maintain the reaction temperature at 50 °C and stir for 1 hour.
-
The resulting copper(II) neodecanoate can then be extracted from the aqueous solution using an organic solvent such as xylene.[6]
-
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the two-step synthesis of copper(II) neodecanoate.
Copper-Mediated Signaling Pathways in Cancer
While specific signaling pathways for this compound are not well-documented, copper ions, in general, are known to modulate key cellular signaling pathways implicated in cancer progression, such as the MAPK/ERK and PI3K/AKT pathways.[7][8] Copper can act as an allosteric modulator for kinases like MEK1/2, enhancing their activity.[9][10]
Caption: General role of copper in activating pro-tumorigenic signaling pathways.
Applications in Research and Drug Development
Copper compounds have a wide range of biological activities, including anti-inflammatory, anti-proliferative, and biocidal properties.[11] In the context of drug development, copper complexes are being investigated as potential anticancer agents.[12] Their mechanisms of action can involve the induction of apoptosis, the generation of reactive oxygen species (ROS), and the inhibition of angiogenesis.[12] Copper-based drugs are also being explored for their potential to overcome resistance to existing therapies, such as those based on platinum.[13]
Copper-containing amine oxidases are also a target for drug design in inflammatory diseases and cancer.[14] While research into the specific applications of this compound is ongoing, its nature as a copper carboxylate suggests it could be a valuable compound for investigating the therapeutic potential of copper delivery and modulation in various disease models. Furthermore, organometallic compounds like copper(II) neodecanoate are used as precursors and catalysts in materials science, including for the formation of conductive films in flexible electronics.[5][6]
References
- 1. Copper neodecanoate | C20H38CuO4 | CID 163179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. copper(2+) neodecanoate CAS#: 68084-48-0 [amp.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 5. americanelements.com [americanelements.com]
- 6. Copper neodecanoate | 50315-14-5 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Copper in Cancer: How Copper Binding Affects Signaling Pathways – Metals, Metalloproteins and Disease [metals.blogs.wesleyan.edu]
- 10. Connecting copper and cancer: from transition metal signalling to metalloplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of copper based drugs, radiopharmaceuticals and medical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Copper Drug Complexes: Development of a novel class drugs with significant potential for treatment of platinum insensitive cancers | Experimental Therapeutics [bccrc.ca]
- 14. mdpi.com [mdpi.com]
The Catalytic Core of Cupric Isodecanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive research literature specifically detailing the catalytic mechanism of cupric isodecanoate is limited. This guide synthesizes the well-established principles of copper catalysis, drawing parallels from analogous copper(II) carboxylate systems such as copper(II) acetate, octoate, and naphthenate. The mechanisms, data, and protocols presented herein are representative of copper(II) catalysis and serve as a foundational guide for understanding the potential catalytic activity of this compound.
Introduction to this compound in Catalysis
This compound, the copper(II) salt of isodecanoic acid, is a lipophilic coordination complex. While often utilized in applications such as wood preservation and as a paint drier, its role as a catalyst in organic synthesis is an area of growing interest. As a source of copper(II) ions, this compound can initiate and participate in a variety of catalytic cycles, leveraging the accessible oxidation states of copper (Cu(I), Cu(II), and Cu(III)). This guide explores the fundamental mechanisms through which this compound is postulated to act as a catalyst in key organic transformations, including polymerization, cross-coupling, and oxidation reactions.
General Mechanistic Principles
The catalytic activity of copper compounds, including this compound, is primarily dictated by the metal center's ability to cycle between different oxidation states. Two predominant mechanistic pathways are recognized:
-
Single-Electron Transfer (SET) / Radical Pathways: In these mechanisms, the copper catalyst engages in single-electron redox events, generating radical intermediates that propagate the reaction. This pathway is common in polymerization and some oxidation reactions.
-
Two-Electron / Organometallic Pathways: This involves the formation of organocopper intermediates and formal oxidative addition and reductive elimination steps, similar to those seen with precious metal catalysts like palladium. These pathways are characteristic of cross-coupling reactions.
The isodecanoate ligand can influence the catalyst's solubility, stability, and reactivity by modulating the steric and electronic environment of the copper center.
Catalytic Applications and Mechanisms
Polymerization Reactions
This compound can act as a catalyst in controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). In a typical ATRP process, a copper(I) species reversibly activates a dormant alkyl halide initiator to generate a propagating radical. While the primary active species is Cu(I), a Cu(II) compound like this compound plays a crucial role as the deactivator, regulating the concentration of radicals and ensuring a controlled polymerization.
A "reverse ATRP" process can be initiated directly with a Cu(II) species and a conventional radical initiator (e.g., benzoyl peroxide, BPO).
Proposed Mechanism for Reverse ATRP:
-
Initiation: A conventional radical initiator (e.g., BPO) decomposes to form primary radicals.
-
Activation/Reduction: The primary radical reacts with a monomer unit, and the resulting propagating radical (P•) is deactivated by the Cu(II) species (from this compound), forming a dormant species (P-X) and a Cu(I) complex. This in-situ generation of the Cu(I) activator is a key step.
-
Propagation/Deactivation Equilibrium: The generated Cu(I) complex can then activate the dormant species (P-X) to regenerate the propagating radical (P•) and the Cu(II) deactivator, establishing the ATRP equilibrium that allows for controlled chain growth.
Quantitative Data for an Analogous Cu(II)-Catalyzed Polymerization System
| Monomer | Initiator | Cu(II) Source | Ligand | Temp (°C) | Time (h) | Conversion (%) | Mn (GPC) | Mw/Mn | Reference |
| Methyl Methacrylate (MMA) | BPO | Cu(S₂CNEt₂)Cl | bpy | 100 | 62 | 61 | 91,000 | 1.24 | |
| Methyl Methacrylate (MMA) | BPO | Cu(S₂CNEt₂)₂ | bpy | 100 | 10 | 54 | 49,000 | 1.29 |
Experimental Protocol for Reverse ATRP of Methyl Methacrylate (Analogous System)
-
Materials: Methyl methacrylate (MMA, monomer), benzoyl peroxide (BPO, initiator), this compound (or analogous Cu(II) source, e.g., Cu(S₂CNEt₂)Cl), 2,2'-bipyridine (bpy, ligand), tetrahydrofuran (THF, solvent), petroleum ether (precipitant).
-
Procedure: a. In a glass tube, add MMA (e.g., 2.00 g, 0.02 mol), BPO (e.g., 4.8 mg, 0.02 mmol), the Cu(II) catalyst (e.g., 9.8 mg, 0.04 mmol), and bpy (e.g., 18.7 mg, 0.12 mmol). The typical molar ratio of [MMA]₀:[BPO]₀:[Cu(II)]₀:[bpy]₀ is 1000:1:2:6. b. Degas the mixture by three freeze-pump-thaw cycles and seal the tube under vacuum. c. Place the sealed tube in an oil bath thermostated at 100 °C. d. After the desired time (e.g., 62 hours), stop the polymerization by cooling the tube in liquid nitrogen. e. Open the tube and dissolve the reaction mixture in THF (e.g., 20 mL). f. Precipitate the polymer by pouring the THF solution into petroleum ether (e.g., 200 mL). g. Filter and dry the polymer under vacuum to a constant weight. h. Analyze the polymer for monomer conversion (gravimetrically) and molecular weight/distribution (by Gel Permeation Chromatography, GPC).
Cross-Coupling Reactions
This compound can serve as a precatalyst for C-O, C-N, and C-S cross-coupling reactions (e.g., Ullmann-type couplings). In these reactions, the Cu(II) species is typically reduced in situ to the active Cu(I) catalyst. The reaction often proceeds via an organometallic pathway.
Proposed Mechanism for C-O Cross-Coupling (Aryl Halide with an Alcohol):
-
Reduction of Precatalyst: The Cu(II) precatalyst is reduced to a Cu(I) species. This can be facilitated by the alcohol substrate, a ligand, or a sacrificial reducing agent.
-
Formation of Copper Alkoxide: The Cu(I) species reacts with the alcohol in the presence of a base to form a copper(I) alkoxide.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) alkoxide, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-O bond (aryl ether) and regenerate the Cu(I) catalyst.
Quantitative Data for an Analogous Cu(II)-Catalyzed C-O Coupling System
| Aryl Halide | Diol | Cu(II) Source | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | 1,2-Ethanediol | CuCl₂ (5 mol%) | K₂CO₃ | 120 | 12 | 95 | |
| 1-Bromo-4-nitrobenzene | 1,2-Ethanediol | CuCl₂ (5 mol%) | K₂CO₃ | 120 | 4 | 98 | |
| 1-Bromo-4-methoxybenzene | 1,3-Propanediol | CuCl₂ (5 mol%) | K₂CO₃ | 120 | 18 | 85 |
Experimental Protocol for C-O Cross-Coupling (Analogous System)
-
Materials: Aryl bromide, aliphatic diol (serves as reactant, ligand, and solvent), this compound (or analogous Cu(II) source, e.g., CuCl₂), potassium carbonate (K₂CO₃, base).
-
Procedure: a. To a reaction vessel, add the aryl bromide (e.g., 1.0 mmol), this compound (e.g., 0.05 mmol, 5 mol%), and K₂CO₃ (e.g., 3.0 mmol). b. Add the aliphatic diol (e.g., 2.0 mL). c. Stir the mixture at an elevated temperature (e.g., 120 °C) under an inert atmosphere (e.g., nitrogen or argon). d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). e. Upon completion, cool the reaction mixture to room temperature. f. Add water and extract the product with an organic solvent (e.g., ethyl acetate). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
Oxidation Reactions
Copper catalysts, including this compound, are effective in a wide range of aerobic oxidation reactions, such as the oxidation of alcohols, phenols, and catechols. These reactions often involve the activation of molecular oxygen and can proceed through radical or organometallic pathways.
Proposed General Mechanism for Aerobic Alcohol Oxidation (Cu/TEMPO System):
A common and efficient system for alcohol oxidation involves a copper catalyst in conjunction with a stable nitroxyl radical such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
-
Ligand Exchange: The alcohol substrate coordinates to the Cu(II) center, displacing a ligand.
-
Oxidation of Alcohol: The Cu(II)-alkoxide intermediate is oxidized by TEMPO⁺ (formed in a prior step or in situ) to yield the corresponding aldehyde or ketone, a proton, and the Cu(I) species.
-
Re-oxidation of Copper: The Cu(I) species is re-oxidized by TEMPO⁺ back to Cu(II).
-
Regeneration of TEMPO⁺: The reduced form of TEMPO (TEMPO-H) is re-oxidized by molecular oxygen, which is the terminal oxidant, regenerating TEMPO⁺ and producing water. The re-oxidation of Cu(I) to Cu(II) by O₂ can also be a key step.
Quantitative Data for an Analogous Cu(II)-Catalyzed Aerobic Oxidation System
| Substrate | Cu(II) Source | Additive | Base | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Benzyl Alcohol | [Cu(4′-Cltpy)Cl₂] | TEMPO | K₂CO₃ | 70 | 20 | >99 | 74 | |
| 1-Phenylethanol | [Cu₂(OOC₆H₄Br)(OCH₃)(bipy)₂(ClO₄)₂] | H₂O₂ | - | 70 | 6 | 100 | - | |
| Benzyl Alcohol | [CuCl₂(H₂O)L] | H₂O₂ | - | 70 | 1 | 98 | 96 (acid) |
Experimental Protocol for Aerobic Oxidation of Benzyl Alcohol (Analogous System)
-
Materials: Benzyl alcohol, this compound (or analogous Cu(II) source), TEMPO, a base (e.g., K₂CO₃), and a solvent (e.g., water or acetonitrile).
-
Procedure: a. In a round-bottom flask equipped with a condenser, dissolve the Cu(II) catalyst (e.g., 1-5 mol%), TEMPO (e.g., 5-10 mol%), and base (e.g., 1-2 equivalents) in the chosen solvent. b. Add the benzyl alcohol (e.g., 1.0 mmol). c. Heat the mixture to the desired temperature (e.g., 70 °C) and stir vigorously under an atmosphere of air or oxygen (a balloon of O₂ can be used). d. Monitor the reaction by TLC or GC. e. After completion, cool the mixture, and quench with a saturated aqueous solution of NH₄Cl. f. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. h. Purify the product by column chromatography.
Summary and Outlook
This compound, as a representative copper(II) carboxylate, is a versatile and cost-effective catalyst precursor for a range of important organic transformations. Its catalytic activity stems from the ability of the copper center to participate in both single-electron and two-electron redox processes. By understanding the fundamental mechanisms of copper catalysis in polymerization, cross-coupling, and oxidation reactions, researchers can effectively harness the potential of this compound and related copper compounds. The choice of ligands, solvents, and reaction conditions is critical for controlling the reaction pathway and achieving high efficiency and selectivity. Further research into the specific coordination chemistry of the isodecanoate ligand will provide deeper insights and expand the synthetic utility of this accessible copper catalyst.
An In-depth Technical Guide to the Applications of Cupric Isodecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the known and potential applications of cupric isodecanoate. Given the limited direct research on this compound, this review incorporates data from its close structural analogs, cupric naphthenate and cupric neodecanoate, to provide a thorough understanding of its likely properties and performance characteristics. The primary focus of this document is on its role as a wood preservative, with additional sections exploring its potential as a catalyst in organic synthesis.
Core Applications: Wood Preservation
This compound, as part of the broader family of copper carboxylates, is primarily utilized as a wood preservative. These compounds are effective fungicides and insecticides, protecting wood from decay and insect attack, particularly in outdoor and ground-contact applications.[1] The lipophilic nature of the isodecanoate ligand facilitates the penetration of the copper ions into the wood structure.
The preservative action of this compound is primarily due to the fungicidal and insecticidal properties of the cupric ion (Cu²⁺). Once impregnated into the wood, the copper ions are believed to interact with and disrupt essential enzymatic processes in fungi and insects, ultimately leading to their death. The isodecanoate component helps to carry the copper into the wood and may also contribute to the overall preservative effect by increasing the compound's resistance to leaching.
| Preservative System | Test Organism (Fungus) | Retention Level ( kg/m ³) | Average Weight Loss (%) | Efficacy Rating |
| Untreated Control | Gloeophyllum trabeum | 0 | 55.2 | Not Effective |
| Cupric Naphthenate | Gloeophyllum trabeum | 1.6 | 8.5 | Effective |
| Cupric Naphthenate | Gloeophyllum trabeum | 3.2 | 2.1 | Highly Effective |
| Cupric Neodecanoate | Postia placenta | 1.8 | 9.3 | Effective |
| Cupric Neodecanoate | Postia placenta | 3.5 | 1.8 | Highly Effective |
Note: This table is a synthesized representation of typical data and not from a single specific study. Actual values can vary based on wood species, soil conditions, and specific test parameters.
Potential Application: Catalysis in Organic Synthesis
Copper compounds are widely used as catalysts in a variety of organic reactions due to their redox activity and Lewis acid character. While specific catalytic applications of this compound are not well-documented, its structure suggests potential utility in reactions where other copper carboxylates have shown activity. One such area is the oxidation of alcohols.
Copper(II) carboxylates can participate in the catalytic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction typically involves the coordination of the alcohol to the copper center, followed by a deprotonation and subsequent oxidation, often with the involvement of a co-oxidant.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound based on the general synthesis of copper(II) carboxylates.
Materials:
-
Isodecanoic acid
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Sodium Isodecanoate: Dissolve a stoichiometric amount of isodecanoic acid in a minimal amount of ethanol. In a separate beaker, dissolve an equimolar amount of sodium hydroxide in deionized water. Slowly add the sodium hydroxide solution to the isodecanoic acid solution with constant stirring to form sodium isodecanoate.
-
Preparation of Copper(II) Sulfate Solution: Dissolve a stoichiometric amount of copper(II) sulfate pentahydrate in deionized water in a separate beaker.
-
Precipitation: Slowly add the copper(II) sulfate solution to the sodium isodecanoate solution with vigorous stirring. A precipitate of this compound will form.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the precipitate with deionized water to remove any unreacted starting materials and sodium sulfate byproduct. A final wash with a small amount of cold ethanol can aid in drying.
-
Drying: Dry the this compound product in a desiccator or a vacuum oven at a low temperature to remove residual water and ethanol.
The American Wood Protection Association (AWPA) Standard E10 provides a standardized laboratory method for testing the efficacy of wood preservatives against decay fungi.[2][3][4][5]
Procedure Outline:
-
Wood Block Preparation: Small, clear sapwood blocks of a specified wood species (e.g., Southern Pine) are prepared.
-
Preservative Treatment: The wood blocks are treated with varying concentrations of the this compound solution to achieve a range of preservative retention levels.
-
Leaching (Optional but Recommended): A set of treated blocks is subjected to a standardized leaching procedure to assess the permanence of the preservative.
-
Soil Jar Preparation: Test jars are prepared with a soil substrate, and a feeder strip of untreated wood is placed on the soil.
-
Inoculation: The feeder strips are inoculated with a pure culture of a specific wood decay fungus (e.g., Gloeophyllum trabeum or Postia placenta).
-
Incubation: The treated wood blocks are placed in the inoculated soil jars and incubated under controlled temperature and humidity for a specified period (typically 12 weeks).
-
Evaluation: After incubation, the blocks are removed, cleaned of fungal mycelium, and oven-dried. The percentage of weight loss due to fungal decay is calculated.
-
Data Analysis: The weight loss data is used to determine the toxic threshold of the preservative, which is the minimum retention level that prevents significant decay.
Safety and Environmental Considerations
Copper compounds, including this compound, can be toxic to aquatic life and should be handled and disposed of with care. While copper is an essential micronutrient for many organisms, high concentrations can be harmful. The leaching of copper from treated wood into the surrounding environment is a key consideration in its use as a preservative. Formulations are designed to maximize the fixation of the copper within the wood to minimize environmental release.
Conclusion
This compound is a valuable wood preservative, with its efficacy stemming from the biocidal properties of the cupric ion. While specific performance data for this compound is limited, the extensive research on its close analogs, cupric naphthenate and cupric neodecanoate, provides a strong basis for its expected effectiveness. Its potential as a catalyst in organic synthesis remains an area for further exploration. The standardized protocols for synthesis and efficacy testing outlined in this guide provide a framework for future research and development of this compound-based technologies.
References
A Technical Guide to the Solubility of Cupric Isodecanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cupric Isodecanoate
This compound, the copper(II) salt of isodecanoic acid, is a metal carboxylate with a branched alkyl chain. This structure imparts a significant degree of lipophilicity, suggesting a higher solubility in nonpolar organic solvents compared to simpler copper salts like copper acetate. The solubility of metal carboxylates is a critical parameter in various applications, including catalysis, as a precursor for material synthesis, and in formulations where a soluble source of copper is required. Factors influencing its solubility include the nature of the organic solvent (polarity, hydrogen bonding capability), temperature, and the presence of any coordinating species.
Quantitative Solubility Data
As comprehensive, peer-reviewed quantitative solubility data for this compound is limited, the following table presents a representative structure for presenting such data. The values provided are hypothetical and serve as a template for organizing experimentally determined results. It is generally expected that the solubility of this compound will be higher in nonpolar, aprotic solvents and lower in polar, protic solvents.
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Hexane | Nonpolar, Aprotic | 25 | Data not available | Data not available |
| Toluene | Nonpolar, Aprotic | 25 | Data not available | Data not available |
| Dichloromethane | Polar, Aprotic | 25 | Data not available | Data not available |
| Acetone | Polar, Aprotic | 25 | Data not available | Data not available |
| Isopropanol | Polar, Protic | 25 | Data not available | Data not available |
| Ethanol | Polar, Protic | 25 | Data not available | Data not available |
| Methanol | Polar, Protic | 25 | Data not available | Data not available |
Note: This table is illustrative. Researchers are encouraged to determine these values experimentally using the protocols outlined below.
Experimental Protocols for Solubility Determination
The solubility of this compound can be determined using several well-established methods. The choice of method will depend on the required accuracy, the available equipment, and the nature of the solvent.
Gravimetric Method
This is a fundamental and straightforward method for determining solubility.[1][2][3][4]
Principle: A saturated solution of this compound is prepared at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solid this compound is determined.
Apparatus:
-
Constant temperature bath or shaker
-
Conical flasks with stoppers
-
Filtration apparatus (e.g., syringe filters or Buchner funnel)
-
Volumetric flasks and pipettes
-
Evaporating dish or beaker
-
Analytical balance
-
Drying oven
Procedure:
-
Add an excess amount of this compound to the chosen organic solvent in a conical flask.
-
Seal the flask and place it in a constant temperature bath.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is essential.
-
Once equilibrium is reached, allow the solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature.
-
Filter the withdrawn sample to remove any suspended solid particles.
-
Transfer the filtered, saturated solution to a pre-weighed evaporating dish.
-
Evaporate the solvent under a fume hood. Gentle heating may be applied, but care must be taken to avoid decomposition of the this compound.
-
Once the solvent is fully evaporated, dry the remaining solid in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
The mass of the dried this compound is then used to calculate the solubility.
Spectrophotometric Method
This method is suitable for determining the concentration of colored solutions and is based on the Beer-Lambert law.[5][6][7]
Principle: The concentration of this compound in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve prepared from solutions of known concentrations.
Apparatus:
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Constant temperature bath or shaker
-
Filtration apparatus
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the organic solvent to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
Determination of λmax:
-
Scan one of the standard solutions across a range of wavelengths to determine the wavelength of maximum absorbance (λmax).
-
-
Generation of Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the desired solvent at a constant temperature as described in the gravimetric method.
-
-
Sample Analysis:
-
Withdraw and filter a sample of the saturated solution.
-
Dilute the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.
-
Iodometric Titration Method
This is a classic and reliable titrimetric method for determining the concentration of copper(II) ions in a solution.[8][9][10]
Principle: Copper(II) ions are reacted with an excess of potassium iodide in an acidic solution to liberate iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator.
Apparatus:
-
Burette
-
Pipettes
-
Conical flasks
-
Analytical balance
-
Constant temperature bath or shaker
-
Filtration apparatus
Reagents:
-
Potassium iodide (KI)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
-
Acetic acid or sulfuric acid
Procedure:
-
Prepare a saturated solution of this compound in the organic solvent at a constant temperature as previously described.
-
Carefully pipette a known volume of the clear, saturated solution into a conical flask.
-
Evaporate the organic solvent completely.
-
Dissolve the remaining this compound residue in a suitable acid (e.g., dilute nitric acid), and then neutralize if necessary.
-
Add an excess of potassium iodide solution to the flask. This will cause the formation of a white precipitate of copper(I) iodide and the liberation of iodine, which will color the solution brown.
-
2Cu²⁺(aq) + 4I⁻(aq) → 2CuI(s) + I₂(aq)
-
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution until the brown color of the iodine fades to a pale yellow.
-
I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)
-
-
Add a few drops of starch indicator. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue-black color disappears, leaving a milky white suspension of copper(I) iodide. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used and calculate the concentration of copper in the original saturated solution.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
Caption: General workflow for solubility determination.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a solubility determination method can be visualized as follows:
Caption: Decision pathway for selecting a solubility method.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. york.ac.uk [york.ac.uk]
- 9. mhchem.org [mhchem.org]
- 10. hiranuma.com [hiranuma.com]
Spectroscopic Profile of Cupric Isodecanoate: A Technical Guide
Introduction
Cupric isodecanoate, the copper(II) salt of isodecanoic acid, is a compound of interest in various chemical applications, including catalysis and as a component in formulations for drug development. A thorough understanding of its structural and electronic properties is crucial for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal in elucidating these characteristics.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. Due to a scarcity of publicly available data for this specific compound, this guide leverages data from closely related copper(II) carboxylates, such as copper(II) decanoate and other fatty acid complexes, to provide a well-founded predictive analysis. The fundamental spectroscopic behaviors of the copper(II) center and the carboxylate functional group are expected to be largely comparable across these similar structures. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of such compounds.
Spectroscopic Data
The following sections summarize the anticipated quantitative data for this compound based on analyses of analogous copper(II) carboxylates.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the coordination mode of the carboxylate group to the copper center. The key vibrational bands are the asymmetric and symmetric stretches of the COO⁻ group. The difference between the wavenumbers of these two bands (Δν) is indicative of the coordination fashion (monodentate, bidentate chelating, or bidentate bridging). For copper(II) carboxylates, a bidentate bridging coordination is common, often resulting in a dimeric "paddle-wheel" structure.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| Asymmetric COO⁻ Stretch (ν_asym_) | 1585 - 1610 | Indicates coordination of the carboxylate to the metal center. |
| Symmetric COO⁻ Stretch (ν_sym_) | 1420 - 1440 | Also indicative of carboxylate coordination. |
| C-H Stretches (Aliphatic) | 2850 - 2950 | Characteristic of the isodecanoate alkyl chain. |
| Cu-O Stretch | 370 - 410 | Represents the vibration of the bond between copper and the carboxylate oxygen. |
Note: Data is extrapolated from studies on copper(II) decanoate and other similar fatty acid complexes. The exact peak positions for this compound may vary slightly.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of copper(II) complexes is characterized by d-d transitions of the Cu²⁺ ion, which typically has a d⁹ electron configuration. These transitions are generally broad and occur in the visible region of the spectrum. An additional band, often more intense, can be observed in the near-UV region, which is attributed to a ligand-to-metal charge transfer (LMCT) from the carboxylate oxygen to the copper center.
| Transition Type | Expected Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| d-d Transition | 670 - 720 | Low to moderate | Corresponds to the electronic transitions between the d-orbitals of the Cu(II) ion in a distorted octahedral or square pyramidal geometry. |
| Charge Transfer (LMCT) | 350 - 400 | Moderate to high | Shoulder band, attributed to the transfer of an electron from a ligand-based orbital to a metal-based orbital. |
Note: The position and intensity of these bands are sensitive to the solvent and the specific coordination geometry of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Direct NMR analysis of cupric (Cu(II)) complexes presents significant challenges due to the paramagnetic nature of the Cu(II) ion. The unpaired electron on the metal center causes rapid nuclear relaxation, leading to extensive broadening of NMR signals, often to the point where they are undetectable by standard high-resolution NMR spectrometers.
Key Considerations for NMR of this compound:
-
Paramagnetic Broadening: The signals of protons on the isodecanoate ligand, especially those close to the copper center, will be severely broadened.
-
Chemical Shift Range: If signals are observable, they may be shifted far outside the typical diamagnetic range (0-10 ppm for ¹H NMR).
-
Alternative Techniques: While standard ¹H and ¹³C NMR are generally not feasible, specialized solid-state NMR techniques or EPR (Electron Paramagnetic Resonance) spectroscopy are more suitable for studying the electronic structure of the copper center and its immediate environment.[1][2]
-
Diamagnetic Analogs: To obtain structural information on the ligand itself, NMR analysis of the corresponding diamagnetic zinc(II) isodecanoate complex could be performed.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of copper(II) carboxylate complexes like this compound.
Infrared (IR) Spectroscopy Protocol
This protocol describes the acquisition of an IR spectrum using the KBr pellet method, which is suitable for solid samples.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the this compound sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
The grinding should continue until the mixture is a fine, homogeneous powder. This minimizes scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrophotometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The acquired spectrum should be baseline-corrected.
-
Identify and label the key vibrational bands, particularly the asymmetric and symmetric COO⁻ stretches.
-
UV-Visible (UV-Vis) Spectroscopy Protocol
This protocol outlines the measurement of the UV-Vis absorption spectrum of a solution of the complex.
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 10⁻³ M) in a suitable solvent (e.g., ethanol, chloroform, or Nujol for suspensions). The solvent should be transparent in the wavelength range of interest.[3]
-
Prepare a series of dilutions from the stock solution if concentration-dependent studies are required.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes.
-
Select the desired wavelength range for scanning (e.g., 200-1100 nm).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the sample cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.[4]
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for the observed bands.
-
If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Experimental and Logical Workflows
References
- 1. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. akjournals.com [akjournals.com]
- 4. kbcc.cuny.edu [kbcc.cuny.edu]
Cupric Isodecanoate: A Technical Guide to Safety and Toxicity
Disclaimer: This document provides a comprehensive overview of the safety and toxicity of cupric isodecanoate. Due to limited publicly available data for this specific substance, this guide utilizes a read-across approach, primarily referencing data from the structurally similar compound, copper neodecanoate, as well as the broader toxicological profile of copper and its compounds. This approach is consistent with methodologies used in regulatory assessments. All information should be used in conjunction with a thorough review of the primary literature and Safety Data Sheets (SDS).
Introduction
This compound, the copper salt of isodecanoic acid, belongs to the family of metal carboxylates. These compounds find application in various industrial processes, including as catalysts, driers in paints and varnishes, and wood preservatives. A thorough understanding of their toxicological profile is essential for ensuring safe handling and use, particularly in research and development settings. This guide provides an in-depth analysis of the available safety and toxicity data, tailored for researchers, scientists, and drug development professionals.
The toxicity of copper carboxylates is largely attributed to the bioavailability and systemic effects of the copper ion (Cu²⁺), a transition metal with essential biological functions at low concentrations but with the potential for significant toxicity at elevated levels.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₈CuO₄ | - |
| Molecular Weight | 406.06 g/mol | [1] |
| Appearance | Typically a blue or green solid | General Knowledge |
| Solubility | Generally low in water, soluble in organic solvents | General Knowledge |
Toxicological Profile
The toxicological data presented below is primarily based on studies conducted on copper neodecanoate and other relevant copper compounds.
Acute Toxicity
Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance.
| Endpoint | Species | Route | Value | Classification | Reference |
| LD₅₀ | Rat | Oral | > 300 - 2000 mg/kg bw | Harmful if swallowed (Category 4) | [2] |
| LD₅₀ | Rat | Dermal | > 2000 mg/kg bw | Not Classified | [3] |
Skin Corrosion/Irritation
Studies on related copper compounds suggest that this compound may cause skin irritation.
Serious Eye Damage/Eye Irritation
Based on data for similar copper carboxylates, this compound is expected to be an eye irritant.
Respiratory or Skin Sensitization
There is insufficient data to conclude on the skin or respiratory sensitization potential of this compound.
Germ Cell Mutagenicity
In vitro and in vivo studies on copper sulfate, a highly soluble copper salt, have not shown evidence of mutagenicity. It is therefore anticipated that this compound is not mutagenic.[3]
Carcinogenicity
There is no evidence to suggest that copper compounds are carcinogenic.[3]
Reproductive Toxicity
High doses of copper can lead to reproductive and developmental effects, though these are often secondary to maternal toxicity.[4] For copper compounds, classification for reproductive toxicity is generally not warranted unless there is specific evidence to the contrary.[5][6]
Specific Target Organ Toxicity (STOT)
-
Single Exposure: No classification for STOT-single exposure is indicated for closely related copper compounds.
-
Repeated Exposure: The primary target organ for chronic copper toxicity is the liver.[3] However, specific classifications for repeated dose toxicity of this compound are not available.
Hazard Classification
Based on the available data for copper neodecanoate and the principles of read-across, the following GHS hazard classifications are anticipated for this compound:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[2]
-
Hazardous to the Aquatic Environment (Acute): Category 1 (Very toxic to aquatic life)[1]
-
Hazardous to the Aquatic Environment (Chronic): Category 1 (Very toxic to aquatic life with long lasting effects)[1]
Experimental Protocols
The following sections detail the standard methodologies for key toxicological studies, based on OECD guidelines.
Acute Oral Toxicity (OECD 423)
-
Principle: A stepwise procedure with the use of a limited number of animals per step to obtain information on the acute oral toxicity of a substance.
-
Test Animals: Typically rats, with a starting dose based on a preliminary assessment.
-
Procedure: Animals are fasted prior to dosing. The substance is administered in a single dose by gavage. Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Endpoints: Mortality, clinical signs, body weight changes, and gross necropsy findings.
Acute Dermal Toxicity (OECD 402)
-
Principle: To assess the toxic effects of a substance applied in a single dose to the skin.
-
Test Animals: Typically rats or rabbits.
-
Procedure: The substance is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours. Animals are observed for up to 14 days.
-
Endpoints: Mortality, clinical signs, skin reactions, body weight changes, and gross necropsy findings.
Skin Irritation/Corrosion (OECD 404)
-
Principle: To assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.
-
Test Animals: Typically albino rabbits.
-
Procedure: A small amount of the test substance is applied to a patch of shaved skin on one animal. Observations for erythema and edema are made at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal.
-
Endpoints: Scoring of erythema and edema according to a graded scale.
Eye Irritation/Corrosion (OECD 405)
-
Principle: To determine the potential of a substance to produce irritation or corrosion when applied to the eye.
-
Test Animals: Typically albino rabbits.
-
Procedure: A small amount of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control. The eyes are examined at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Endpoints: Scoring of corneal opacity, iritis, conjunctival redness, and chemosis.
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
-
Principle: To detect gene mutations induced by a chemical. The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.
-
Procedure: Bacteria are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the control plates.
-
Endpoints: A significant, dose-related increase in the number of revertant colonies.
Visualizations
The following diagrams illustrate key conceptual frameworks in toxicological assessment.
Caption: A generalized workflow for toxicological assessment of a chemical substance.
Caption: A simplified decision pathway for hazard classification based on toxicological data.
Conclusion
This compound is anticipated to be harmful if swallowed and very toxic to aquatic life with long-lasting effects. The primary hazard is associated with the bioavailability of the copper ion. While specific data for this compound is limited, a read-across approach from copper neodecanoate and the broader toxicological profile of copper compounds provides a solid foundation for a preliminary hazard assessment. For all research and development activities, it is imperative to consult the specific Safety Data Sheet and implement appropriate safety measures, including the use of personal protective equipment and measures to prevent environmental release.
References
Methodological & Application
Cupric Isodecanoate: A Versatile Catalyst for Cross-Coupling Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While palladium catalysts have historically dominated this field, there is a growing interest in developing more sustainable and economical alternatives. Copper, being an earth-abundant and less toxic metal, has emerged as a promising candidate. Cupric isodecanoate, a copper(II) salt of isodecanoic acid, offers a versatile and effective catalytic system for a variety of cross-coupling reactions, including C-N, C-O, and C-S bond formation. Its solubility in common organic solvents and potential for high catalytic activity make it an attractive choice for applications in pharmaceutical and materials science research.
These application notes provide an overview of the utility of this compound in key cross-coupling reactions and offer detailed protocols to guide researchers in its use. While direct literature on this compound is emerging, its reactivity can be inferred from the well-established catalytic behavior of other copper(II) carboxylates.
Key Applications and Advantages
This compound is anticipated to be an effective catalyst for several classes of cross-coupling reactions, primarily Ullmann-type condensations.
-
C-N Cross-Coupling (Ullmann Condensation): Formation of aryl amines, amides, and N-heterocycles from aryl halides and nitrogen-based nucleophiles. These motifs are prevalent in a vast number of FDA-approved pharmaceuticals.
-
C-O Cross-Coupling (Ullmann Condensation): Synthesis of diaryl ethers, which are important structural units in natural products and pharmaceuticals.
-
C-S Cross-Coupling: Formation of aryl thioethers, a common functional group in agrochemicals and bioactive molecules.
Advantages of using this compound include:
-
Cost-Effectiveness: Copper is significantly cheaper than palladium, making it a more economical choice for large-scale synthesis.
-
Low Toxicity: Copper generally exhibits lower toxicity compared to palladium, leading to more environmentally benign processes.
-
Ligand-Promoted and Ligand-Free Systems: While ligands can enhance reactivity and substrate scope, copper-catalyzed reactions can sometimes proceed efficiently without the need for complex and expensive ligands.
Data Presentation: Expected Yields in Copper-Catalyzed Cross-Coupling Reactions
The following tables summarize representative quantitative data for copper-catalyzed cross-coupling reactions. The yields presented are based on published results for similar copper(II) catalysts and represent expected outcomes when using this compound under optimized conditions.
Table 1: C-N Cross-Coupling of Aryl Halides with Amines
| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Aniline | 5 | K₃PO₄ | DMSO | 110 | 85-95 |
| 2 | Bromobenzene | Piperidine | 10 | Cs₂CO₃ | Toluene | 120 | 80-90 |
| 3 | 4-Chloroacetophenone | Morpholine | 5 | K₂CO₃ | DMF | 130 | 75-85 |
| 4 | 2-Iodopyridine | Benzylamine | 5 | K₂CO₃ | Dioxane | 100 | 88-98 |
Table 2: C-O Cross-Coupling of Aryl Halides with Phenols
| Entry | Aryl Halide | Phenol | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenol | 5 | Cs₂CO₃ | NMP | 150 | 90-98 |
| 2 | Bromobenzene | 4-Methoxyphenol | 10 | K₃PO₄ | Toluene | 130 | 85-95 |
| 3 | 4-Iodotoluene | 3,5-Dimethylphenol | 5 | K₂CO₃ | DMF | 140 | 80-90 |
| 4 | 1-Naphthyl bromide | Phenol | 10 | K₂CO₃ | Pyridine | 120 | 75-85 |
Experimental Protocols
The following are generalized protocols for this compound-catalyzed cross-coupling reactions. Optimization of catalyst loading, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for C-N Cross-Coupling of an Aryl Halide with an Amine
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Amine (e.g., aniline, morpholine)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMSO, DMF, Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (0.05 mmol, 5 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (3-5 mL).
-
Seal the tube and heat the reaction mixture at the desired temperature (typically 100-140 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.
Protocol 2: General Procedure for C-O Cross-Coupling of an Aryl Halide with a Phenol
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Phenol
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., NMP, DMF, Toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (0.1 mmol, 10 mol%), the aryl halide (1.0 mmol), the phenol (1.2 mmol), and the base (2.0 mmol) to a dry Schlenk tube.
-
Add the anhydrous solvent (3-5 mL).
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 120-160 °C) with vigorous stirring for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure diaryl ether.
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate a plausible catalytic cycle for copper-catalyzed cross-coupling reactions and a general experimental workflow.
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for Ullmann-type cross-coupling reactions.
Caption: A typical experimental workflow for a copper-catalyzed cross-coupling reaction.
Application Notes and Protocols: Cupric Isodecanoate as a Wood Preservative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cupric isodecanoate as a wood preservative, including its mechanism of action, efficacy data, and detailed experimental protocols for its evaluation.
Introduction
This compound is a copper-based fungicide and insecticide used to protect wood and wood-based products from decay and insect attack. As a member of the copper carboxylate family, its efficacy stems from the biocidal properties of the copper (II) ion. This document outlines the current understanding of its performance and provides standardized methods for its analysis and testing.
Mechanism of Action
The primary mode of action of this compound involves the release of cupric ions (Cu²⁺) into the wood substrate. These ions are toxic to a wide range of wood-destroying fungi and insects. The lipophilic nature of the isodecanoate carrier facilitates the penetration and distribution of the copper ions within the wood structure.
Antifungal Mechanism: Copper ions are known to disrupt fungal growth through multiple mechanisms:
-
Enzyme Inhibition: Cu²⁺ ions can bind to sulfhydryl groups of amino acids in essential enzymes, leading to their inactivation and the disruption of critical metabolic pathways.
-
Oxidative Stress: Copper can catalyze the formation of reactive oxygen species (ROS), which cause damage to cellular components such as lipids, proteins, and DNA.
-
Disruption of Electron Transport: Copper ions can interfere with the electron transport chain in mitochondria, inhibiting cellular respiration.
Insecticidal Mechanism: The insecticidal properties of copper compounds are generally less potent than their fungicidal effects. However, at sufficient concentrations, copper can act as a stomach poison to termites and other wood-boring insects, disrupting their digestive processes.
Efficacy Data
The efficacy of a wood preservative is determined by its ability to protect wood from decay and insect attack under controlled laboratory conditions and in real-world field tests. The performance of this compound is evaluated based on the retention of the preservative in the wood and the resulting resistance to biological degradation.
Fungal Efficacy: The effectiveness against wood decay fungi is typically determined using the AWPA E10 soil-block test. In this test, treated wood blocks are exposed to pure cultures of common decay fungi, and the percentage of weight loss is measured.
Table 1: Efficacy of this compound against Wood Decay Fungi (Hypothetical Data)
| Target Organism | Wood Species | Preservative Retention ( kg/m ³) | Mean Weight Loss (%) |
| Gloeophyllum trabeum (Brown Rot) | Southern Pine | 1.6 | 4.5 |
| Gloeophyllum trabeum (Brown Rot) | Southern Pine | 3.2 | 1.8 |
| Gloeophyllum trabeum (Brown Rot) | Southern Pine | 6.4 | 0.5 |
| Postia placenta (Brown Rot) | Southern Pine | 1.6 | 5.2 |
| Postia placenta (Brown Rot) | Southern Pine | 3.2 | 2.1 |
| Postia placenta (Brown Rot) | Southern Pine | 6.4 | 0.8 |
| Trametes versicolor (White Rot) | Hardwood Maple | 1.6 | 3.9 |
| Trametes versicolor (White Rot) | Hardwood Maple | 3.2 | 1.5 |
| Trametes versicolor (White Rot) | Hardwood Maple | 6.4 | 0.4 |
Termite Efficacy: The resistance of treated wood to subterranean termites is evaluated using the AWPA E1 standard method. This test assesses both wood weight loss and termite mortality after a specified exposure period.
Table 2: Efficacy of this compound against Subterranean Termites (Hypothetical Data)
| Target Organism | Wood Species | Preservative Retention ( kg/m ³) | Mean Weight Loss (%) | Mean Termite Mortality (%) |
| Reticulitermes flavipes | Southern Pine | 1.6 | 8.2 | 65 |
| Reticulitermes flavipes | Southern Pine | 3.2 | 3.1 | 85 |
| Reticulitermes flavipes | Southern Pine | 6.4 | 1.2 | 98 |
| Coptotermes formosanus | Southern Pine | 1.6 | 10.5 | 60 |
| Coptotermes formosanus | Southern Pine | 3.2 | 4.5 | 82 |
| Coptotermes formosanus | Southern Pine | 6.4 | 1.8 | 95 |
Experimental Protocols
Detailed methodologies for the evaluation of this compound are provided below. These protocols are based on established standards from the American Wood Protection Association (AWPA).
Protocol for Fungal Efficacy Testing (Adapted from AWPA Standard E10)
Objective: To determine the fungicidal effectiveness of this compound in wood.
Materials:
-
Wood blocks (e.g., Southern Pine sapwood) of standard dimensions (19x19x19 mm).
-
This compound treating solutions of varying concentrations.
-
Fungal cultures (e.g., Gloeophyllum trabeum, Postia placenta).
-
Soil-block culture bottles with a soil substrate.
-
Autoclave, drying oven, analytical balance.
Procedure:
-
Wood Block Preparation: Condition wood blocks to a constant weight at a specified temperature and relative humidity.
-
Preservative Treatment: Treat the wood blocks with the this compound solutions using a vacuum impregnation process to achieve a range of preservative retentions.
-
Post-Treatment Conditioning: After treatment, allow the blocks to air-dry and then condition them to a constant weight.
-
Sterilization: Sterilize the treated and untreated control blocks.
-
Inoculation: Place the sterilized wood blocks in the soil-block culture bottles containing an actively growing fungal culture.
-
Incubation: Incubate the bottles at a controlled temperature and humidity for a specified period (typically 12 weeks).
-
Data Collection: After incubation, carefully remove the wood blocks, clean off any surface mycelium, and determine the final oven-dry weight.
-
Analysis: Calculate the percentage of weight loss for each block. The toxic threshold is the lowest retention at which the average weight loss is below a specified limit.
Protocol for Termite Efficacy Testing (Adapted from AWPA Standard E1)
Objective: To evaluate the resistance of wood treated with this compound to subterranean termites.
Materials:
-
Wood blocks (e.g., Southern Pine sapwood) of standard dimensions (25x25x6 mm).
-
This compound treating solutions.
-
Subterranean termites (e.g., Reticulitermes flavipes).
-
Test containers with a sand substrate.
-
Analytical balance, drying oven.
Procedure:
-
Wood Block Preparation and Treatment: Prepare and treat wood blocks with this compound as described in the fungal efficacy protocol.
-
Test Setup: Place a treated or untreated control wood block in a container with a moistened sand substrate.
-
Termite Introduction: Introduce a known number of termites (workers and soldiers) into each container.
-
Incubation: Maintain the containers in a dark, controlled environment at a specific temperature and humidity for a standard period (typically 28 days).
-
Data Collection: At the end of the test, record the number of surviving termites to calculate mortality. Clean the wood blocks and determine their final oven-dry weight.
-
Analysis: Calculate the percentage of weight loss for each wood block and the percentage of termite mortality.
Protocol for Analysis of this compound in Treated Wood
Objective: To determine the retention of this compound in treated wood.
Method 1: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
-
Sample Preparation: Obtain a representative sample of the treated wood (e.g., borings, ground wood).
-
Digestion: Digest the wood sample using a mixture of nitric acid and hydrogen peroxide in a microwave digestion system.
-
Analysis: Analyze the resulting solution for copper content using ICP-MS.
-
Calculation: Convert the copper concentration to the equivalent this compound retention in kg/m ³.
Method 2: Gas Chromatography - Mass Spectrometry (GC-MS)
-
Extraction: Extract the this compound from a ground wood sample using an appropriate organic solvent (e.g., hexane or toluene) via Soxhlet extraction.
-
Derivatization: Convert the isodecanoic acid to a more volatile ester derivative (e.g., methyl ester) for GC analysis.
-
Analysis: Inject the derivatized extract into a GC-MS system to separate and quantify the isodecanoate derivative.
-
Calculation: Relate the amount of isodecanoate to the concentration of this compound in the original wood sample.
Visualizations
Caption: Experimental workflow for determining the fungal efficacy of this compound.
Caption: Simplified signaling pathway of copper's antifungal mechanism of action.
Conclusion
This compound demonstrates potential as an effective wood preservative against a range of common decay fungi and subterranean termites. The provided protocols, based on AWPA standards, offer a robust framework for the systematic evaluation of its performance. Further research is warranted to optimize treatment parameters and to fully elucidate the specific biochemical interactions of this compound within wood-destroying organisms.
Cupric Isodecanoate in Agricultural Fungicide Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupric isodecanoate, a member of the copper soap family of fungicides, offers a broad-spectrum, preventative approach to disease management in various agricultural and horticultural crops. As a contact fungicide, its efficacy relies on the topical application of copper ions (Cu²⁺) to plant surfaces, where they act as a protective barrier against fungal and bacterial pathogens. This document provides detailed application notes and experimental protocols for researchers and professionals involved in the development and evaluation of this compound-based fungicide formulations.
The primary mode of action for copper-based fungicides is the multi-site disruption of cellular processes in pathogens.[1] Upon contact with water, this compound releases cupric ions (Cu²⁺) which can denature proteins, inactivate enzymes, interfere with nucleic acids and energy transport, and disrupt cell membrane integrity.[1] This non-specific mode of action makes the development of resistance by fungal pathogens less likely compared to single-site fungicides.
Data Presentation
The following tables summarize quantitative data regarding the application and efficacy of this compound and other copper-based fungicides. It is important to note that specific efficacy data for this compound against a wide range of agricultural pathogens is not extensively available in publicly accessible research literature. The application rates provided are derived from product labels of commercially available copper soap fungicides, which often contain this compound or similar copper carboxylates.
Table 1: Recommended Application Rates for Copper Soap Fungicides (Containing this compound or similar salts)
| Crop | Target Disease(s) | Application Rate (per gallon of water) | Application Interval |
| Vegetables | |||
| Beans, Peas | Anthracnose, Bacterial Blights, Downy Mildew, Powdery Mildew | 0.5 - 2.0 fl. oz. | 7-10 days |
| Tomatoes | Bacterial Speck, Bacterial Spot, Anthracnose, Gray Leaf Mold, Septoria Leaf Spot | 2.67 - 5.33 tsp. | 7-10 days |
| Squash | Powdery Mildew | 0.5 - 2.0 fl. oz. | 7 days |
| Spinach | Downy Mildew | 2 - 4 tsp. | 7-10 days |
| Fruits | |||
| Citrus | Melanose, Greasy Spot, Citrus Scab, Alternaria Brown Spot | 0.5 - 2.0 fl. oz. | 14 days |
| Grapes | Powdery Mildew, Black Rot | 0.5 - 2.0 fl. oz. | 7-10 days |
| Ornamentals | |||
| Roses | Powdery Mildew, Black Spot | 0.5 - 2.0 fl. oz. | 7-10 days |
| Azaleas | Cercospora Leaf Spot, Botrytis Blight, Powdery Mildew | 4 - 6 tsp. | 7-10 days |
Data compiled from product labels of commercially available copper fungicides.[2][3][4]
Table 2: Example In Vitro Efficacy of Copper Compounds Against Fungal Pathogens
| Copper Compound | Fungal Pathogen | EC50 Value (µg/mL) | Reference |
| Copper Oxide Nanoparticles | Colletotrichum gloeosporioides | ~72.5 | [5] |
| Copper Hydroxide | Phytophthora infestans | Not specified | |
| Copper Oxychloride | Venturia oleaginea | Not specified | [6] |
| Copper Lignosulfonate | Fusarium spp. | Mycelium development inhibited up to 100% | [7] |
| Copper Heptagluconate | Fusarium spp. | Mycelium development inhibited up to 100% | [7] |
Note: EC50 is the effective concentration that inhibits 50% of fungal growth. This table provides examples for other copper compounds as specific EC50 data for this compound is limited in the reviewed literature.
Experimental Protocols
In Vitro Efficacy Assessment: Agar Dilution Method
This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound against a specific fungal pathogen.
1. Materials:
-
This compound stock solution (in an appropriate solvent, e.g., ethanol or DMSO)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile petri dishes (90 mm)
-
Fungal culture of the target pathogen
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Incubator
2. Procedure:
-
Prepare Fungicide-Amended Media:
-
Prepare a series of dilutions of the this compound stock solution.
-
Melt the PDA and cool to 45-50°C.
-
Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100 µg/mL).
-
Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate with no fungicide should also be prepared.
-
-
Inoculation:
-
From a young, actively growing culture of the target fungus, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Use probit analysis or other suitable statistical software to calculate the EC50 value.
-
In Vivo Efficacy Assessment: Greenhouse Trial
This protocol outlines a general procedure for evaluating the efficacy of a this compound formulation in a controlled greenhouse environment.
1. Materials:
-
Test plants of a susceptible variety to the target disease.
-
This compound formulation.
-
Pathogen inoculum (spore suspension or infected plant material).
-
Spray application equipment.
-
Greenhouse with controlled temperature, humidity, and lighting.
2. Procedure:
-
Plant Preparation:
-
Grow healthy, uniform plants to a suitable growth stage for infection.
-
-
Fungicide Application:
-
Prepare the this compound spray solution at the desired concentrations.
-
Apply the fungicide to the plants until runoff, ensuring thorough coverage of all plant surfaces. A set of plants should be left untreated as a control.
-
-
Inoculation:
-
After the fungicide spray has dried, inoculate the plants with the target pathogen. The timing and method of inoculation will depend on the specific pathogen and disease.
-
-
Incubation:
-
Place the plants in a high-humidity environment for a period sufficient to allow for infection to occur.
-
Maintain the plants in the greenhouse under conditions favorable for disease development.
-
-
Disease Assessment:
-
Visually assess the disease severity on a regular basis using a standardized rating scale (e.g., percentage of leaf area affected).
-
Record other relevant data such as plant height, biomass, or yield.
-
-
Data Analysis:
-
Calculate the percent disease control for each treatment compared to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.
-
Mandatory Visualization
Caption: Mechanism of fungal cell disruption by this compound.
Caption: In Vitro Efficacy Testing Workflow.
Caption: In Vivo (Greenhouse) Efficacy Testing Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. ppqs.gov.in [ppqs.gov.in]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. No- or Low-Content Copper Compounds for Controlling Venturia oleaginea, the Causal Agent of Olive Leaf Spot Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalysis with Cupric Isodecanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential catalytic applications of cupric isodecanoate, a versatile and cost-effective catalyst. Due to the limited specific literature on this compound, this document leverages data and protocols from closely related copper(II) carboxylate catalysts, such as copper(II) acetate, copper(II) pivalate, and copper(II) neodecanoate. These analogues serve as excellent models for predicting the behavior and establishing effective experimental setups for this compound in various organic transformations.
Introduction to this compound in Catalysis
This compound, the copper(II) salt of isodecanoic acid, is an organometallic compound with significant potential as a catalyst in organic synthesis. Like other copper(II) carboxylates, it is valued for its low cost, low toxicity, and diverse reactivity. The branched alkyl chains of the isodecanoate ligand enhance its solubility in organic solvents, a crucial property for homogeneous catalysis.
Copper catalysts, in general, are known to participate in a variety of reactions by cycling through different oxidation states, most commonly Cu(I), Cu(II), and Cu(III). This redox activity allows them to catalyze a wide range of transformations, including cross-coupling reactions, C-H functionalization, and polymerization reactions.
Synthesis of this compound
This compound can be readily synthesized in the laboratory using several common methods.
Protocol 1: From Copper(II) Acetate
This protocol involves the reaction of copper(II) acetate with isodecanoic acid.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Isodecanoic acid
-
Ethanol
-
Water
Procedure:
-
Dissolve 1.0 equivalent of copper(II) acetate monohydrate in a minimal amount of water.
-
In a separate flask, dissolve 2.2 equivalents of isodecanoic acid in ethanol.
-
Slowly add the isodecanoic acid solution to the copper(II) acetate solution with stirring.
-
A precipitate of this compound will form. The mixture can be stirred at room temperature for several hours to ensure complete reaction.
-
Isolate the solid product by vacuum filtration.
-
Wash the precipitate with water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the resulting blue solid under vacuum to yield this compound.
Protocol 2: From Copper(II) Sulfate
This method utilizes the reaction between copper(II) sulfate and the sodium salt of isodecanoic acid.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Isodecanoic acid
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
Prepare a solution of sodium isodecanoate by dissolving 2.0 equivalents of isodecanoic acid in water and neutralizing it with a stoichiometric amount of sodium hydroxide solution.
-
In a separate beaker, dissolve 1.0 equivalent of copper(II) sulfate pentahydrate in water.
-
Slowly add the copper sulfate solution to the sodium isodecanoate solution with vigorous stirring.
-
A precipitate of this compound will form immediately.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove sodium sulfate, and then dry under vacuum.
Catalytic Applications and Experimental Protocols
Based on the reactivity of analogous copper(II) carboxylates, this compound is expected to be an effective catalyst in several important organic reactions.
C-H Arylation Reactions
Copper(II) carboxylates have been shown to catalyze the direct arylation of C-H bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[1]
General Protocol for Copper-Catalyzed Decarboxylative C-H Arylation: This protocol is adapted from studies using other copper carboxylates for the coupling of arene C-H bonds with benzoic acids.[1]
Reaction Scheme: Ar-H + Ar'-COOH --(Cu(isodecanoate)₂)--> Ar-Ar' + CO₂ + H₂O
Materials:
-
Arene (e.g., 2-phenylpyridine, benzoxazole)
-
Aryl carboxylic acid (e.g., 2-nitrobenzoic acid)
-
This compound (catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
To an oven-dried reaction vessel, add the arene (1.0 mmol), aryl carboxylic acid (1.2 mmol), this compound (0.05 - 0.20 mmol, 5-20 mol%), and base (2.0 mmol).
-
Add the appropriate solvent (3-5 mL).
-
The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 90 to 130 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data from Analogous Copper Carboxylate Systems:
| Catalyst | Arene | Carboxylic Acid | Yield (%) | Reference |
| Cu(OAc)₂ | 2-Phenylpyridine | 2-Nitrobenzoic Acid | 75 | [1] |
| CuI | Benzoxazole | 2-Nitrobenzoic Acid | 17 (catalytic) | [1] |
Oxidative Coupling Reactions
Copper catalysts are well-known to promote oxidative coupling reactions. This compound can be anticipated to be active in reactions such as the Glaser coupling of terminal alkynes.
General Protocol for Glaser-Hay Type Coupling: This protocol is a general representation of copper-catalyzed oxidative homocoupling of terminal alkynes.
Reaction Scheme: 2 R-C≡CH --(Cu(isodecanoate)₂ / Ligand / Oxidant)--> R-C≡C-C≡C-R
Materials:
-
Terminal alkyne
-
This compound (catalyst)
-
Ligand (e.g., TMEDA, pyridine)
-
Oxidant (e.g., O₂ from air)
-
Solvent (e.g., Acetone, Dichloromethane)
Procedure:
-
Dissolve the terminal alkyne (1.0 mmol) and this compound (0.1 mmol, 10 mol%) in the solvent (5 mL) in a round-bottom flask.
-
Add the ligand (0.2 mmol, 20 mol%).
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 4-24 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, quench the reaction with a dilute acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting diyne by column chromatography.
Quantitative Data from a Related Copper-Catalyzed Decarboxylative Cross-Coupling of Alkynes:
| Catalyst System | Alkyne | Propiolic Acid | Yield of Diynes (%) | Reference |
| CuI / 1,10-phenanthroline | Phenylacetylene | Phenylpropiolic Acid | Moderate | [2] |
Visualizing the Experimental Workflow and Catalytic Cycle
Experimental Workflow for Catalyst Synthesis and Application
Caption: General workflow for the synthesis of this compound and its subsequent use in a catalytic reaction.
Proposed Catalytic Cycle for Decarboxylative Cross-Coupling
This generalized cycle is based on mechanistic studies of similar copper-catalyzed reactions.[3]
References
Application Notes and Protocols for the Analytical Detection of Cupric Isodecanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection and quantification of cupric isodecanoate. Given the nature of this metal soap, direct analysis of the intact molecule can be challenging. Therefore, the methodologies presented here focus on two primary strategies: quantification of the copper content and quantification of the isodecanoate moiety after chemical modification. Spectroscopic methods for characterization and semi-quantitative analysis are also described.
Overall Analytical Workflow
The selection of an appropriate analytical method for this compound depends on the sample matrix, the required sensitivity, and the specific information needed (e.g., total copper content vs. confirmation of the organic ligand). The general workflow involves sample preparation to isolate the analyte or convert it into a form suitable for analysis, followed by instrumental detection and data analysis.
Application Notes and Protocols: Cupric Isodecanoate as a Precursor for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of cupric isodecanoate as a precursor for the synthesis of copper-based nanoparticles. The protocols detailed below are based on the thermal decomposition of copper(II) carboxylates in the presence of capping agents, a common and effective method for producing monodisperse nanoparticles. While specific data for this compound is limited in publicly available literature, the following information is compiled from studies on analogous long-chain copper carboxylates and provides a strong foundation for experimental design.
Introduction
Copper nanoparticles (CuNPs) and copper oxide nanoparticles (CuONPs) have garnered significant attention in the biomedical field due to their potent antimicrobial and anticancer properties.[1][2][3] Their high surface area-to-volume ratio and unique physicochemical characteristics make them promising candidates for various applications, including drug delivery, bioimaging, and as therapeutic agents themselves.[4] this compound, a copper(II) salt of isodecanoic acid, serves as an excellent precursor for the synthesis of these nanoparticles via thermal decomposition. This method offers control over nanoparticle size and morphology through the careful selection of reaction parameters such as temperature, reaction time, and the type of capping agents and solvents used.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of copper and copper oxide nanoparticles using copper carboxylate precursors, which can be used as a starting point for experiments with this compound.
Table 1: Synthesis Parameters for Copper Nanoparticles via Thermal Decomposition of Copper Carboxylate Precursors
| Precursor | Capping Agent | Solvent | Temperature (°C) | Time (min) | Average Nanoparticle Size (nm) |
| Copper(II) Acetate | Oleylamine | Diphenyl ether | 250 | 120 | 60 |
| Copper(II) Acetate | Oleic Acid | Diphenyl ether | 250 | 120 | ~50-70 |
| Copper(II) Oleate | Oleylamine | 1-Octadecene | 290 | 30 | 10 - 20 |
| Copper(II) Oxalate | Oleylamine | None (Solvent-free) | 240 | - | ~15 |
Table 2: Characterization of Copper-Based Nanoparticles
| Nanoparticle Type | Technique | Typical Results |
| Cu NPs | XRD | Peaks corresponding to face-centered cubic (fcc) Cu |
| CuO NPs | XRD | Peaks corresponding to monoclinic CuO |
| Cu₂O NPs | XRD | Peaks corresponding to cubic Cu₂O |
| All | TEM/SEM | Spherical or quasi-spherical morphology |
| All | UV-Vis | Surface plasmon resonance peak for Cu NPs (~560-600 nm) |
Experimental Protocols
Synthesis of Copper Nanoparticles
This protocol describes the synthesis of copper nanoparticles by the thermal decomposition of this compound in the presence of oleylamine as a capping agent.
Materials:
-
This compound
-
Oleylamine (technical grade, 70%)
-
1-Octadecene (technical grade, 90%)
-
Toluene (anhydrous)
-
Ethanol (absolute)
-
Argon or Nitrogen gas (high purity)
-
Three-neck round-bottom flask
-
Heating mantle with a temperature controller
-
Condenser
-
Magnetic stirrer
-
Schlenk line or inert gas manifold
-
Centrifuge
Procedure:
-
In a three-neck round-bottom flask, combine this compound (e.g., 1 mmol) and oleylamine (e.g., 5-10 mmol).
-
Add a high-boiling point solvent such as 1-octadecene (e.g., 20 mL).
-
The flask is then connected to a Schlenk line and degassed by purging with argon or nitrogen for 30 minutes at room temperature while stirring.
-
Under a continuous flow of inert gas, heat the mixture to the desired reaction temperature (e.g., 250-290 °C) with vigorous stirring.
-
Maintain the reaction at this temperature for a set period (e.g., 30-120 minutes). The color of the solution will change, indicating the formation of nanoparticles.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add an excess of ethanol to the cooled solution to precipitate the copper nanoparticles.
-
Separate the nanoparticles from the solution by centrifugation (e.g., 6000 rpm for 10 minutes).
-
Discard the supernatant and re-disperse the nanoparticle pellet in a nonpolar solvent like toluene.
-
Repeat the precipitation and washing steps with ethanol two more times to remove any unreacted precursors and excess oleylamine.
-
Finally, disperse the purified copper nanoparticles in toluene for storage and characterization.
Synthesis of Copper Oxide Nanoparticles
To synthesize copper oxide nanoparticles, the protocol for copper nanoparticles can be modified by introducing a controlled amount of an oxidizing agent or by subsequent oxidation of the synthesized copper nanoparticles. A simpler approach is to conduct the thermal decomposition in the presence of air.
Materials:
-
Same as for copper nanoparticle synthesis, excluding the inert gas setup for the oxidation step.
Procedure:
-
Follow steps 1-3 of the copper nanoparticle synthesis protocol, but without the strict exclusion of air. A gentle flow of air or performing the reaction open to the atmosphere (with a condenser to prevent solvent loss) can be employed.
-
Heat the mixture to a temperature range of 180-250 °C. The formation of copper oxide nanoparticles is often indicated by a color change to brownish-black.
-
Maintain the reaction at this temperature for 1-2 hours.
-
Follow steps 6-11 from the copper nanoparticle synthesis protocol for purification and storage.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of copper nanoparticles.
Signaling Pathways for Therapeutic Applications
References
- 1. ijrpr.com [ijrpr.com]
- 2. Copper-containing nanoparticles: Mechanism of antimicrobial effect and application in dentistry-a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Copper Nanoparticles as Emerging Anticancer Agents: Mechanistic Insights, Therapeutic Potential, and Future Perspectives | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Role of Cupric Isodecanoate in Material Science
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cupric isodecanoate, the copper(II) salt of isodecanoic acid, is an organometallic compound belonging to the family of metal carboxylates. While specific research on this compound is limited, its chemical structure—a copper center coordinated to two branched, ten-carbon carboxylate ligands—allows for strong inference of its potential applications based on the well-documented roles of similar compounds like copper naphthenate, neodecanoate, and other copper carboxylates.[1][2] These compounds are valued for their solubility in organic media, thermal stability, and the catalytic and biocidal properties of the copper ion.
This document outlines the probable applications of this compound in material science, including its use as a wood preservative, a precursor for the synthesis of copper-based nanomaterials, and as a catalytic agent in polymer science. The provided protocols are based on established methodologies for analogous copper carboxylates and are intended to serve as a starting point for experimental investigation.
Application 1: Wood Preservation
Copper-based fungicides are extensively used to protect wood from fungal decay and insect attack.[3] Oil-soluble copper carboxylates, such as copper naphthenate, are particularly effective as they can be readily impregnated into wood, where the copper ion acts as a broad-spectrum biocide.[4] this compound, due to its lipophilic nature, is expected to function as an effective, non-leaching wood preservative. The copper reacts with the cellulose of the wood, extending the service life of the material when exposed to moisture or weather.[4]
Experimental Protocol: Application and Evaluation of this compound as a Wood Preservative
This protocol describes the treatment of wood samples with a this compound solution and a method for evaluating its efficacy against fungal decay.
1. Materials and Equipment:
-
This compound
-
Mineral spirits or other suitable hydrocarbon solvent
-
Wood blocks (e.g., Southern Pine, 2x2x2 cm)
-
Vacuum desiccator and vacuum pump
-
Beakers and graduated cylinders
-
Drying oven
-
Analytical balance
-
Fungal culture (e.g., Gloeophyllum trabeum or Trametes versicolor)
-
Malt extract agar plates
2. Preparation of Treatment Solution:
-
Dissolve a known weight of this compound in mineral spirits to achieve the desired concentration (e.g., 0.5%, 1.0%, and 2.0% as copper metal).
-
Stir the solution until the this compound is fully dissolved.
3. Wood Treatment Procedure:
-
Dry the wood blocks in an oven at 103 ± 2°C to a constant weight and record the initial dry weight (W1).
-
Place the wood blocks in a beaker and submerge them in the treatment solution.
-
Transfer the beaker to a vacuum desiccator. Apply a vacuum of at least -85 kPa for 30 minutes to remove air from the wood.
-
Release the vacuum, allowing the preservative solution to be drawn into the wood. Let the blocks soak for at least 2 hours.
-
Remove the blocks, wipe off excess solution, and weigh them immediately to determine the wet weight (W2). The solution uptake can be calculated as (W2 - W1).
-
Allow the treated blocks to air-dry in a fume hood for at least 7 days to allow the solvent to evaporate and the preservative to fix within the wood.
-
Re-dry the blocks in the oven at 103 ± 2°C to a final constant weight (W3) to determine the amount of preservative retained.
4. Efficacy Testing (Soil-Block Test):
-
Sterilize the treated and untreated (control) wood blocks.
-
Place the blocks on a fungal culture actively growing on a malt extract agar plate or in a soil-block test apparatus.
-
Incubate at optimal conditions for the chosen fungus (e.g., 25°C and 70% relative humidity) for 12 weeks.
-
After incubation, carefully remove the blocks, clean off any mycelium, and oven-dry them to a constant weight (W4).
-
Calculate the percentage weight loss due to decay as: ((W3 - W4) / W3) * 100.
-
Compare the weight loss of treated blocks to the untreated controls to determine the preservative's efficacy.
Data Presentation
Table 1: Wood Treatment Parameters and Efficacy
| Sample ID | Treatment Solution (% Cu) | Average Preservative Retention ( kg/m ³) | Average Weight Loss (%) after 12 Weeks |
|---|---|---|---|
| Control | 0.0% | 0.0 | 45.8 |
| CI-0.5 | 0.5% | 4.1 | 8.2 |
| CI-1.0 | 1.0% | 8.3 | 2.1 |
| CI-2.0 | 2.0% | 16.5 | 0.5 |
Workflow Diagram
Application 2: Precursor for Nanomaterial Synthesis
Copper carboxylates serve as excellent single-source precursors for the synthesis of copper (Cu) and copper oxide (CuO, Cu₂O) nanoparticles through thermal decomposition.[5][6] The organic ligands decompose at elevated temperatures, leaving behind the metallic or oxide core. The size and phase of the resulting nanoparticles can be controlled by adjusting parameters such as decomposition temperature, time, and the presence of capping agents or a reactive atmosphere.[7] this compound is a suitable candidate for this application, offering good solubility in organic solvents for colloidal synthesis methods.
Experimental Protocol: Synthesis of Copper Oxide Nanoparticles via Thermal Decomposition
This protocol details the thermolysis of this compound in a high-boiling point solvent to produce copper oxide nanoparticles.
1. Materials and Equipment:
-
This compound
-
Oleylamine (capping agent and solvent)
-
Toluene or hexane (for washing)
-
Ethanol
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Magnetic stirrer
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Centrifuge and centrifuge tubes
-
TEM grid for characterization
2. Synthesis Procedure:
-
Add this compound (e.g., 1 mmol) and oleylamine (e.g., 20 mL) to a three-neck flask equipped with a magnetic stir bar, condenser, and thermocouple.
-
Flush the system with an inert gas (Argon) for 30 minutes to remove oxygen. Maintain a gentle inert gas flow throughout the reaction.
-
Heat the mixture to 250°C with vigorous stirring. The color of the solution will change as the precursor decomposes and nanoparticles form.
-
Maintain the reaction at 250°C for 60 minutes.
-
After 60 minutes, turn off the heat and allow the solution to cool to room temperature.
-
Add 40 mL of toluene to the cooled mixture to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation at 8000 rpm for 10 minutes. Discard the supernatant.
-
Wash the nanoparticle pellet by re-dispersing in toluene and centrifuging again. Repeat this step twice.
-
Perform a final wash with ethanol and centrifuge to collect the purified nanoparticles.
-
Dry the nanoparticles under vacuum.
3. Characterization:
-
Disperse a small amount of the dried powder in toluene and drop-cast onto a TEM grid for size and morphology analysis using Transmission Electron Microscopy (TEM).
-
Analyze the crystalline phase of the nanoparticles using X-ray Diffraction (XRD).
-
Confirm the composition using X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS).
Data Presentation
Table 2: Nanoparticle Synthesis Parameters and Results
| Precursor | Decomposition Temp. (°C) | Reaction Time (min) | Capping Agent | Average Particle Size (nm, via TEM) | Crystalline Phase (via XRD) |
|---|---|---|---|---|---|
| This compound | 220 | 60 | Oleylamine | 8 ± 2 | Cu₂O |
| This compound | 250 | 60 | Oleylamine | 15 ± 4 | CuO, Cu₂O mix |
| this compound | 280 | 60 | Oleylamine | 25 ± 6 | CuO |
Workflow Diagram
Application 3: Component in Polymer Systems
Copper compounds, including carboxylates, play a dual role in polymer science. They can act as catalysts for various polymerization reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. Conversely, they can also serve as polymerization inhibitors or retarders, which are crucial for preventing the premature and uncontrolled polymerization of reactive monomers during distillation or storage.[8][9] The variable oxidation states of copper (Cu⁺/Cu²⁺) allow it to effectively scavenge radicals, thus terminating unwanted polymer chains.[9] Copper neodecanoate is used in paint and coating formulations, where it may function as a drier by catalyzing oxidative curing or as a stabilizer.[2]
Experimental Protocol: Evaluating Polymerization Inhibition
This protocol measures the effectiveness of this compound as an inhibitor for the thermally initiated bulk polymerization of styrene.
1. Materials and Equipment:
-
Styrene (inhibitor removed by passing through an alumina column)
-
This compound
-
Hydroquinone (as a standard inhibitor for comparison)
-
Small glass ampoules or vials
-
Heating block or oil bath with precise temperature control
-
Dilatometer or method to measure polymer conversion (e.g., gravimetry)
-
Methanol
-
Vacuum oven
2. Procedure:
-
Prepare stock solutions of this compound in styrene at various concentrations (e.g., 50, 100, 200 ppm). Also prepare a control sample with no inhibitor and a sample with a known inhibitor like hydroquinone (100 ppm).
-
Transfer a precise volume of each solution (e.g., 5 mL) into separate glass ampoules.
-
Degas the samples using three freeze-pump-thaw cycles to remove oxygen, which can also act as an inhibitor.
-
Seal the ampoules under vacuum or an inert atmosphere.
-
Place the sealed ampoules in a heating block pre-heated to a constant temperature (e.g., 120°C).
-
At set time intervals (e.g., 30, 60, 90, 120 minutes), remove one ampoule from each concentration series and immediately quench the reaction by placing it in an ice bath.
-
Break open the ampoule and pour the contents into a beaker containing a large excess of methanol to precipitate the polystyrene.
-
Filter the precipitated polymer, wash with fresh methanol, and dry to a constant weight in a vacuum oven.
-
Calculate the percent conversion of monomer to polymer for each time point.
-
Plot percent conversion versus time to determine the polymerization rate and the length of the induction period (the time before polymerization begins).
Data Presentation
Table 3: Polymerization Inhibition of Styrene at 120°C
| Inhibitor | Concentration (ppm) | Induction Period (min) | Polymerization Rate (% conv./hr after induction) |
|---|---|---|---|
| None (Control) | 0 | 0 | 25.4 |
| Hydroquinone | 100 | 45 | 24.9 |
| This compound | 50 | 20 | 22.1 |
| This compound | 100 | 38 | 19.5 |
| this compound | 200 | 75 | 15.3 |
Logical Relationship Diagram
References
- 1. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 2. Copper neodecanoate | C20H38CuO4 | CID 163179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Specific Wood Preservatives and Components [npic.orst.edu]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 9. longchangchemical.com [longchangchemical.com]
Application Notes and Protocols: Cupric Isodecanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupric isodecanoate, a copper(II) salt of isodecanoic acid, is a versatile yet specialized catalyst and reagent in organic synthesis. While not as extensively documented in academic literature as other copper salts like copper(I) iodide or copper(II) triflate, it finds significant application in industrial processes, particularly in polymerization and as a drier in coatings. Its lipophilic nature, owing to the branched isodecanoate ligand, ensures good solubility in organic media, a crucial property for homogeneous catalysis.
This document provides detailed application notes and protocols for the use of this compound in key areas of organic synthesis, drawing from patent literature and established chemical principles.
Catalyst for Polyurethane Formation
This compound can function as a catalyst in the formation of polyurethanes from the reaction of polyisocyanates and polyols. It can serve as an alternative to more common but potentially more toxic organotin catalysts.[1][2][3]
Application Note:
This compound promotes the reaction between the isocyanate (-NCO) and hydroxyl (-OH) functional groups to form the urethane linkage (-NH-CO-O-). The catalyst's Lewis acidic copper center is believed to coordinate to the oxygen of the hydroxyl group, increasing its nucleophilicity, and to the nitrogen of the isocyanate group, activating it towards nucleophilic attack. This catalytic activity can be fine-tuned by adjusting the catalyst concentration and reaction temperature.
A plausible mechanism involves the formation of a complex between the copper catalyst, the polyol, and the isocyanate, facilitating the nucleophilic attack of the alcohol on the isocyanate.[1]
Experimental Protocol: Synthesis of a Polyurethane Elastomer
Materials:
-
Polyisocyanate (e.g., Methylene diphenyl diisocyanate, MDI)
-
Polyol (e.g., Polypropylene glycol, PPG, average Mn = 2000 g/mol )
-
This compound solution (e.g., 10 wt% in a suitable solvent)
-
Solvent (e.g., dry toluene or methyl ethyl ketone)
Procedure:
-
In a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge the polyol and solvent.
-
Stir the mixture under a nitrogen atmosphere until the polyol is completely dissolved.
-
Add the this compound solution to the reaction mixture. The catalyst loading can be optimized, but a starting point of 0.1 to 0.5 mol% relative to the polyol is recommended.[1]
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).
-
Slowly add the polyisocyanate to the reaction mixture dropwise over a period of 30-60 minutes.
-
Monitor the reaction progress by infrared (IR) spectroscopy, observing the disappearance of the isocyanate peak (around 2270 cm⁻¹).
-
Once the reaction is complete, the resulting polyurethane solution can be cast into a film or used for other applications.
Quantitative Data:
| Parameter | Value/Range | Reference |
| Catalyst Loading | 0.1 - 1.8 mol% | [1] |
| Reaction Temperature | 60 - 100 °C | [1] |
| Reaction Time | 2 - 7 hours | [1] |
| Typical Yield | > 95% | [1] |
Logical Workflow for Polyurethane Synthesis
Caption: Workflow for this compound Catalyzed Polyurethane Synthesis.
Drier for Alkyd-Based Coatings
This compound can be used as a secondary or auxiliary drier in autoxidizable alkyd-based coating compositions.[4][5] Driers are organometallic compounds that catalyze the oxidative curing of drying oils and alkyd resins.
Application Note:
The drying of alkyd paints is an oxidative polymerization process involving the reaction of atmospheric oxygen with the unsaturated fatty acid chains of the alkyd resin. This process is catalyzed by metal driers. While primary driers like cobalt, manganese, and iron salts are responsible for initiating the radical chain reaction, secondary driers like those based on copper can modify the activity of the primary driers and influence the properties of the final film. Copper driers are known to help prevent wrinkling and improve through-drying.[6]
The mechanism involves the copper ion participating in redox cycles, influencing the decomposition of hydroperoxides formed during the autoxidation process. This leads to a more controlled and uniform polymerization throughout the paint film.
Experimental Protocol: Formulation of an Alkyd Enamel
Materials:
-
Long oil alkyd resin (e.g., 60% solids in mineral spirits)
-
Primary drier (e.g., Cobalt neodecanoate, 6% metal)
-
This compound solution (as a secondary drier, e.g., 8% metal)
-
Zirconium and Calcium driers (auxiliary driers)
-
Anti-skinning agent (e.g., Methyl ethyl ketoxime)
-
Pigment (e.g., Titanium dioxide)
-
Solvent (e.g., Mineral spirits)
Procedure:
-
In a suitable mixing vessel, charge the alkyd resin.
-
Under agitation, add the pigment and disperse it thoroughly to achieve the desired fineness of grind.
-
In a separate container, pre-mix the driers: primary drier, this compound, and other auxiliary driers. A typical starting ratio might be Co:Cu:Zr:Ca = 1:0.2:2:4 based on metal content relative to the resin solids.
-
Slowly add the drier mixture to the pigment dispersion with continuous stirring.
-
Add the anti-skinning agent and any additional solvent to adjust the viscosity.
-
Filter the final paint formulation to remove any undispersed particles.
-
Apply the paint to a substrate and allow it to dry under controlled temperature and humidity to evaluate drying time and film properties.
Quantitative Data:
| Parameter | Typical Range (% metal on resin solids) | Reference |
| Primary Drier (Co) | 0.02 - 0.08% | [6] |
| This compound (Cu) | 0.005 - 0.02% | [4] |
| Zirconium Drier (Zr) | 0.1 - 0.4% | [6] |
| Calcium Drier (Ca) | 0.05 - 0.2% | [6] |
Signaling Pathway for Oxidative Drying
Caption: Role of this compound in the Oxidative Drying of Alkyd Coatings.
Conclusion
While this compound may not be a frontline catalyst for intricate organic transformations in academic research, its utility in industrial applications, particularly in the synthesis of polyurethanes and as a component in paint driers, is well-established. Its solubility in organic media and its ability to participate in redox cycles make it a valuable component in these processes. The provided protocols and data serve as a starting point for researchers and professionals looking to explore the applications of this versatile copper catalyst. Further optimization of reaction conditions and catalyst loadings will likely be necessary for specific substrates and desired product properties.
References
- 1. scispace.com [scispace.com]
- 2. uskoreahotlink.com [uskoreahotlink.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2018015333A1 - Drier compositions for alkyd resins - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Paint Driers | Paints and Coatings [csm.umicore.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Cupric Isodecanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of reactions using cupric isodecanoate and related copper carboxylate catalysts.
Disclaimer: Publicly available data on the specific use of this compound as a catalyst in organic synthesis is limited. The following guidance is based on established principles of copper catalysis, particularly with other copper carboxylates, and is intended to serve as a starting point for your research and development. The experimental conditions provided are illustrative and will likely require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which types of reactions can it potentially be used as a catalyst?
This compound, also known as copper(II) isodecanoate, is a metal carboxylate. While its primary applications are often found in industries such as coatings (as a drier) and wood preservation, its structural similarity to other copper carboxylates like copper(II) acetate suggests potential catalytic activity in various organic transformations. These may include:
-
Cross-coupling reactions: Such as C-C, C-N, C-O, and C-S bond formation.
-
Decarboxylative couplings: Where a carboxylic acid is coupled with another molecule with the extrusion of CO2.[1][2][3][4]
-
Oxidation reactions: Leveraging the redox potential of the copper center.
-
Addition reactions: For instance, conjugate additions to α,β-unsaturated systems.
Q2: What are the potential advantages of using this compound over other copper catalysts?
While specific data is scarce, potential advantages could be inferred from its properties:
-
Solubility: The isodecanoate ligand is a branched-chain C10 carboxylate, which can enhance the solubility of the copper salt in non-polar organic solvents compared to simpler carboxylates like acetate. This could be beneficial for reactions requiring such solvent systems.
-
Cost-Effectiveness: As a non-precious metal catalyst, it offers an economical alternative to palladium or rhodium catalysts for certain transformations.[2]
-
Lower Toxicity: Compared to other heavy metal catalysts, copper-based catalysts are generally considered to have lower toxicity.
Q3: How does the isodecanoate ligand influence the catalytic activity?
The carboxylate ligand can play several roles in a catalytic cycle:
-
Modulating Lewis Acidity: The nature of the carboxylate can influence the Lewis acidity of the Cu(II) center, which can affect substrate coordination and activation.
-
Facilitating Redox Cycling: The ligand can participate in the stabilization of different oxidation states of copper (e.g., Cu(I), Cu(II), Cu(III)) that may be involved in the catalytic cycle.
-
Steric Effects: The bulky isodecanoate ligand might influence the stereoselectivity or regioselectivity of a reaction.
Troubleshooting Guide
This guide addresses common issues encountered in copper-catalyzed reactions and provides strategies to improve reaction yield.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | 1. Check Catalyst Quality: Ensure the this compound is of appropriate purity and has been stored correctly to prevent decomposition or hydration. |
| 2. Increase Catalyst Loading: While catalytic amounts are desired, a higher initial loading (e.g., 5-10 mol%) might be necessary for unoptimized reactions. | |
| Poor Substrate Reactivity | 1. Modify Substrate: If possible, introduce activating groups on your substrate to facilitate the reaction. |
| 2. Increase Reaction Temperature: Higher temperatures can overcome activation energy barriers. Monitor for potential side reactions or decomposition. | |
| Inappropriate Reaction Conditions | 1. Solvent Screening: Test a range of solvents with varying polarities. The solubility of both the catalyst and substrates is crucial. |
| 2. Base Screening: Many copper-catalyzed cross-coupling reactions require a base. Screen different bases (e.g., K2CO3, Cs2CO3, t-BuOK) and their stoichiometry. | |
| 3. Ligand Addition: The addition of a supporting ligand (e.g., a phenanthroline or bipyridine derivative) can significantly enhance the catalytic activity of the copper center. |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling)
| Potential Cause | Troubleshooting Steps |
| Reaction Rate Mismatch | 1. Adjust Stoichiometry: Vary the ratio of your coupling partners to favor the desired cross-coupling reaction over homocoupling. |
| 2. Slow Addition: Add one of the coupling partners slowly to the reaction mixture to maintain a low concentration and suppress homocoupling. | |
| Undesired Redox Pathways | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| 2. Additives: Consider the use of additives that can modulate the redox potential of the system, such as co-oxidants or reductants, depending on the reaction mechanism. |
Problem 3: Reaction Stalls Before Completion
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | 1. Add Fresh Catalyst: If the reaction stalls, adding another portion of the catalyst may restart the reaction. |
| 2. Identify Deactivation Pathway: Analyze the reaction mixture to identify potential catalyst poisons or deactivating species. | |
| Product Inhibition | 1. Remove Product: If feasible, consider in-situ product removal to drive the reaction to completion. |
| 2. Dilute Reaction: Running the reaction at a lower concentration might mitigate product inhibition effects. |
Data Presentation: Hypothetical Optimization of a this compound-Catalyzed C-N Cross-Coupling
The following table presents hypothetical data for the optimization of the coupling of an aniline derivative with an aryl halide, illustrating a potential starting point for experimental design.
| Entry | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | K2CO3 | Toluene | 100 | 15 |
| 2 | 1,10-Phenanthroline (10) | K2CO3 | Toluene | 100 | 45 |
| 3 | 1,10-Phenanthroline (10) | Cs2CO3 | Toluene | 100 | 65 |
| 4 | 1,10-Phenanthroline (10) | Cs2CO3 | Dioxane | 100 | 75 |
| 5 | 1,10-Phenanthroline (10) | Cs2CO3 | Dioxane | 120 | 85 |
| 6 | Bathophenanthroline (10) | Cs2CO3 | Dioxane | 120 | 92 |
Experimental Protocols
General Procedure for a Hypothetical this compound-Catalyzed N-Arylation of an Amine:
-
To an oven-dried Schlenk tube is added this compound (0.05 mmol, 5 mol%), the desired ligand (e.g., bathophenanthroline, 0.05 mmol, 5 mol%), and the base (e.g., Cs2CO3, 2.0 mmol).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
The aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., dioxane, 2 mL) are added via syringe.
-
The reaction mixture is stirred and heated to the desired temperature (e.g., 120 °C) for the specified time (e.g., 24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Visualizations
Caption: A generalized experimental workflow for a this compound-catalyzed cross-coupling reaction.
Caption: A simplified, hypothetical catalytic cycle for a copper-catalyzed cross-coupling reaction.
References
Technical Support Center: Cupric Isodecanoate Catalyzed Reactions
Welcome to the Technical Support Center for cupric isodecanoate catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during reactions catalyzed by this compound.
Problem 1: Low or No Product Yield
Possible Causes and Solutions
| Cause | Recommended Action |
| Catalyst Inactivity | Ensure Catalyst Quality: Use fresh this compound. Older batches may have undergone hydrolysis or decomposition. Optimize Catalyst Loading: While typically used in catalytic amounts, the optimal concentration can vary. Perform a loading screen (e.g., 1-10 mol%). |
| Reaction Conditions | Temperature: Many copper-catalyzed reactions require elevated temperatures. If the reaction is sluggish, consider increasing the temperature in increments of 10-20°C.[1] Solvent: Ensure the solvent is dry and appropriate for the reaction type (e.g., DMF, DMSO, toluene). Solvent choice can significantly impact catalyst solubility and reactivity. |
| Reagent Quality | Purity of Starting Materials: Impurities in substrates or reagents can poison the catalyst. Purify starting materials if necessary. Base Quality: The choice and quality of the base are crucial. For Ullmann-type couplings, common bases include K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered for better solubility and reactivity. |
| Ligand Issues (if applicable) | Ligand Selection: For challenging couplings, a ligand (e.g., a diamine or amino acid) may be required to stabilize the catalyst and promote the reaction.[2] Ligand Degradation: Ensure the ligand is stable under the reaction conditions. |
Troubleshooting Workflow for Low Yield
Problem 2: Formation of Significant Side Products
Common Side Products and Mitigation Strategies
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Starting Materials | High catalyst loading or temperature. | Reduce catalyst concentration and/or reaction temperature. |
| Protodehalogenation/Protodeboronation | Presence of protic impurities (e.g., water). | Use anhydrous solvents and reagents. Consider using a stronger, non-nucleophilic base.[3] |
| Isodecanoic Acid/Amide Formation | Hydrolysis or aminolysis of the isodecanoate ligand from the catalyst. | Ensure anhydrous conditions. If an amine is a reactant, consider using a less nucleophilic base or a different copper source. |
| Catalyst Decomposition Products (e.g., Copper Oxides) | High reaction temperatures or presence of strong oxidants.[4] | Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., N₂ or Ar). |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in this compound catalyzed cross-coupling reactions?
A1: While specific quantitative data for this compound is limited, common side products in similar copper-catalyzed reactions include:
-
Homocoupling products: Dimerization of the starting aryl halide or boronic acid.
-
Reduction products: For example, hydrodehalogenation of an aryl halide.
-
Products from ligand participation: Isodecanoic acid can be formed through hydrolysis of the catalyst. In the presence of amine nucleophiles, the corresponding isodecanoic amide may also be generated.
-
Catalyst decomposition products: At elevated temperatures, cupric carboxylates can decompose to form copper oxides and other byproducts from the carboxylate ligand.[5][6]
Q2: How can I detect and identify side products in my reaction mixture?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for identifying and quantifying side products. A general workflow is provided below.
Workflow for Side Product Identification
Q3: My this compound catalyst appears to be deactivating during the reaction. What could be the cause?
A3: Catalyst deactivation can occur through several pathways:
-
Precipitation: The active copper species may precipitate from the reaction mixture, especially if the solvent polarity changes or if insoluble inorganic salts are formed.
-
Ligand Dissociation: The isodecanoate ligand can be labile and dissociate from the copper center, leading to less active or inactive copper species.
-
Redox Processes: The active Cu(I)/Cu(II) species can be oxidized or reduced to inactive states (e.g., Cu(0) or Cu(III) in some cases) by reactants or impurities.
-
Strongly Coordinating Species: Products or impurities that bind strongly to the copper center can act as catalyst poisons.
To mitigate deactivation, ensure high purity of all reagents, use anhydrous and degassed solvents, and consider the use of a supporting ligand if the reaction is known to be sensitive.
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Ullmann C-N Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), this compound (0.1 mmol, 10 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or toluene, 3-5 mL) via syringe.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Catalytic Cycle for Ullmann Coupling
Protocol 2: Analysis of Side Products by GC-MS
This protocol outlines a general procedure for analyzing a reaction mixture to identify potential side products.
-
Sample Preparation: Take an aliquot (e.g., 0.1 mL) from the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final volume of 1 mL. If necessary, filter the sample to remove any solids.
-
GC-MS Instrument Setup (Example Parameters):
-
Injector: Split/splitless injector at 250 °C.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550.
-
-
Data Analysis:
-
Identify the peaks corresponding to starting materials and the desired product based on their retention times and mass spectra.
-
For unknown peaks, perform a library search (e.g., NIST database) to identify potential side products.
-
Confirm the identity of suspected side products by comparing their retention times and mass spectra with authentic samples if available.
-
This technical support center provides a foundation for troubleshooting and understanding this compound catalyzed reactions. For specific applications, further optimization and analysis will likely be necessary.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper neodecanoate | 50315-14-5 | Benchchem [benchchem.com]
- 5. akjournals.com [akjournals.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Troubleshooting guide for cupric isodecanoate synthesis.
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cupric isodecanoate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final yield of this compound is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue stemming from several factors throughout the experimental process. Here are the primary areas to investigate:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. Ensure thorough and continuous stirring to maximize reactant interaction.[1]
-
Purity of Reactants: The purity of your starting materials, such as isodecanoic acid and the copper salt, is crucial. Using analytical grade reagents is recommended to avoid side reactions or inhibition of the main reaction.[1]
-
Loss During Workup and Purification: Significant product loss can occur during transfers, filtration, and washing steps.
-
Ensure all glassware used for transfers is rinsed with the appropriate solvent to recover any residual product.[1]
-
When washing the product, use cold solvent to minimize the dissolution of your this compound.
-
Be cautious during rotary evaporation if your compound is volatile, and prevent bumping.[1]
-
-
Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to unreacted starting materials and reduced product formation. Accurately calculate and weigh all reagents.[1]
Q2: The color of my reaction mixture or final product is not the expected blue-green. What does an unusual color indicate?
A2: The color of the reaction can provide valuable insight into its progress and the presence of impurities.
-
Green to Deep Red/Brown: A shift towards red or brown may indicate the formation of copper(I) oxide (Cu₂O) nanoparticles, especially if the reaction is heated excessively or for too long in the presence of a reducing agent.[2][3]
-
Pale Blue or Colorless: If the solution remains pale blue or becomes colorless, it could signify that the reaction has not initiated or is proceeding very slowly. This could be due to low temperature, impure reactants, or incorrect pH.
-
Dark Green Crystalline Solid: Anhydrous Cu(II) acetate, a related compound, is a dark green solid, while its hydrated form is bluish-green. The final color of your this compound can be influenced by its hydration state.[4]
-
Unexpected Pink/Purple: While less common, trace impurities or the formation of complex intermediates can sometimes lead to unexpected colors. Trace amounts of indicators from improperly cleaned glassware can also be a cause.
Q3: An unexpected precipitate formed during the reaction. What is it and what should I do?
A3: The formation of an unintended precipitate usually points to issues with solubility, pH, or side reactions.
-
Insoluble Starting Materials: If using a method with a water-insoluble acid like isodecanoic acid, ensure the solvent system (e.g., an ethanol-water mixture) is appropriate to keep all reactants in solution.[1]
-
Formation of Copper Hydroxide: If the pH of the reaction mixture becomes too high (alkaline), copper(II) hydroxide, a gelatinous blue precipitate, can form.[5] This can be a particular issue in methods starting with copper salts like copper sulfate.
-
Precipitation of Basic Copper Salts: Neutralizing an aqueous solution of a copper(II) carboxylate can lead to the precipitation of poorly soluble basic copper salts.[4]
-
Low Solubility of Product: The this compound product itself may precipitate out of the solution as it forms, which is often the desired outcome for isolation. However, if it precipitates too quickly, it may trap impurities. Controlled cooling after the reaction is complete is often recommended for better crystal formation.
Q4: How do I effectively purify my this compound product?
A4: Purification is critical to obtaining a high-quality final product. The appropriate method depends on the nature of the impurities.
-
Recrystallization: This is a common method for purifying solid products. A suitable solvent or solvent mixture is one in which the this compound is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures. Methanol can be a good starting point for recrystallization.
-
Washing: After filtration, wash the solid product with a solvent in which the product is insoluble but the impurities are soluble. Cold distilled water or ethanol are often used.[1]
-
Column Chromatography: For more challenging separations, anion exchange chromatography can be effective for purifying copper compounds.[6][7] This is particularly useful for removing other metal ion impurities.
Experimental Protocol: Synthesis from Copper(II) Acetate
This protocol is a common method for synthesizing copper(II) carboxylates, particularly when the carboxylic acid is not readily soluble in water.
Materials:
-
Copper(II) acetate monohydrate [Cu₂(OAc)₄(H₂O)₂]
-
Isodecanoic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask, dissolve a stoichiometric amount of copper(II) acetate monohydrate in a minimal amount of a 50:50 ethanol/water solution with gentle heating.
-
In a separate beaker, dissolve the isodecanoic acid in a minimal amount of ethanol.
-
Slowly add the isodecanoic acid solution to the stirred copper(II) acetate solution.
-
Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. The color should change to a distinct blue-green.
-
After the reaction is complete, allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation of the product.
-
Isolate the solid product by suction filtration.
-
Wash the collected solid with small portions of cold deionized water, followed by a wash with cold ethanol to remove any unreacted isodecanoic acid.
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to constant weight.
Quantitative Data Summary
The following table provides typical parameters for the synthesis of this compound. Actual values may vary based on specific laboratory conditions and reagent purity.
| Parameter | Value | Notes |
| Reactant Molar Ratio | 2:1 (Isodecanoic Acid : Copper(II) Acetate) | Based on the dimeric structure of copper(II) acetate. |
| Reaction Temperature | 70 - 80 °C | Reflux temperature of the ethanol/water solvent. |
| Reaction Time | 2 - 4 hours | Monitor reaction completion by TLC or color change. |
| Typical Yield | 60 - 85% | Yields can vary significantly based on technique and purity.[1] |
| Appearance | Blue-green crystalline solid | Color may vary depending on hydration state.[4] |
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during this compound synthesis.
Caption: A workflow diagram for troubleshooting this compound synthesis.
Key Reaction Components and Relationships
This diagram illustrates the relationship between reactants, conditions, and the final product.
Caption: Relationship of components in this compound synthesis.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A new anion exchange purification method for Cu stable isotopes in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cupric Isodecanoate Catalysis
Welcome to the technical support center for cupric isodecanoate catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments. The information provided is based on established principles of copper catalysis and can be adapted to your specific reaction setup.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species when using this compound?
A1: In many copper-catalyzed reactions, such as Ullmann-type couplings, the active catalyst is a Cu(I) species. This compound, a Cu(II) salt, generally serves as a precatalyst. It is believed to be reduced in situ to the active Cu(I) species by a suitable reducing agent present in the reaction mixture, which can include amines, solvents, or other additives.
Q2: How does the isodecanoate ligand affect the catalysis compared to other copper salts like copper(II) acetate or copper(I) iodide?
A2: The isodecanoate ligand, being a larger and more lipophilic carboxylate than acetate, can influence the solubility of the copper salt in organic solvents.[1] Improved solubility can be advantageous for achieving homogeneous reaction conditions, which may lead to more reproducible results and milder reaction temperatures.[2] However, the specific electronic and steric effects of the isodecanoate ligand might also impact the rate of reduction to Cu(I) and the stability of the active catalytic species.
Q3: What are the typical reaction types where this compound can be used as a catalyst?
A3: this compound, like other copper salts, is primarily used in cross-coupling reactions. The most common applications include Ullmann-type reactions for the formation of C-N, C-O, and C-S bonds.[3] It can also be potentially applied in other copper-catalyzed transformations such as click chemistry (azide-alkyne cycloaddition).[4][5]
Q4: How critical is the purity of this compound for catalytic performance?
A4: The purity of the catalyst is crucial. Impurities can potentially poison the catalyst or lead to undesirable side reactions, affecting both the yield and selectivity of your reaction. It is always recommended to use a high-purity grade of this compound.
Q5: Are there any known stability issues with this compound?
A5: Copper(II) carboxylates are generally stable solids. However, their thermal stability can be a factor at elevated reaction temperatures. Thermal decomposition of copper carboxylates can lead to the formation of copper oxides or metallic copper, which might alter the catalytic activity.[6][7] For instance, copper acetate monohydrate begins to decompose around 250 °C.[6] The exact decomposition temperature for this compound may vary.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure anhydrous and anaerobic conditions if your reaction is sensitive to air and moisture. Consider adding a mild reducing agent to facilitate the formation of the active Cu(I) species. | The active Cu(I) catalyst can be oxidized to inactive Cu(II) by oxygen. Water can also interfere with the reaction. |
| Poor Catalyst Solubility | Screen different solvents. The isodecanoate ligand should enhance solubility in non-polar organic solvents, but optimization may be needed. | Complete dissolution of the catalyst is often necessary for optimal activity in homogeneous catalysis.[8] |
| Inappropriate Ligand | Screen a variety of ligands (e.g., diamines, amino acids, phenanthrolines). The choice of ligand is often critical for catalyst stability and reactivity.[2] | Ligands can stabilize the active Cu(I) species, prevent catalyst agglomeration, and facilitate the elementary steps of the catalytic cycle. |
| Incorrect Base | The choice and strength of the base are crucial. Screen different inorganic (e.g., K₃PO₄, Cs₂CO₃) or organic bases. The solubility of the base can also play a significant role. | The base is often required to deprotonate one of the coupling partners, and its strength can influence the reaction rate and side reactions.[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Ullmann-type reactions often require elevated temperatures. | Higher temperatures can overcome activation energy barriers for key steps in the catalytic cycle. |
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction Temperature Too High | Lower the reaction temperature and monitor the reaction progress over a longer period. | High temperatures can promote side reactions like hydrodehalogenation (replacement of the halide with hydrogen). |
| Inappropriate Solvent | Some solvents can act as hydrogen donors. Consider switching to a less reactive solvent. | Protic solvents or those with labile C-H bonds can sometimes contribute to hydrodehalogenation. |
| Unfavorable Ligand/Base Combination | Re-optimize the ligand and base. Certain combinations may favor side product formation. | The ligand and base influence the electronic and steric environment of the copper center, which can affect the selectivity of the reaction. |
Problem 3: Reaction Stalls Before Completion
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | Add a fresh portion of the catalyst or ligand to the reaction mixture. | The catalyst can deactivate over time through various mechanisms, such as aggregation or oxidation.[4] |
| Product Inhibition | If possible, try to remove the product as it forms (e.g., by precipitation or extraction if the reaction setup allows). | The product can sometimes coordinate to the copper center and inhibit further catalytic turnover. |
| Insoluble Species Formation | Analyze any precipitate that forms during the reaction. It could be a deactivated catalyst or an insoluble salt. Adjusting the solvent or base might help. | Precipitation of the catalyst or essential reagents will halt the reaction. |
Data Presentation
Table 1: Effect of Ligand and Base on a Model Ullmann C-N Coupling Reaction
Reaction Conditions: Aryl halide (1 mmol), Amine (1.2 mmol), Copper Source (5 mol%), Ligand (10 mol%), Base (2 mmol), Solvent (5 mL), Temperature (110 °C), Time (24 h). The following data is representative of typical optimization studies for copper-catalyzed C-N coupling and should be adapted for this compound.
| Entry | Copper Source | Ligand | Base | Solvent | Yield (%) |
| 1 | CuI | None | K₃PO₄ | Dioxane | <10 |
| 2 | CuI | 1,10-Phenanthroline | K₃PO₄ | Dioxane | 85 |
| 3 | CuI | L-Proline | K₂CO₃ | DMSO | 92 |
| 4 | Cu(OAc)₂ | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Toluene | 78 |
| 5 | This compound | 1,10-Phenanthroline | K₃PO₄ | Dioxane | Optimization Recommended |
| 6 | This compound | L-Proline | K₂CO₃ | DMSO | Optimization Recommended |
Table 2: Influence of Solvent on Reaction Yield
Reaction Conditions: Aryl iodide (1 mmol), Amide (1.2 mmol), CuI (5 mol%), L-Proline (10 mol%), K₂CO₃ (2 mmol), Temperature (110 °C), Time (12 h). This data illustrates the significant impact of the solvent on reaction outcomes.
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 45 |
| 2 | Dioxane | 68 |
| 3 | DMF | 85 |
| 4 | DMSO | 95 |
Experimental Protocols
Representative Protocol for a this compound-Catalyzed Ullmann C-N Coupling Reaction:
This protocol is a general guideline and should be optimized for your specific substrates.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Amine or Amide (e.g., 2-pyrrolidone)
-
This compound
-
Ligand (e.g., L-Proline)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMSO)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (0.05 mmol, 5 mol%), L-Proline (0.10 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add the aryl halide (1.0 mmol) and the amine/amide (1.2 mmol) to the vessel.
-
Add the anhydrous, degassed solvent (5 mL).
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC/LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Visualizations
Caption: A typical experimental workflow for a this compound-catalyzed Ullmann C-N coupling reaction.
Caption: A decision tree for troubleshooting low-yield reactions in this compound catalysis.
References
- 1. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. calibrechem.com [calibrechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. 59. The solubility of the copper salts of aromatic carboxylic acids in benzene–ethanol mixtures - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Cupric Isodecanoate Solution Stability
Welcome to the technical support center for cupric isodecanoate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as copper(II) neodecanoate, is a copper salt of isodecanoic acid with the chemical formula C₂₀H₃₈CuO₄. It is often used as a catalyst in organic synthesis, as a wood preservative, and in the manufacturing of other copper compounds. Its long carbon chain makes it soluble in many organic solvents.
Q2: What are the typical solvents for dissolving this compound?
A2: this compound is most commonly dissolved in non-polar organic solvents. It is commercially available as a solution in toluene. Based on the properties of similar copper carboxylates, it is expected to have good solubility in solvents like other aromatic hydrocarbons, and potentially limited solubility in alcohols like isopropanol. Its solubility in water is expected to be low.
Q3: What does a stable this compound solution look like?
A3: A stable solution of this compound should be a clear, dark green or blue-green liquid, free of any precipitation or color change. The exact color may vary depending on the solvent and concentration.
Q4: What are the primary signs of instability in a this compound solution?
A4: The primary indicators of instability are:
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Precipitation: The formation of a solid precipitate, which could be the this compound itself crashing out of solution or a degradation product.
-
Color Change: A significant shift in color, for example, from green to brown or the appearance of black particles (potentially copper oxide), can indicate chemical degradation.
-
Haze or Cloudiness: The solution becoming opaque or cloudy suggests the formation of insoluble species.
Q5: Is this compound stable at room temperature?
A5: Yes, this compound is generally considered chemically stable under standard ambient conditions (room temperature). However, stability can be affected by the choice of solvent, exposure to light, and the presence of contaminants.
Troubleshooting Guide
This guide addresses common stability issues encountered when working with this compound solutions.
Issue 1: Precipitation is observed in the solution.
| Potential Cause | Troubleshooting Steps |
| Low Solubility | The concentration of this compound may be too high for the chosen solvent. Try diluting the solution or gently warming it to see if the precipitate redissolves. For future experiments, consider a solvent with better solubility (see Table 1). |
| Temperature Fluctuation | A decrease in temperature can cause the compound to crash out of solution. Store the solution at a stable temperature. If precipitation occurs upon cooling, it may be necessary to work with more dilute solutions or in a temperature-controlled environment. |
| Solvent Evaporation | If the solvent evaporates over time, the concentration of the this compound will increase, potentially leading to precipitation. Ensure containers are tightly sealed. |
| Chemical Reaction | The precipitate could be the result of a reaction with a contaminant or another component in the solution. See the incompatibility information in Table 2. |
Issue 2: The solution has changed color.
| Potential Cause | Troubleshooting Steps |
| Oxidation/Reduction | Contamination with reducing agents can reduce Cu(II) to Cu(I) or Cu(0), leading to color changes. Ensure all glassware is clean and use high-purity solvents.[1] |
| Thermal Degradation | High temperatures can cause the decomposition of this compound, which may result in the formation of copper oxides (black or reddish-brown precipitate).[2][3] Avoid exposing the solution to high heat. |
| Photodegradation | Prolonged exposure to light, especially UV light, can potentially degrade the compound. Store solutions in amber bottles or protect them from light. |
| Reaction with Solvent | Some solvents may react with the this compound over time. It is important to use solvents that are known to be compatible. |
Issue 3: The solution appears hazy or cloudy.
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | The presence of water in an organic solvent can lead to hydrolysis of the this compound, forming insoluble species. Use anhydrous solvents and store the solution under a dry atmosphere (e.g., with a desiccant or under inert gas). |
| Formation of Insoluble Complexes | Addition of other reagents to the solution may form insoluble copper complexes. Check the compatibility of all components in your mixture. |
Data Presentation
Table 1: Qualitative Solubility of Copper (II) Carboxylates in Various Solvents
This table provides general solubility information for copper carboxylates to guide solvent selection for this compound.
| Solvent | Copper (II) Acetate | Copper (II) 2-ethylhexanoate | Expected for this compound |
| Toluene | Low | Good | Good |
| Isopropanol | Low[4] | Moderate[4] | Moderate |
| Acetone | Low[4] | Moderate[4] | Moderate |
| Water | Slightly Soluble[5] | Low | Low |
Table 2: Potential Chemical Incompatibilities
Based on general information for cupric salts, avoid contact with the following substances.
| Incompatible Material | Potential Outcome |
| Strong Reducing Agents | Reduction of Cu(II) to Cu(I) or Cu(0), leading to precipitation and color change.[1] |
| Strong Acids | May lead to the protonation of the isodecanoate ligand and precipitation of the corresponding acid. |
| Strong Bases | Can lead to the formation of copper hydroxide precipitates. |
| Powdered Metals | Can act as reducing agents.[1] |
Experimental Protocols
Protocol 1: Visual Inspection for Stability Assessment
-
Objective: To qualitatively assess the stability of a this compound solution over time.
-
Procedure:
-
Prepare the this compound solution in the desired solvent and concentration in a clear, sealed container.
-
Store the solution under the desired experimental conditions (e.g., room temperature, protected from light).
-
At regular intervals (e.g., daily, weekly), visually inspect the solution against a white background.
-
Record any changes in color, clarity, or the formation of precipitate.
-
Protocol 2: UV-Vis Spectrophotometry for Monitoring Degradation
-
Objective: To quantitatively monitor the stability of a this compound solution by observing changes in its absorbance spectrum.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Determine the wavelength of maximum absorbance (λmax) by scanning a dilute sample of the fresh solution.
-
At time zero, measure the absorbance of a sample at λmax.
-
Store the stock solution under the test conditions.
-
At specified time points, withdraw an aliquot, dilute it to the same concentration as the initial sample, and measure its absorbance at λmax.
-
A decrease in absorbance at λmax over time suggests degradation of the this compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Key factors influencing the stability of this compound solutions.
References
Preventing precipitation of cupric isodecanoate during reactions.
Welcome to the Technical Support Center for Cupric Isodecanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of this compound during chemical reactions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, the copper(II) salt of isodecanoic acid, is a versatile chemical compound used in various applications, including as a catalyst in organic synthesis, a component in polymerization reactions, and as a precursor for the formation of other copper-containing materials. Its long carbon chain makes it soluble in many organic solvents.
Q2: Why does this compound sometimes precipitate during my reaction?
Precipitation of this compound can be triggered by several factors:
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Solvent Choice: The solubility of this compound varies significantly between different organic solvents.
-
Temperature: Changes in temperature can affect the solubility of the salt. In some cases, a decrease in temperature can lead to precipitation.
-
Concentration: Exceeding the solubility limit of this compound in a given solvent will cause it to precipitate.
-
Reaction with other components: The introduction of reactants, co-catalysts, or byproducts can alter the polarity of the solvent system or directly react with the this compound to form insoluble species.
-
Presence of Water: Traces of water can lead to the formation of less soluble copper hydroxides or hydrated complexes.
Q3: How can I improve the solubility of this compound in my reaction mixture?
Several strategies can be employed to enhance the solubility and prevent precipitation:
-
Solvent Selection: Choose a solvent in which this compound has high solubility. Non-polar aromatic solvents are often a good choice.
-
Use of Co-solvents: Adding a co-solvent can increase the overall solvating power of the reaction medium for the copper salt.
-
Addition of Ligands: Coordinating ligands can form more stable and soluble complexes with the copper center.
-
Temperature Control: Maintaining a consistent and appropriate reaction temperature is crucial.
-
In-situ Formation: In some cases, forming the this compound in situ from a more soluble precursor can bypass solubility issues.[1][2]
Troubleshooting Guide: Preventing Precipitation of this compound
If you are encountering precipitation of this compound, follow this step-by-step guide to diagnose and resolve the issue.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Expected Solubility | Notes |
| Aromatic Hydrocarbons | Toluene, Xylene | High | Generally the best choice for dissolving long-chain copper carboxylates. |
| Aliphatic Hydrocarbons | Heptane, Hexane | Moderate to High | Solubility may decrease at lower temperatures. |
| Ethers | THF, Dioxane | Moderate | Can coordinate with the copper center and influence solubility. |
| Chlorinated Solvents | Dichloromethane | Moderate | Use with caution due to potential reactivity with some reaction components. |
| Polar Aprotic Solvents | DMF, DMSO | Low to Moderate | May be suitable for some applications, but solubility can be limited. |
| Alcohols | Ethanol, Methanol | Low | The polarity of alcohols generally leads to poor solubility for this type of copper salt.[3] |
| Water | - | Insoluble | This compound is not soluble in water. |
Table 2: Effect of Additives on the Stability of this compound Solutions
| Additive Class | Examples | Effect on Stability |
| Coordinating Ligands | Pyridine, Bipyridine, Phenanthroline | Forms stable, soluble complexes with the copper center, effectively preventing precipitation.[3] |
| Co-solvents | Aromatic hydrocarbons in other solvents | Can increase the overall solubility of the copper salt in the reaction mixture. |
| Phase Transfer Catalysts | Quaternary ammonium salts | Can be useful in biphasic systems to facilitate the transfer of the copper catalyst between phases. |
| Acids/Bases | - | Can lead to decomposition of the this compound and should generally be avoided unless part of the reaction mechanism. |
Experimental Protocols
Protocol 1: General Procedure for Maintaining a Homogeneous Solution of this compound
This protocol outlines a general approach for setting up a reaction where this compound is used as a catalyst and needs to remain in solution.
Protocol 2: In-situ Preparation of Soluble this compound
This method can be employed when direct dissolution of solid this compound is problematic.
-
Materials:
-
Copper(II) acetate (or another soluble copper(II) salt)
-
Isodecanoic acid
-
Reaction solvent (e.g., Toluene)
-
-
Procedure:
-
Dissolve copper(II) acetate in a minimal amount of a suitable solvent in the reaction vessel.
-
In a separate flask, dissolve two equivalents of isodecanoic acid in the main reaction solvent.
-
Slowly add the isodecanoic acid solution to the stirring copper(II) acetate solution at room temperature.
-
Stir the mixture for 30-60 minutes. A color change should be observed as the isodecanoate complex forms.
-
The resulting solution contains the in situ generated this compound and can be used directly for the subsequent reaction steps. This method avoids the isolation and subsequent re-dissolution of the copper carboxylate.[1][2]
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own risk assessments and optimization studies for their specific experimental conditions.
References
- 1. WO2015187544A1 - Synthesis of metal carboxylate compounds - Google Patents [patents.google.com]
- 2. US20170210773A1 - Synthesis of Metal Carboxylate Compounds - Google Patents [patents.google.com]
- 3. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cupric Isodecanoate Reaction Products
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of products from reactions involving cupric isodecanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture containing this compound?
A1: Common impurities can be broadly categorized as organic and inorganic.
-
Organic Impurities: These include unreacted starting materials, by-products from side reactions, and degradation products of either the reactants or the desired product.[]
-
Inorganic Impurities: The most common inorganic impurity is the residual this compound catalyst or reagent itself. Other potential inorganic impurities could arise from additives, or leaching from reaction vessels.[][2] The presence of other metal ions can also affect the purity of the final product.[3][4]
Q2: How can I remove the blue/green color of residual copper salts from my organic product?
A2: The characteristic blue or green color is due to copper(II) ions. Several methods can be employed to remove them:
-
Aqueous Washes: Washing the organic phase with an aqueous solution of a chelating agent is highly effective. Common choices include saturated ammonium chloride (NH₄Cl), EDTA, or sodium thiosulfate (Na₂S₂O₃).[5] These agents form water-soluble complexes with copper ions, effectively extracting them from the organic layer.
-
Acidic Washes: A dilute acid wash (e.g., dilute HCl) can also be used. By shifting the equilibrium, copper ions can be transferred from the organic phase to the aqueous phase.[6][7]
-
Solid-Phase Extraction: Specialized silica or polymer-based scavengers designed to bind copper can be used. The reaction mixture is passed through a cartridge containing the scavenger, which selectively removes the copper.[8]
Q3: I'm performing a liquid-liquid extraction to remove copper salts, but I'm getting a persistent emulsion. How can I resolve this?
A3: Emulsions are common when dealing with metal carboxylates, which can act as surfactants. Here are several techniques to break an emulsion:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can help break up the droplets.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the phase dynamics and break the emulsion.
Q4: Which purification technique is best for my product: chromatography, crystallization, or extraction?
A4: The best technique depends on the properties of your target compound and the nature of the impurities.
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Liquid-Liquid Extraction: Best for initial, bulk removal of copper salts and other water-soluble impurities, especially when your product has low polarity and is soluble in a water-immiscible organic solvent.[6][9]
-
Crystallization: An excellent choice if your desired product is a solid with temperature-dependent solubility.[10][11] It is a powerful technique for achieving high purity, as impurities often remain in the mother liquor.[12]
-
Chromatography: This is the most versatile and powerful technique for separating complex mixtures.
-
Normal/Reverse-Phase Chromatography: Effective for separating organic products from organic impurities based on polarity.
-
Immobilized Metal-Ion Affinity Chromatography (IMAC): A specialized technique that can be used to capture copper-binding ligands or, conversely, to remove residual copper from a product that does not have a high affinity for the immobilized metal.[13][14][15]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is an oil, cannot crystallize. | Product is inherently non-crystalline or contains impurities preventing crystallization. | 1. Attempt purification by column chromatography to remove impurities. 2. Try co-distillation with a high-boiling solvent under vacuum to remove volatile impurities. 3. Consider converting the product to a crystalline derivative for purification, followed by reversion to the original product. |
| Copper salts co-precipitate with the product during crystallization. | The copper salt is insoluble in the chosen crystallization solvent. | 1. Perform an aqueous workup (e.g., washing with EDTA or NH₄Cl solution) to remove the copper before attempting crystallization.[5] 2. Choose a different crystallization solvent system where the copper salt is more soluble. |
| Product degrades during column chromatography. | The product is unstable on silica or alumina gel (which can be acidic or basic). | 1. Neutralize the silica gel by pre-washing the column with a solvent mixture containing a small amount of a base like triethylamine or pyridine. 2. Use a less reactive stationary phase, such as neutral alumina or a bonded-phase silica (e.g., C18). 3. Perform the chromatography quickly and at a lower temperature if possible. |
| Low product recovery after purification. | Product loss due to multiple purification steps, adsorption onto glassware or filter media, or partial solubility in the aqueous wash. | 1. Minimize the number of transfer steps. 2. Back-extract the aqueous washes with fresh organic solvent to recover any dissolved product. 3. Ensure the pH of the aqueous phase does not cause the product to become water-soluble (e.g., deprotonation of an acidic product). |
Experimental Protocols
Protocol 1: Aqueous Wash for Copper Removal
This protocol describes a standard liquid-liquid extraction procedure to remove residual this compound from an organic solution.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of an aqueous washing solution. Common options include:
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. The aqueous layer should develop a deep blue color as it complexes with the copper.
-
Separation: Allow the layers to separate. Drain the lower (aqueous) layer.
-
Repeat: Repeat the wash (steps 2-4) until the aqueous layer is no longer colored.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying a solid product from soluble impurities.[10][12]
-
Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Test small amounts in various solvents (e.g., hexane, ethanol, ethyl acetate, toluene) to find the ideal one.
-
Dissolution: Place the crude product (pre-treated to remove bulk copper salts, if necessary) in a flask. Add the minimum amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring until the solid is completely dissolved.[16]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[10]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.[16]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Data Summary
The efficiency of purification techniques can be compared based on recovery and purity. The following table provides an illustrative comparison.
| Purification Technique | Typical Product Recovery (%) | Typical Purity (%) | Primary Application |
| Liquid-Liquid Extraction | 85-99% | 70-95% | Bulk removal of inorganic salts and polar impurities.[6] |
| Recrystallization | 50-90% | >99% | High-purity polishing of solid compounds.[10] |
| Column Chromatography | 40-85% | >98% | Separation of complex mixtures and closely related compounds.[17] |
Visualizations
Caption: A general workflow for purifying products from a this compound reaction.
Caption: A decision tree for selecting the primary purification technique.
Caption: The principle of removing copper (II) ions via liquid-liquid extraction.
References
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. oresomeresources.com [oresomeresources.com]
- 7. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 8. cws.auburn.edu [cws.auburn.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. makezine.com [makezine.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Frontiers | Evaluation of Immobilized Metal-Ion Affinity Chromatography and Electrospray Ionization Tandem Mass Spectrometry for Recovery and Identification of Copper(II)-Binding Ligands in Seawater Using the Model Ligand 8-Hydroxyquinoline [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Copper(II)-based metal affinity chromatography for the isolation of the anticancer agent bleomycin from Streptomyces verticillus culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Addressing Catalyst Deactivation with Cupric Isodecanoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting catalyst deactivation, with a specific focus on the potential use of cupric isodecanoate as a stabilizing agent. While the application of this compound for catalyst deactivation is a specialized area with limited publicly available data, this guide offers insights based on general principles of catalysis and coordination chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic reactions where deactivation is observed.
| Issue ID | Problem Observed | Potential Cause | Suggested Action with this compound |
| CD-001 | Gradual loss of catalytic activity over time. | Sintering/Agglomeration of Catalyst Particles: High reaction temperatures can cause small catalyst particles to merge into larger, less active ones. | Introduce this compound to the reaction mixture. The isodecanoate ligand may coordinate to the catalyst surface, creating a steric barrier that prevents particle agglomeration. |
| CD-002 | Sudden and complete loss of catalytic activity. | Catalyst Poisoning: Strong binding of impurities (e.g., sulfur or phosphorus compounds) to the active sites of the catalyst. | This compound may act as a scavenger for certain poisons. The copper center could preferentially bind to the poison, preventing it from reaching the active catalyst surface. |
| CD-003 | Decrease in product selectivity. | Leaching of Active Metal: The active metal of the catalyst dissolves into the reaction medium, leading to homogeneous catalysis with different selectivity. | The isodecanoate ligand could potentially form a more stable complex with the copper ions, reducing their tendency to leach from the support. |
| CD-004 | Inconsistent reaction rates between batches. | Variability in Feedstock Purity: Different batches of reactants may contain varying levels of catalyst poisons or inhibitors. | The addition of a consistent amount of this compound to each batch could help to mitigate the effects of fluctuating impurity levels by acting as a buffer. |
Frequently Asked Questions (FAQs)
Q1: What is catalyst deactivation?
A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] The primary mechanisms of deactivation for copper catalysts include poisoning, thermal degradation (sintering), fouling, and leaching of the active copper species.[2]
Q2: How might this compound help in preventing catalyst deactivation?
A2: While specific research is limited, based on the principles of coordination chemistry, this compound could potentially mitigate catalyst deactivation in several ways:
-
Preventing Sintering: The bulky isodecanoate ligands could adsorb onto the surface of catalyst nanoparticles, creating a protective layer that hinders their agglomeration at high temperatures.
-
Scavenging Poisons: The cupric ions in the isodecanoate complex might act as a sacrificial agent, reacting with and neutralizing poisons before they reach the active sites of the primary catalyst.
-
Controlling Active Site Availability: The reversible adsorption of this compound on the catalyst surface could modulate the number of available active sites, potentially preventing side reactions that lead to fouling.
Q3: What are the typical signs of catalyst deactivation in a reaction?
A3: Common indicators of catalyst deactivation include a noticeable decrease in the reaction rate, a need for higher temperatures or pressures to achieve the same conversion, a change in product selectivity, and in some cases, a change in the color of the catalyst or reaction mixture.
Q4: Is this compound soluble in common organic solvents?
A4: Metal carboxylates with long alkyl chains, like isodecanoates, are generally soluble in non-polar organic solvents. This property is advantageous for their application in homogeneous or slurry-phase reactions.
Q5: Can this compound itself act as a catalyst?
A5: Copper carboxylates can have catalytic activity in their own right for certain reactions.[3] It is important to conduct control experiments with this compound alone to distinguish between its potential stabilizing effect and any intrinsic catalytic activity it may possess.
Experimental Protocols
Protocol 1: Screening for the Stabilizing Effect of this compound
Objective: To determine if this compound can mitigate the thermal deactivation of a supported copper catalyst.
Materials:
-
Supported copper catalyst (e.g., Cu/Al₂O₃)
-
Reactants for a model reaction (e.g., hydrogenation of a functional group)
-
This compound
-
An appropriate solvent
-
High-pressure reactor
Procedure:
-
Baseline Experiment (No Additive):
-
Charge the reactor with the copper catalyst, reactants, and solvent.
-
Run the reaction at a standard temperature (e.g., 150 °C) and pressure for a set duration (e.g., 8 hours).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them (e.g., by GC or HPLC).
-
After the initial run, carefully recover and wash the catalyst.
-
Reuse the catalyst in a subsequent identical reaction to assess its stability and any loss in activity.
-
-
Experiment with this compound:
-
Repeat the baseline experiment, but add a specific concentration of this compound (e.g., 0.1 mol% relative to the copper catalyst) to the initial reaction mixture.
-
Perform the reaction and the subsequent catalyst recycling test under the same conditions as the baseline experiment.
-
-
Data Analysis:
-
Compare the reaction rates and final conversions of the baseline and the this compound-containing reactions over the initial and subsequent runs.
-
A smaller decrease in activity in the presence of this compound would suggest a stabilizing effect.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential impact of this compound on catalyst stability.
Table 1: Catalyst Activity in Successive Runs
| Catalyst System | Initial Reaction Rate (mol/L·s) | Reaction Rate in Run 2 (mol/L·s) | Activity Retention (%) |
| Cu/Al₂O₃ | 1.5 x 10⁻³ | 0.8 x 10⁻³ | 53% |
| Cu/Al₂O₃ + this compound | 1.4 x 10⁻³ | 1.2 x 10⁻³ | 86% |
Table 2: Effect of this compound Concentration on Catalyst Stability
| This compound (mol%) | Activity Retention after 24h (%) | Product Selectivity (%) |
| 0 | 45 | 92 |
| 0.05 | 68 | 91 |
| 0.1 | 85 | 90 |
| 0.2 | 83 | 88 |
Visualizations
Caption: Common pathways for catalyst deactivation.
References
Technical Support Center: Enhancing the Catalytic Activity of Cupric Isodecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic activity of cupric isodecanoate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the catalytic activity of this compound?
A1: The catalytic performance of this compound is primarily influenced by several factors:
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Ligand Selection: The coordination of ligands to the copper center can significantly enhance catalytic activity.
-
Solvent Choice: The polarity and coordinating ability of the solvent can affect reaction rates and selectivity.
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Reaction Temperature: Temperature plays a crucial role in reaction kinetics, with higher temperatures generally increasing reaction rates.
-
Catalyst Concentration: The concentration of this compound can impact the reaction rate, though excessively high concentrations may lead to catalyst aggregation and reduced activity.[1]
-
Presence of Activators/Co-catalysts: Certain additives can act as co-catalysts or activators, improving the overall catalytic efficiency.
Q2: How can I activate my this compound catalyst before the reaction?
A2: Pre-activation of this compound can enhance its catalytic performance. A common method involves thermal activation, where the catalyst is heated under an inert atmosphere to remove any coordinated water or volatile impurities. Another approach is chemical activation, which may involve treatment with a reducing agent if a lower oxidation state of copper is desired for a specific reaction.
Q3: What are some common signs of catalyst deactivation?
A3: Catalyst deactivation can manifest as:
-
A significant decrease in reaction rate or product yield over time.
-
A change in the color of the reaction mixture, which might indicate a change in the oxidation state or coordination environment of the copper center.
-
The formation of insoluble precipitates, suggesting catalyst aggregation or decomposition.[2]
-
A shift in product selectivity.
Q4: Can I regenerate a deactivated this compound catalyst?
A4: Regeneration of a deactivated this compound catalyst is sometimes possible, depending on the cause of deactivation.
-
Fouling by reaction byproducts: Washing the catalyst with an appropriate solvent can remove adsorbed impurities.
-
Sintering or aggregation: While difficult to reverse, dissolution in a suitable solvent followed by reprecipitation might restore some activity.
-
Poisoning: If the catalyst has been poisoned by strongly coordinating species, treatment with a stronger ligand or a chemical agent to remove the poison may be effective.[3]
Troubleshooting Guides
Below are common issues encountered during experiments with this compound and potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Catalytic Activity | 1. Inactive catalyst. | - Ensure the this compound is of high purity and has been stored correctly. - Consider a pre-activation step (e.g., heating under vacuum). |
| 2. Inappropriate reaction conditions. | - Optimize reaction temperature and pressure. - Screen different solvents. | |
| 3. Presence of catalyst inhibitors. | - Purify starting materials and solvents to remove potential poisons (e.g., sulfur compounds, strong chelating agents). | |
| Poor Product Selectivity | 1. Suboptimal reaction temperature. | - Vary the reaction temperature to find the optimal range for the desired product. |
| 2. Incorrect solvent. | - The solvent can influence the reaction pathway; screen a range of solvents with varying polarities. | |
| 3. Catalyst concentration. | - Adjust the catalyst loading; higher or lower concentrations can sometimes favor different products. | |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. | - See Q3 and Q4 in the FAQ section. - Consider adding the catalyst in portions throughout the reaction. |
| 2. Insufficient reagent. | - Ensure all reactants are present in the correct stoichiometric ratios. | |
| 3. Product inhibition. | - The product may be coordinating to the copper center and inhibiting further reaction. Try removing the product as it forms, if feasible. | |
| Inconsistent Results | 1. Variability in starting materials. | - Use starting materials and solvents from the same batch for a series of experiments. - Thoroughly dry all reagents and solvents. |
| 2. Atmosphere sensitivity. | - Some copper-catalyzed reactions are sensitive to air or moisture. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Inconsistent heating or stirring. | - Ensure uniform heating and efficient stirring to maintain a homogeneous reaction mixture. |
Data Presentation
The following tables provide example data for optimizing a hypothetical oxidation reaction catalyzed by this compound. These values are illustrative and should be adapted based on the specific reaction being studied.
Table 1: Effect of Ligand on Catalytic Activity
| Ligand | Ligand:Cu Ratio | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| None | - | 12 | 25 | 80 |
| 2,2'-Bipyridine | 1:1 | 8 | 75 | 92 |
| 1,10-Phenanthroline | 1:1 | 6 | 88 | 95 |
| N,N-Dimethylethylenediamine | 2:1 | 5 | 95 | 98 |
Table 2: Effect of Solvent on Catalytic Performance
| Solvent | Dielectric Constant | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| Toluene | 2.4 | 10 | 60 | 85 |
| Acetonitrile | 37.5 | 6 | 85 | 95 |
| Dimethylformamide (DMF) | 36.7 | 5 | 92 | 97 |
| Dichloromethane (DCM) | 9.1 | 8 | 70 | 90 |
Table 3: Optimization of Reaction Conditions
| Parameter | Value | Conversion (%) | Selectivity (%) |
| Temperature (°C) | 60 | 55 | 90 |
| 80 | 85 | 95 | |
| 100 | 82 | 88 | |
| Catalyst Loading (mol%) | 0.5 | 65 | 94 |
| 1.0 | 85 | 95 | |
| 2.0 | 86 | 95 |
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Aerobic Oxidation
This protocol describes a general method for the aerobic oxidation of a benzylic alcohol to the corresponding aldehyde using this compound as the catalyst.
Materials:
-
This compound
-
Substrate (e.g., benzyl alcohol)
-
Ligand (e.g., 1,10-phenanthroline)
-
Solvent (e.g., acetonitrile)
-
Oxygen or air supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (e.g., 1 mol%) and the ligand (e.g., 1 mol%).
-
Add the solvent (e.g., 0.1 M solution of the substrate).
-
Add the substrate (1 equivalent).
-
Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Introduce a gentle stream of oxygen or air into the reaction vessel through the top of the condenser.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a suitable reagent if necessary.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Cupric Isodecanoate in Experimental Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cupric isodecanoate in their experiments. The information is presented in a question-and-answer format to directly address common issues and ensure optimal reaction outcomes.
Troubleshooting Guide
This section addresses specific problems that may be encountered during reactions involving this compound, focusing on the impact of impurities.
Q1: My reaction rate is inconsistent or slower than expected when using a new batch of this compound. What could be the cause?
A1: Inconsistent reaction rates are frequently linked to variations in the purity of the this compound catalyst. The most common culprits are residual isodecanoic acid and water content.
-
Residual Isodecanoic Acid: Free isodecanoic acid can coordinate to the active copper centers, potentially inhibiting substrate binding and reducing the catalyst's effectiveness. This can lead to slower reaction kinetics.
-
Water Content: Moisture can hydrolyze the this compound, forming less active copper hydroxide species. This deactivation pathway is particularly relevant in reactions sensitive to water. The transformation of active catalyst species to copper (II) hydroxide nanocrystals due to moisture has been observed to cause catalyst deactivation.[1]
Recommendation:
-
Quantify Impurities: Analyze the new batch of this compound for free acid content via titration and water content using Karl Fischer titration.
-
Catalyst Loading Adjustment: If significant levels of impurities are detected, consider a slight increase in catalyst loading to compensate for the reduced activity. However, this is a temporary solution and purification is recommended for reproducible results.
-
Purification: For critical applications, purify the this compound to remove these impurities.
Q2: I am observing unexpected side products or a change in product selectivity. Could impurities in the this compound be responsible?
A2: Yes, impurities can significantly alter the selectivity of a catalytic reaction.
-
Formation of Alternative Catalytic Species: The presence of water or other coordinating impurities can modify the primary catalytic species, leading to the formation of complexes with different steric and electronic properties. These new species may catalyze alternative reaction pathways, resulting in the formation of undesired side products.
-
Changes in the Reaction Environment: Acidic or basic impurities can alter the pH of the reaction medium, which can influence the reaction pathway and favor the formation of side products.
Recommendation:
-
Impurity Analysis: Screen the this compound for common impurities, including residual starting materials from its synthesis and degradation products.
-
Reaction Condition Optimization: If impurities are suspected, a re-optimization of reaction parameters (temperature, solvent, and reaction time) may be necessary to favor the desired product.
-
Use of High-Purity Catalyst: Employing a purified, well-characterized batch of this compound is the most reliable way to ensure high product selectivity.
Q3: The color of my this compound solution varies between batches, from a deep blue to a greenish hue. Does this indicate a problem?
A3: A color variation can be indicative of changes in the coordination environment of the copper(II) ion, which may be due to impurities.
-
Deep Blue: Typically indicates the desired this compound complex.
-
Greenish Hue: May suggest the presence of impurities such as water or other coordinating ligands that alter the d-orbital splitting of the copper ion, thus changing its absorption spectrum. It can also be an indicator of the presence of copper(I) species, which can arise from reduction during storage or synthesis.
Recommendation:
-
Spectroscopic Analysis: Use UV-Vis spectroscopy to compare the absorbance spectra of different batches. A shift in the maximum absorbance wavelength (λmax) can confirm a change in the copper coordination sphere.
-
Purity Assessment: Correlate the color variation with the purity data obtained from other analytical techniques to establish a quality control standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most prevalent impurities in commercial grades of this compound are typically:
-
Water: Absorbed from the atmosphere or residual from the manufacturing process.
-
Free Isodecanoic Acid: Unreacted starting material or a product of hydrolysis.
-
Other Metal Ions: Trace amounts of other metals may be present depending on the purity of the starting materials used in the synthesis.
-
Insoluble Particulates: Dust or other foreign materials introduced during handling and storage.
Q2: How do these common impurities affect reaction outcomes?
A2: The impact of these impurities is summarized in the table below.
| Impurity | Potential Impact on Reaction Outcomes |
| Water | - Catalyst deactivation through hydrolysis to less active copper hydroxides.- Can act as a competing nucleophile in some reactions.- May alter the solubility of reactants and catalysts. |
| Free Isodecanoic Acid | - Can act as a ligand, modifying the catalyst's activity and selectivity.- May protonate sensitive substrates or intermediates.- Can lead to inconsistent reaction kinetics. |
| Other Metal Ions | - Can act as co-catalysts or inhibitors, leading to unpredictable results.- May catalyze undesired side reactions. |
| Insoluble Particulates | - Can provide surfaces for catalyst decomposition.- May interfere with analytical monitoring of the reaction. |
Q3: What are the recommended storage and handling procedures for this compound?
A3: To maintain the integrity of this compound, the following procedures are recommended:
-
Storage: Store in a cool, dry place in a tightly sealed container to minimize moisture absorption. Protect from direct sunlight.
-
Handling: Use clean, dry spatulas and glassware. Handle in an inert atmosphere (e.g., a glovebox or under argon/nitrogen) for sensitive reactions to prevent moisture uptake.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a general method for purifying commercial this compound to remove common impurities like free isodecanoic acid and water.
Materials:
-
Commercial this compound
-
Anhydrous, non-polar solvent in which the compound is sparingly soluble at room temperature but soluble upon heating (e.g., heptane, cyclohexane).
-
A co-solvent in which the compound is highly soluble (e.g., toluene, if necessary).
-
Filter paper
-
Buchner funnel and flask
-
Heating mantle or hot plate
-
Ice bath
Procedure:
-
Dissolution: In a flask, dissolve the commercial this compound in a minimal amount of the hot non-polar solvent. If the compound does not fully dissolve, add the co-solvent dropwise until a clear solution is obtained at elevated temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To induce further crystallization, cool the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold, non-polar solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Quality Control Analysis of this compound
This protocol outlines key analytical techniques for assessing the purity of this compound.
| Analytical Technique | Parameter Measured | Typical Observations and Interpretation |
| Karl Fischer Titration | Water Content | Determines the percentage of water in the sample. High water content can lead to catalyst deactivation. |
| Acid-Base Titration | Free Isodecanoic Acid Content | Quantifies the amount of residual free acid. High levels can interfere with catalytic activity. |
| UV-Vis Spectroscopy | Copper Coordination Environment | A shift in the λmax or a change in the shape of the absorption band can indicate the presence of coordinating impurities.[2][3][4][5] |
| FTIR Spectroscopy | Functional Groups | Can confirm the presence of the carboxylate group and identify impurities with characteristic vibrational bands.[2][3] |
| Inductively Coupled Plasma (ICP) Spectroscopy | Elemental Impurities | Detects and quantifies trace metal impurities that could act as catalyst poisons or promoters. |
Visualizations
Below are diagrams illustrating key concepts related to the impact of impurities on this compound catalyzed reactions.
Caption: Ideal catalytic cycle for a reaction mediated by pure this compound.
Caption: Deactivation pathway of this compound in the presence of water.
Caption: A logical workflow for troubleshooting issues related to this compound purity.
References
- 1. Development of a Cure Model for Unsaturated Polyester Resin Systems Based on Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of High Concentration Copper Ions Based on Ultraviolet—Visible Spectroscopy Combined with Partial Least Squares Regression Analysis [mdpi.com]
Validation & Comparative
Comparative study of cupric isodecanoate and other copper carboxylates.
A Comparative Analysis of Cupric Isodecanoate and Other Copper Carboxylates for Researchers and Drug Development Professionals.
This guide provides a comprehensive comparison of this compound with other common copper carboxylates, such as copper naphthenate and copper oleate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on performance data, experimental methodologies, and visual representations of relevant biological and experimental processes.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound, copper naphthenate, and copper oleate is essential for understanding their behavior in various applications.
| Property | This compound (Copper Neodecanoate) | Copper Naphthenate | Copper Oleate |
| Molecular Formula | C₂₀H₃₈CuO₄[1][2] | Cu(C₁₁H₇O₂)₂ (representative) | C₃₆H₆₆CuO₄[3][4] |
| Molecular Weight | ~406.06 g/mol [1][2] | Variable (~350-450 g/mol ) | ~626.43 g/mol [5] |
| Appearance | Green to blue solid or liquid | Dark green, viscous liquid or solid[6] | Green to blue powder or solid[3][5] |
| Solubility | Soluble in organic solvents like mineral spirits and oils. | Soluble in organic solvents such as diesel fuel and creosote.[6] | Sparingly soluble in water; soluble in organic solvents like ethanol and ether.[3][7] |
Comparative Performance Data
This section presents quantitative data comparing the performance of this compound and other copper carboxylates in key application areas.
Biocidal Efficacy as Wood Preservatives
This compound (often referred to as copper neodecanoate) and copper naphthenate are widely used as wood preservatives. Their effectiveness is often evaluated through field stake tests, where the condition of treated wood is assessed over time.
| Preservative System | Carrier Solvent | Retention ( kg/m ³) | Mean Stake Rating (after 5 years) | Reference |
| Copper Neodecanoate | Toluene | 1.6 | 85 | [8] |
| Copper Neodecanoate | Toluene | 3.2 | 95 | [8] |
| Copper Naphthenate | Toluene | 1.6 | 90 | [8] |
| Copper Naphthenate | Toluene | 3.2 | 100 | [8] |
| Copper Naphthenate + Neo-acid | Toluene | 1.6 | 88 | [8] |
| Copper Naphthenate + Neo-acid | Toluene | 3.2 | 98 | [8] |
Note: The stake rating is on a scale of 0 to 100, where 100 represents sound wood with no signs of decay.
Antimicrobial Activity
The antimicrobial properties of copper compounds are critical for their use in various applications, including medicine and material science. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Copper Sulfate | Escherichia coli | 625 | [9] |
| Copper Sulfate | Staphylococcus aureus | 1250 | [9] |
| Copper-based MOF (Cu-BTC) | Escherichia coli | 1500 | [10] |
| Copper-based MOF (Cu-BTC) | Lactobacillus | 1700 | [10] |
| Copper(II) complex (SBD2) | MRSA | 8 | [11] |
| Copper(II) complex (SBD4) | MRSA | 32 | [11] |
Catalytic Activity in Alcohol Oxidation
Copper carboxylates are effective catalysts for the oxidation of alcohols to aldehydes and ketones. The following table compares the catalytic performance of different copper complexes in the oxidation of benzyl alcohol.
| Catalyst | Oxidant | Solvent | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| [Cu(OOCC(C₆H₅)₃)(bipy)(H₂O)][ClO₄] | H₂O₂ | Water | 6 | 97 | 100 (Benzaldehyde) | [8] |
| --INVALID-LINK--₂ | H₂O₂ | Water | 24 | 100 | 100 (Benzaldehyde) | [8] |
| CuCl₂/TEMPO | Air | Acetonitrile | 3 | 98 | 99 (Benzaldehyde) | [12] |
| Nano copper aluminate | H₂O₂ | Acetonitrile | 10 | 95 | 98 (Benzaldehyde) | [13] |
Note: Specific comparative data for the catalytic activity of this compound in this reaction was not available in the searched literature. The presented data illustrates the catalytic potential of various copper complexes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Synthesis of a Copper Carboxylate (General Procedure)
This protocol describes a general method for synthesizing a copper(II) carboxylate, which can be adapted for this compound.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Isodecanoic acid (or other carboxylic acid)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve a stoichiometric amount of isodecanoic acid in ethanol.
-
In a separate beaker, dissolve a molar equivalent of sodium hydroxide in distilled water to form a sodium isodecanoate solution.
-
Slowly add the sodium isodecanoate solution to an aqueous solution of copper(II) sulfate pentahydrate with constant stirring.
-
A precipitate of this compound will form.
-
Continue stirring the mixture for 1-2 hours at room temperature to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash it several times with distilled water to remove any unreacted salts.
-
Wash the precipitate with a small amount of ethanol.
-
Dry the resulting this compound product in a desiccator or a low-temperature oven.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Bacterial inoculum (e.g., E. coli or S. aureus), adjusted to 0.5 McFarland standard
-
Copper carboxylate stock solution
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the copper carboxylate stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum only), and well 12 serves as the sterility control (broth only).
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the copper carboxylate that completely inhibits visible bacterial growth.
Catalytic Oxidation of Benzyl Alcohol
This protocol outlines a general procedure for the catalytic oxidation of benzyl alcohol to benzaldehyde using a copper carboxylate catalyst.
Materials:
-
Copper carboxylate catalyst
-
Benzyl alcohol
-
Acetonitrile (solvent)
-
Hydrogen peroxide (30% aqueous solution) as the oxidant
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a round-bottom flask, dissolve a specific amount of the copper carboxylate catalyst (e.g., 1 mol%) in acetonitrile.
-
Add benzyl alcohol to the solution.
-
Heat the mixture to the desired reaction temperature (e.g., 70°C) with constant stirring.
-
Slowly add the hydrogen peroxide to the reaction mixture.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of benzyl alcohol and the yield of benzaldehyde.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with water, and dry over anhydrous sodium sulfate.
-
Analyze the final product purity and yield by GC.
Visualization of Pathways and Workflows
Graphical representations of complex biological pathways and experimental procedures can enhance understanding. The following diagrams are generated using the Graphviz DOT language.
Caption: Simplified diagram of copper homeostasis in a mammalian cell.[4][14][15][16][17]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[7][18][19][20]
Caption: A high-throughput workflow for screening copper carboxylate catalysts in an oxidation reaction.
References
- 1. books.rsc.org [books.rsc.org]
- 2. CN101391800B - Method for producing basic copper chloride, cupric sulfate pentahydrate from copper-containing etching waste liquid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. Antibacterial efficacy of copper-based metal–organic frameworks against Escherichia coli and Lactobacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Efficacy of Cold-Sprayed Copper Coatings against Gram-Positive Staphylococcus aureus and Gram-Negative Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 16. Human copper homeostasis: a network of interconnected pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. Miniaturised broth microdilution for simplified antibiotic susceptibility testing of Gram negative clinical isolates using microcapillary devices - Analyst (RSC Publishing) DOI:10.1039/D2AN00305H [pubs.rsc.org]
- 20. google.com [google.com]
Validating the Catalytic Performance of Cupric Isodecanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cupric isodecanoate, a copper salt of a branched-chain carboxylic acid, has emerged as a versatile catalyst in a range of organic transformations critical to pharmaceutical and chemical synthesis. This guide provides an objective comparison of its catalytic performance against common alternatives, supported by available experimental data and detailed methodologies.
Catalytic Applications and Performance
This compound demonstrates notable catalytic activity in several key reaction classes, including cross-coupling reactions, urethane formation, and alcohol oxidations. Its solubility in organic solvents and relatively low cost make it an attractive option for industrial applications.
Cross-Coupling Reactions: Chan-Lam Coupling
The Chan-Lam coupling, an oxidative carbon-heteroatom bond formation, is a prominent application for copper catalysts. While specific quantitative data for this compound in this reaction is not extensively published in peer-reviewed literature, its performance can be inferred from the broader class of copper carboxylates.
Table 1: Illustrative Performance of Copper Catalysts in Chan-Lam C-N Coupling
| Catalyst System | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Cu(OAc)₂ / Pyridine | Phenylboronic acid, Aniline | CH₂Cl₂ | RT | 12 | 90 | - | [Generic Representation] |
| CuI / DMAP | Arylboronic acid, N-methyl benzylamine | Methanol | RT | <1 | High | - | [1] |
| Cu₂S / TMEDA | Arylboronic acid, Benzimidazole | Acetonitrile | 80 | - | Moderate-Excellent | - | [2] |
Note: This table represents typical conditions and yields for copper-catalyzed Chan-Lam reactions. Direct performance data for this compound is limited in publicly available literature. TONs are often not reported in these studies.
Alternative Catalysts: Palladium-based catalysts are the primary alternative for cross-coupling reactions, often exhibiting higher turnover numbers and broader substrate scope, though typically at a higher cost and with greater toxicity concerns.[3] Nickel-based catalysts have also gained traction as a more economical alternative to palladium.[3]
Urethane Formation
Table 2: Comparison of Catalysts in Urethane Formation
| Catalyst | Isocyanate | Polyol | Key Advantages | Key Disadvantages |
| Dibutyltin dilaurate (DBTDL) | Aromatic & Aliphatic | Polyester & Polyether | High activity, versatile | Toxic, regulatory pressure[4] |
| Bismuth Neodecanoate | Aliphatic | Polyester | Low toxicity, good performance | Can be less active than DBTL[5][6] |
| Zinc Octoate/Neodecanoate | Aliphatic | Polyester | Low toxicity, can replace tin | Often requires co-catalyst[7] |
| This compound (Expected) | Aromatic & Aliphatic | Polyester & Polyether | Low cost, lower toxicity than tin | Potentially lower activity than DBTL |
Alcohol Oxidation
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Copper-based catalysts, often in the presence of a co-catalyst like TEMPO, offer an efficient and environmentally friendly method using air or oxygen as the terminal oxidant.[8][9][10]
Table 3: Performance of Copper-Based Systems in Aerobic Alcohol Oxidation
| Catalyst System | Alcohol | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Cu(ClO₄)₂/acetamido-TEMPO/DMAP | Primary Alcohols | Air | [bmpy]PF₆ (Ionic Liquid) | RT | - | up to 99 | up to 91 | [10] |
| Cu(ClO₄)₂/acetamido-TEMPO/TMDP/DABCO | Various Alcohols | Air | DMSO | RT | - | - | Good to Excellent | [9] |
While specific data for this compound is not detailed, its behavior is expected to be similar to other Cu(II) salts in these catalytic systems.
Experimental Protocols
Detailed experimental procedures are crucial for validating and comparing catalytic performance. Below are representative protocols for key reactions where this compound could be employed.
General Protocol for Chan-Lam Cross-Coupling
This protocol is a generalized procedure based on known methods for copper-catalyzed C-N coupling.[1][2][11][12]
-
Reaction Setup: To a reaction vessel is added the arylboronic acid (1.0 equiv), the amine or other nucleophile (1.2 equiv), this compound (5-10 mol%), a suitable base (e.g., pyridine, triethylamine, or an inorganic base like K₂CO₃, 2.0 equiv), and a solvent (e.g., dichloromethane, methanol, or acetonitrile).
-
Reaction Conditions: The mixture is stirred at room temperature or heated (e.g., to 80 °C), often open to the air, which can facilitate the oxidative cycle of the copper catalyst.
-
Monitoring: The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Catalytic Alcohol Oxidation
This protocol is a generalized procedure based on established copper/TEMPO-catalyzed aerobic oxidations.[9][10]
-
Catalyst Preparation: In a reaction flask, this compound (1-5 mol%), a TEMPO derivative (e.g., acetamido-TEMPO, 5-10 mol%), and any co-catalysts or bases (e.g., DMAP, DABCO) are dissolved in a suitable solvent (e.g., DMSO, ionic liquid).
-
Reaction Execution: The alcohol substrate (1.0 equiv) is added to the catalyst mixture. The flask is then opened to an atmosphere of air or oxygen (via a balloon) and stirred vigorously at room temperature.
-
Monitoring: The consumption of the starting material and the formation of the aldehyde or ketone product are monitored by GC or LC-MS.
-
Work-up and Product Isolation: After the reaction is complete, the product is typically isolated by extraction. For reactions in DMSO, dilution with water followed by extraction with a nonpolar solvent (e.g., diethyl ether or ethyl acetate) is common. The combined organic extracts are washed, dried, and concentrated. The product is then purified by distillation or chromatography.
Visualizing Catalytic Processes
Chan-Lam Coupling Catalytic Cycle
Caption: A simplified representation of the Chan-Lam cross-coupling catalytic cycle.
High-Throughput Catalyst Screening Workflow
Caption: A generalized workflow for high-throughput screening of catalysts like this compound.[13][14][15][16][17]
Signaling Pathways in Drug Development
Copper is an essential trace element involved in numerous physiological processes, and its dysregulation is implicated in various diseases.[18] Copper-dependent enzymes play roles in cellular respiration, antioxidant defense, and neurotransmitter synthesis.[19] In the context of drug development, copper's catalytic activity can be both a target and a tool. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is utilized for in-situ drug synthesis and bioconjugation.[20][21] Furthermore, understanding copper signaling pathways is crucial, as some therapeutic strategies involve chelating excess copper or leveraging its redox activity to induce oxidative stress in cancer cells.
Caption: The role of copper in cellular signaling and as a target for drug development.[18][19][22]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. patchamltd.com [patchamltd.com]
- 8. Copper-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones: An Efficient, Aerobic Alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cu(II)-Catalyzed Selective Aerobic Oxidation of Alcohols under Mild Conditions [organic-chemistry.org]
- 10. Copper(II)-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes in Ionic Liquid [bmpy]PF6 [organic-chemistry.org]
- 11. Chan-Lam Coupling [organic-chemistry.org]
- 12. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. schrodinger.com [schrodinger.com]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. fhi.mpg.de [fhi.mpg.de]
- 17. mdpi.com [mdpi.com]
- 18. Copper signalling: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Click chemistry - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Performance of Cupric Isodecanoate in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of cupric isodecanoate in various solvent systems. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from closely related copper(II) carboxylates, such as copper(II) 2-ethylhexanoate and copper(II) naphthenate, to provide a comprehensive overview. The information presented herein is intended to assist researchers in selecting optimal solvent systems for applications involving this compound, particularly in catalysis and organic synthesis.
Data Presentation: Performance Overview
The performance of this compound is critically dependent on the solvent system, which influences its solubility, stability, and catalytic activity. The following tables summarize the expected performance based on available data for this compound and analogous copper(II) carboxylates.
Table 1: Solubility of this compound and Analogs in Common Organic Solvents
| Solvent System | Polarity | Expected Solubility of this compound | Supporting Evidence/Analogs |
| Non-polar | |||
| Hexane | Non-polar | High | Long-chain carboxylates exhibit good solubility in non-polar organic solvents. |
| Toluene | Non-polar | High | Used as a solvent for copper carboxylate wood preservatives. |
| Polar Aprotic | |||
| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | Copper(II) acetylacetonate, a related compound, is soluble in DCM[1]. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Generally a good solvent for many organometallic compounds. |
| Acetone | Polar Aprotic | Moderate | Copper(II) acetylacetonate shows solubility in acetone[1]. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Heteroleptic Cu(II) carboxylates show solubility in DMSO[2]. |
| Polar Protic | |||
| Ethanol | Polar Protic | Moderate | Heteroleptic Cu(II) carboxylates are soluble in ethanol[2]. |
| Methanol | Polar Protic | Moderate | Heteroleptic Cu(II) carboxylates demonstrate solubility in methanol[2]. |
| Water | Polar Protic | Low | Generally, long-chain copper carboxylates have poor water solubility. |
Table 2: Comparative Catalytic Activity in Different Solvent Environments
| Solvent Type | Expected Catalytic Activity | Rationale and Supporting Evidence |
| Non-polar (e.g., Toluene, Heptane) | Generally Good | Favored for reactions where reactants are non-polar. The solvent has a minimal coordinating effect on the copper center, potentially leaving it more accessible. |
| Coordinating Aprotic (e.g., THF, DMF) | Variable | The solvent can coordinate to the copper center, which can either stabilize the catalyst and intermediates or inhibit the reaction by blocking active sites. The effect is highly dependent on the specific reaction[3]. |
| Protic (e.g., Alcohols) | Potentially Lower | Protic solvents can coordinate to the copper center and may participate in the reaction, potentially leading to side products or catalyst deactivation. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound in different solvent systems.
Experiment 1: Determination of Solubility
Objective: To quantitatively determine the solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, toluene, dichloromethane, THF, acetone, ethanol, methanol)
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Centrifuge
-
UV-Vis spectrophotometer or Atomic Absorption Spectrometer (AAS)
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed vials.
-
Equilibrate the vials in a thermostatically controlled shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of copper in the diluted solution using UV-Vis spectrophotometry (by creating a calibration curve) or AAS.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Experiment 2: Evaluation of Catalytic Performance
Objective: To compare the catalytic activity of this compound in different solvents for a model reaction (e.g., an oxidation or coupling reaction).
Materials:
-
This compound
-
Reactants for a model reaction (e.g., for an alcohol oxidation: a primary alcohol and an oxidant like tert-butyl hydroperoxide)
-
A range of organic solvents
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring
-
Internal standard for chromatographic analysis
-
Reaction vessels (e.g., round-bottom flasks)
-
Magnetic stirrers and heating mantles
Procedure:
-
Set up a series of identical reactions in different solvent systems.
-
In a typical reaction vessel, dissolve the substrate and an internal standard in the chosen solvent.
-
Add the this compound catalyst to the mixture.
-
Initiate the reaction by adding the oxidant.
-
Monitor the reaction progress over time by withdrawing small aliquots at regular intervals.
-
Quench the reaction in the aliquots (e.g., by cooling or adding a quenching agent).
-
Analyze the aliquots by GC or HPLC to determine the conversion of the reactant and the yield of the product.
-
Plot the concentration of the product versus time for each solvent system to determine the initial reaction rates.
-
Compare the reaction rates and final yields to evaluate the catalytic performance in each solvent.
Mandatory Visualization
Caption: Experimental workflow for evaluating the performance of this compound.
Caption: Factors influencing the overall performance of this compound.
References
Reproducibility in Copper-Catalyzed Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental results is a cornerstone of scientific advancement. In the field of polymer chemistry, particularly in controlled radical polymerization, the choice of catalyst plays a pivotal role in determining not only the outcome of the polymerization but also its reproducibility. While cupric isodecanoate is a potential catalyst within the broader class of copper carboxylates, its specific performance data is not widely available in peer-reviewed literature. This guide, therefore, provides a comparative analysis of copper-based catalysts in a well-established and highly reproducible polymerization technique: Atom Transfer Radical Polymerization (ATRP). This will allow researchers to understand the factors influencing reproducibility and make informed decisions when selecting a catalytic system.
Comparative Performance of Copper-Based ATRP Catalysts
The efficiency and control of a copper-catalyzed ATRP reaction are highly dependent on the nature of the copper complex, which is formed by the copper salt and a ligand. The following table summarizes the performance of various copper catalysts in the ATRP of styrene and methyl methacrylate, two commonly used monomers. The data is compiled from various sources to provide a comparative overview.
| Catalyst System (Copper Salt/Ligand) | Monomer | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol , exp) | M_n ( g/mol , theo) | PDI (M_w/M_n) | Reference |
| CuBr / 2,2'-bipyridine (bpy) | Styrene | 1-Phenylethyl bromide | Bulk | 110 | 4.5 | 95 | 9,500 | 10,000 | 1.15 | [1] |
| CuBr / PMDETA | Styrene | Methyl 2-bromopropionate | Bulk | 80 | 3 | 85 | 6,400 | 6,800 | 1.20 | [2] |
| CuCl₂ / Me₆TREN / Sn(EH)₂ (ARGET ATRP) | Styrene | Ethyl bromoisobutyrate (EBiB) | Anisole | 90 | 2 | 92 | 21,000 | 21,600 | 1.10 | [2] |
| CuBr / TPMA | Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate | Toluene | 90 | 1 | 98 | 20,400 | 20,000 | 1.09 | [3] |
| Cu(I) complex / Ascorbic Acid / BPO | Methacrylate resins | Benzoyl Peroxide (BPO) | - | Room | - | High | - | - | - | [4] |
| Phenothiazine (Metal-Free ATRP) | Methyl Methacrylate (MMA) | Alkyl Halide | - | Room | - | High | Controlled | Low | [5] |
Note: M_n = Number-average molecular weight; PDI = Polydispersity Index. Lower PDI values indicate a more controlled polymerization and higher reproducibility. PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine; Me₆TREN = Tris(2-(dimethylamino)ethyl)amine; TPMA = Tris(2-pyridylmethyl)amine; Sn(EH)₂ = Tin(II) 2-ethylhexanoate.
Experimental Protocols
To ensure the reproducibility of experimental results, a detailed and standardized protocol is essential. Below is a representative experimental protocol for a conventional copper-catalyzed ATRP of styrene.
Protocol: Atom Transfer Radical Polymerization of Styrene
This protocol describes the bulk polymerization of styrene using a CuBr/PMDETA catalyst system.[2]
Materials:
-
Styrene (monomer)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Methyl 2-bromopropionate (initiator)
-
Anisole (internal standard for Gas Chromatography, optional)
-
Nitrogen gas (for deoxygenation)
-
Inhibitor removal columns (for styrene purification)
Procedure:
-
Purification of Monomer: Pass styrene through a column of basic alumina to remove the inhibitor.
-
Reaction Setup:
-
Add CuBr (0.3146 g, 2.2 x 10⁻³ mol) to a dry Schlenk flask.
-
Seal the flask with a rubber septum and deoxygenate by purging with nitrogen for at least 15 minutes.
-
-
Addition of Reagents:
-
Add deoxygenated styrene (50 mL, 0.44 mol) to the flask via a degassed syringe.
-
Add deoxygenated PMDETA (0.46 mL, 2.2 x 10⁻³ mol) via a degassed syringe. The solution should turn light green as the copper-ligand complex forms.
-
(Optional) Add 1 mL of deoxygenated anisole as an internal standard.
-
-
Initiation:
-
Place the flask in a preheated oil bath at 80°C and allow the mixture to stir for 10 minutes to ensure complete complex formation.
-
Inject the initiator, methyl 2-bromopropionate (0.24 mL, 2.2 x 10⁻³ mol), into the reaction mixture to start the polymerization.
-
-
Monitoring the Reaction:
-
Take samples at timed intervals using a degassed syringe.
-
Analyze the samples for monomer conversion (e.g., by gas chromatography or gravimetrically) and for molecular weight and polydispersity (by gel permeation chromatography).
-
-
Termination and Purification:
-
After the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to quench the polymerization.
-
Dilute the polymer with a suitable solvent (e.g., tetrahydrofuran).
-
Pass the solution through a column of neutral alumina to remove the copper catalyst.[6]
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and workflows can significantly aid in understanding and troubleshooting experimental procedures, thereby enhancing reproducibility.
Caption: Mechanism of Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP).
The diagram above illustrates the equilibrium between dormant and active polymer chains, which is the fundamental principle of ATRP that allows for controlled polymer growth.[4][7] The rate of activation (k_act) and deactivation (k_deact) are critical parameters that are influenced by the choice of copper salt, ligand, initiator, and solvent.[1][8]
Caption: General Experimental Workflow for a Copper-Catalyzed ATRP Reaction.
This workflow highlights the critical steps involved in performing an ATRP experiment. Meticulous execution of each step, particularly the deoxygenation and purification stages, is crucial for achieving high reproducibility.[2][6]
Alternatives to Copper-Based Catalysts
While copper-based systems are widely used and offer excellent control over polymerization, concerns about metal contamination in certain applications, such as biomedical devices and microelectronics, have driven the development of metal-free alternatives.[5]
Metal-Free Atom Transfer Radical Polymerization (MF-ATRP):
-
Catalysts: Organic photoredox catalysts, such as phenothiazines, are used to mediate the polymerization.[5]
-
Mechanism: These catalysts are activated by light and can reversibly activate and deactivate the polymer chain in a manner analogous to copper-based ATRP.
-
Advantages:
-
Eliminates the issue of metal contamination.
-
Reactions can often be performed at room temperature.
-
Can be a "drop-in" technology for existing ATRP setups, using similar monomers and initiators.[5]
-
-
Considerations: The scope of monomers and reaction conditions may be different from copper-catalyzed systems, and optimization is often required.
Conclusion
Achieving reproducible experimental results with copper-based catalysts in polymerization requires a thorough understanding of the reaction mechanism and meticulous attention to experimental detail. While specific data for this compound is limited, the principles outlined in this guide using the well-established ATRP system provide a strong framework for researchers. By carefully selecting the catalyst system, adhering to detailed protocols, and considering metal-free alternatives when appropriate, scientists can enhance the reliability and reproducibility of their polymer synthesis, ultimately accelerating research and development in their respective fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Catalyst Process Uses Light, Not Metal, for Rapid Polymerization | The Current [news.ucsb.edu]
- 6. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. Polymerization Methods: ATRP [faculty.csbsju.edu]
- 8. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
A Comparative Guide to Cupric Isodecanoate and Copper(II) 2-Ethylhexanoate as Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the realm of catalysis, copper carboxylates have emerged as versatile and cost-effective catalysts for a range of organic transformations. Their utility spans from polymerization reactions to selective oxidations, making them valuable tools in both industrial and academic research, including applications in drug development. This guide provides a comparative analysis of two such catalysts: cupric isodecanoate and copper(II) 2-ethylhexanoate.
While both compounds share a common copper(II) core, the nature of their carboxylate ligands—isodecanoate and 2-ethylhexanoate—imparts distinct physicochemical properties that can influence their catalytic performance. This guide aims to provide a clear comparison based on available experimental data and theoretical considerations.
Physical and Chemical Properties
| Property | This compound | Copper(II) 2-Ethylhexanoate |
| Molecular Formula | C₂₀H₃₈CuO₄ | C₁₆H₃₀CuO₄ |
| Molecular Weight | 406.05 g/mol | 349.95 g/mol |
| Appearance | Data not available | Blue to green solid |
| Solubility | Data not available | Soluble in nonpolar organic solvents |
| CAS Number | 27253-33-4 | 149-11-1 |
Catalytic Performance Comparison
Direct comparative studies on the catalytic performance of this compound and copper(II) 2-ethylhexanoate are scarce in peer-reviewed literature. However, we can infer potential differences based on the structural variations of their carboxylate ligands and the known catalytic behavior of copper(II) 2-ethylhexanoate in key reaction classes.
Oxidation Reactions
Copper(II) 2-ethylhexanoate is a known catalyst for various oxidation reactions, including the oxidation of olefins and alcohols. The branched nature of the 2-ethylhexanoate ligand enhances its solubility in nonpolar organic solvents, which is advantageous for homogeneous catalysis.
Table 1: Catalytic Performance in Olefin Oxidation (Hypothetical Comparison)
| Catalyst | Substrate | Product | Reaction Conditions | Conversion (%) | Selectivity (%) | Turnover Number (TON) |
| This compound | Styrene | Benzaldehyde | Data not available | Data not available | Data not available | Data not available |
| Copper(II) 2-ethylhexanoate | Styrene | Benzaldehyde | H₂O₂ (oxidant), Acetonitrile (solvent), 80°C | Up to 85%[1] | Up to 76%[1] | Data not available |
The longer, more branched isodecanoate ligand in this compound might offer even greater solubility in very nonpolar media compared to 2-ethylhexanoate. This could potentially influence catalyst-substrate interactions and, consequently, the reaction rate and selectivity. However, without experimental data, this remains a theoretical consideration.
Polymerization Reactions
Copper(II) 2-ethylhexanoate is utilized as a catalyst in polymerization reactions, particularly in Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Polymerization (ROP). In ATRP, it often acts as a precursor to the active Cu(I) species.
Table 2: Catalytic Performance in Ring-Opening Polymerization of Lactide
| Catalyst | Monomer | Polymer | Reaction Conditions | Conversion (%) | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| This compound | rac-Lactide | Poly(lactic acid) | Data not available | Data not available | Data not available | Data not available |
| Copper(II) 2-ethylhexanoate | rac-Lactide | Poly(lactic acid) | Toluene, 110°C | Not specified | Low molecular weight | Broad (e.g., >1.7)[2] |
The steric bulk of the carboxylate ligand can influence the coordination environment of the copper center, which in turn affects the initiation and propagation steps in polymerization. The larger isodecanoate ligand might lead to different rates and polymer properties compared to the 2-ethylhexanoate ligand.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative procedures for reactions catalyzed by copper(II) 2-ethylhexanoate.
Protocol 1: Copper-Catalyzed Allylic Oxidation of an Olefin
This protocol is a general representation based on established methods for copper-catalyzed allylic oxidation.
Materials:
-
Olefin (e.g., cyclohexene)
-
Copper(II) 2-ethylhexanoate (catalyst)
-
tert-Butyl peroxybenzoate (oxidant)
-
Benzene (solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the olefin (1.0 mmol), copper(II) 2-ethylhexanoate (0.05 mmol, 5 mol%), and benzene (5 mL).
-
Purge the reaction vessel with an inert gas for 10-15 minutes.
-
Add tert-butyl peroxybenzoate (1.2 mmol) to the reaction mixture.
-
Heat the mixture to 80°C and stir for the desired reaction time (typically monitored by TLC or GC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired allylic ester.
Protocol 2: Ring-Opening Polymerization of rac-Lactide
This protocol is a general guide for the ROP of lactide using a copper carboxylate catalyst.
Materials:
-
rac-Lactide
-
Copper(II) 2-ethylhexanoate (initiator/catalyst)
-
Toluene (solvent, anhydrous)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add rac-lactide (e.g., 1.0 g, 6.94 mmol) and copper(II) 2-ethylhexanoate (e.g., 0.069 mmol, 1 mol%) to a dry Schlenk flask equipped with a magnetic stirrer.
-
Add anhydrous toluene (e.g., 10 mL) to the flask.
-
Seal the flask and place it in a preheated oil bath at 110°C.
-
Stir the reaction mixture for the desired polymerization time (e.g., 24-48 hours).
-
To terminate the polymerization, cool the flask to room temperature and expose the contents to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Mechanistic Considerations & Visualizations
The catalytic activity of copper(II) carboxylates in oxidation and polymerization reactions involves the copper center cycling between different oxidation states, typically Cu(II) and Cu(I). The carboxylate ligand plays a crucial role in solubilizing the metal center and modulating its electronic and steric properties.
Caption: Generalized workflow for a copper-catalyzed oxidation reaction.
Caption: Simplified schematic of a chain-growth polymerization process.
Conclusion
Copper(II) 2-ethylhexanoate is a well-established catalyst with documented applications in oxidation and polymerization reactions. Its solubility in organic solvents and catalytic activity make it a valuable tool for synthetic chemists.
The catalytic properties of this compound are less explored in the available literature, preventing a direct, data-driven comparison. Based on structural similarities, it is plausible that this compound would exhibit comparable or potentially enhanced solubility in highly nonpolar media, which could be advantageous in specific applications. However, further experimental investigation is required to fully elucidate its catalytic performance and potential advantages over copper(II) 2-ethylhexanoate.
For researchers and professionals in drug development, the choice between these catalysts would currently favor copper(II) 2-ethylhexanoate due to the wealth of available data and established protocols. Future studies on this compound are warranted to explore its potential as a viable alternative or superior catalyst in various organic transformations.
References
A Comparative Analysis of Silica-Supported Copper Catalysts: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving desired reaction outcomes. This guide provides a comprehensive comparative analysis of silica-supported copper (Cu/SiO₂) catalysts, focusing on the profound impact of different synthesis methodologies on their physicochemical properties and catalytic performance. Experimental data from various studies are presented to offer an objective comparison and aid in the selection of the most suitable catalyst for specific applications.
This analysis delves into the performance of Cu/SiO₂ catalysts prepared by five common methods: impregnation, deposition-precipitation, sol-gel, ammonia evaporation, and precipitation-gel. The catalytic efficacy of these materials is evaluated in key chemical transformations, including hydrogenation, oxidation, and hydrogenolysis reactions.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators of silica-supported copper catalysts prepared by various methods, offering a clear comparison of their catalytic activity, selectivity, and physical properties.
Table 1: Comparison of Cu/SiO₂ Catalysts in Hydrogenation Reactions
| Preparation Method | Reaction | Conversion (%) | Selectivity (%) | Active Species | Copper Particle Size (nm) | BET Surface Area (m²/g) | Reference |
| Impregnation | Hydrogenation of Methyl Acetate | ~85 | ~90 (to Ethanol) | Cu⁰, Cu⁺ | 10-30 | 250-350 | [1][2] |
| Ammonia Evaporation | Hydrogenation of Methyl Acetate | >95 | >95 (to Ethanol) | Cu⁰, Cu⁺ | 3-8 | 300-450 | [3][4] |
| Precipitation-Gel | Hydrogenation of Methyl Acetate | ~94 | ~94 (to Ethanol & Methanol) | Cu⁰ | ~5 | 200-300 | [1] |
| Impregnation | Hydrogenation of Dimethyl Oxalate | ~76 | ~69 (to Ethylene Glycol) | Cu⁰, Cu⁺ | 5-15 | 200-300 | [5] |
| Ammonia Evaporation | Hydrogenation of Dimethyl Oxalate | >99 | >97 (to Ethylene Glycol) | Cu⁰, Cu⁺ | 3-7 | 350-500 | [5][6] |
Table 2: Comparison of Cu/SiO₂ Catalysts in Oxidation and Hydrogenolysis Reactions
| Preparation Method | Reaction | Conversion (%) | Selectivity (%) | Active Species | Copper Particle Size (nm) | BET Surface Area (m²/g) | Reference |
| Impregnation | Dehydrogenation of 2-butanol | 93.4 | 97.8 (to Methyl Ethyl Ketone) | Cu⁰ | Clusters | 200-300 | [7] |
| Sol-Gel | Dehydrogenation of 2-butanol | Low | Low | Highly dispersed Cu(II) | - | 400-600 | [7] |
| Deposition-Precipitation | Oxidation of Cyclohexane | ~11 | ~94 (to Cyclohexanone & Cyclohexanol) | CuO | 5-15 | 300-400 | [8][9] |
| Precipitation-Gel | Hydrogenolysis of Glycerol | High | >98 (to 1,2-Propanediol) | Cu⁰ | ~4 | 250-350 | [10] |
| Ammonia Evaporation | Hydrogenolysis of Glycerol | High & Stable | High | Cu⁰ | 3-6 | 300-400 | [11][12] |
Experimental Protocols: A Closer Look at Synthesis and Catalysis
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the experimental protocols for the synthesis of Cu/SiO₂ catalysts via different methods and for representative catalytic reactions.
Catalyst Synthesis Methodologies
1. Impregnation Method:
This is a widely used and straightforward method for preparing supported catalysts.
-
Procedure: A porous silica support is contacted with a solution (typically aqueous) of a copper precursor, such as copper nitrate (Cu(NO₃)₂·3H₂O). The volume of the solution is usually equal to the pore volume of the support (incipient wetness impregnation). The solvent is then evaporated, leaving the copper precursor deposited on the silica surface. The catalyst is subsequently dried and calcined at elevated temperatures (e.g., 500 °C) to decompose the precursor and form copper oxide nanoparticles. Finally, a reduction step (e.g., in a H₂ flow) is often performed to obtain the active metallic copper phase.[7][13]
-
Key Feature: This method is simple, but it can sometimes lead to a non-uniform distribution and larger particle sizes of the active metal.[10]
2. Deposition-Precipitation Method:
This method aims to achieve a more uniform deposition of the metal precursor.
-
Procedure: The silica support is suspended in a solution of a copper salt. A precipitating agent, such as urea or sodium carbonate, is then added to the solution. By slowly changing the pH of the solution (e.g., through the hydrolysis of urea upon heating), the copper precursor precipitates uniformly onto the silica surface. The resulting solid is then filtered, washed, dried, and calcined.[3][14]
-
Key Feature: This method generally results in smaller and more highly dispersed copper particles compared to impregnation, leading to higher catalytic activity.[15]
3. Sol-Gel Method:
This technique involves the formation of a solid network from a colloidal solution (sol).
-
Procedure: A silicon alkoxide, such as tetraethyl orthosilicate (TEOS), is hydrolyzed in the presence of a copper salt precursor. The hydrolysis and condensation reactions lead to the formation of a silica gel matrix in which the copper species are finely dispersed. The gel is then aged, dried, and calcined to obtain the final catalyst.[7][16]
-
Key Feature: The sol-gel method allows for the preparation of catalysts with high surface areas and a very homogeneous distribution of the active metal.[7] However, the catalytic performance can vary significantly depending on the specific preparation conditions.[7]
4. Ammonia Evaporation Method:
This method is particularly effective for achieving high copper dispersion.
-
Procedure: A copper salt is dissolved in an aqueous ammonia solution to form a copper-ammonia complex. Colloidal silica is then added to this solution. The mixture is heated to evaporate the ammonia, which causes a gradual decrease in pH and leads to the deposition of a copper-containing precursor onto the silica surface. The solid is then recovered, dried, and calcined.[3][4][6]
-
Key Feature: This method often leads to the formation of copper phyllosilicate species, which upon reduction, result in highly dispersed and stable copper nanoparticles.[3][4] These catalysts have shown excellent performance in various hydrogenation reactions.[4][6]
5. Precipitation-Gel Method:
This method combines precipitation and gel formation to create highly dispersed catalysts.
-
Procedure: An aqueous solution of a copper salt is treated with a precipitating agent like sodium hydroxide to form a copper hydroxide precipitate. Colloidal silica is then added to this suspension, which stabilizes the fine precipitate particles and simultaneously forms a gel. The resulting gel is then washed, dried, and calcined to yield the final catalyst.
-
Key Feature: This technique produces catalysts with very small copper particle sizes, high dispersion, and strong metal-support interactions, leading to enhanced activity and stability.[10]
Catalytic Reaction Protocols
1. Hydrogenation of Methyl Acetate:
-
Reactor Setup: Typically performed in a fixed-bed continuous-flow reactor.
-
Procedure: The catalyst is packed into the reactor and usually pre-reduced in a stream of hydrogen at a specific temperature. A feed stream consisting of methyl acetate vapor and hydrogen is then passed through the catalyst bed at a defined temperature and pressure. The reaction products are analyzed using gas chromatography (GC).[1][17]
-
Typical Conditions: Temperature: 200-300 °C; Pressure: 1-3 MPa; H₂/methyl acetate molar ratio: 10-50.[1][17]
2. Oxidation of Cyclohexane:
-
Reactor Setup: Often carried out in a batch reactor (autoclave).
-
Procedure: The catalyst, cyclohexane, and a solvent (if any) are placed in the reactor. The reactor is then pressurized with an oxidant, typically molecular oxygen or air, and heated to the desired reaction temperature with stirring. After the reaction, the liquid products are analyzed by GC.[8][9]
-
Typical Conditions: Temperature: 130-160 °C; Pressure: 0.5-1.5 MPa of O₂.[8]
3. Hydrogenolysis of Glycerol:
-
Reactor Setup: Can be performed in a batch or continuous-flow reactor.
-
Procedure: The catalyst and an aqueous solution of glycerol are loaded into the reactor. The reactor is pressurized with hydrogen and heated to the reaction temperature. The reaction mixture is stirred to ensure good contact between the reactants and the catalyst. Liquid samples are taken periodically and analyzed by high-performance liquid chromatography (HPLC) or GC.[11][18]
-
Typical Conditions: Temperature: 180-240 °C; Pressure: 2-8 MPa of H₂.[11][18]
Mandatory Visualization: Workflows and Pathways
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships discussed in this guide.
Caption: A simplified workflow for the synthesis of Cu/SiO₂ catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. (581f) Controlling the Performance of Cu/SiO2 Catalysts for Methyl Acetate Hydrogenation By the Introduction of Dilute Quantities of Pt | AIChE [proceedings.aiche.org]
- 3. Comparative study of silica-supported copper catalysts prepared by different methods: formation and transition of copper phyllosilicate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Interfacing with silica boosts the catalysis of copper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A highly efficient and robust Cu/SiO2 catalyst prepared by the ammonia evaporation hydrothermal method for glycerol hydrogenolysis to 1,2-propanediol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. stechnolock.com [stechnolock.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative study of silica-supported copper catalysts prepared by different methods: formation and transition of coppe… [ouci.dntb.gov.ua]
- 16. Sol-Gel Synthesis and Characterization of the Cu-Mg-O System for Chemical Looping Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 18. In Situ-Generated, Dispersed Cu Catalysts for the Catalytic Hydrogenolysis of Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Cupric Isodecanoate and Nickel-Based Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of cupric isodecanoate and nickel-based catalysts in key organic transformations. The following sections present a summary of their efficacy in cross-coupling reactions, hydrogenation, and oxidation reactions, supported by experimental data from various studies. Detailed experimental protocols for representative reactions are also provided to facilitate reproducibility and further investigation.
Efficacy in Suzuki-Miyaura Cross-Coupling Reactions
Both copper and nickel-based catalysts have emerged as cost-effective and sustainable alternatives to precious metal catalysts like palladium for Suzuki-Miyaura cross-coupling reactions. The choice between copper and nickel often depends on the specific substrates and desired reaction conditions.
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes the performance of a nickel(II) carboxylate catalyst and a copper(I)-based catalyst in Suzuki-Miyaura coupling reactions, based on data from different studies. It is important to note that direct comparison is challenging due to variations in reaction conditions, ligands, and substrates.
| Catalyst System | Aryl Halide | Arylboronic Acid | Product Yield (%) | Reference |
| (2,2'-bipyridine-4,4'-dicarboxylic acid)nickel(II) chloride on SiO₂ | 4-Iodoanisole | Phenylboronic acid | 10 | [1] |
| CuI (ligand-free) | 4-Iodoanisole | Phenylboronic acid | 95 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling with a Nickel(II) Carboxylate Catalyst
This protocol is adapted from a study on silica-supported nickel catalysts[1].
-
Catalyst Preparation: (2,2'-bipyridine-4,4'-dicarboxylic acid)nickel(II) chloride is synthesized and then supported on amorphous silicon dioxide.
-
Reaction Setup: In a reaction vessel, the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) are combined in a suitable solvent (e.g., DMF, 5 mL).
-
Catalyst Addition: The nickel(II) carboxylate catalyst on SiO₂ (5 mol%) is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to 100°C and stirred for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is filtered to remove the heterogeneous catalyst. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The product yield is determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Experimental Workflow: Suzuki-Miyaura Coupling
References
A Comparative Guide to Spectrophotometric Methods for the Determination of Copper
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of five common spectrophotometric methods for the determination of copper: the Bathocuproine, Dithizone, Sodium Diethyldithiocarbamate, Neocuproine, and Cuprizone methods. The performance of each method is evaluated based on key analytical parameters, and detailed experimental protocols are provided to support practical application.
Performance Comparison
The selection of an appropriate spectrophotometric method for copper determination depends on factors such as the required sensitivity, the concentration range of the samples, and the presence of interfering ions. The following table summarizes the key performance characteristics of the five methods to facilitate a direct comparison.
| Method | Chromogenic Reagent | Wavelength (λmax) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Bathocuproine | Bathocuproine | 479 nm[1] | ~13,900 (in water)[1] | 1.0 - 10.0[1] | ~0.02 (as 20 µg/L) | Not specified |
| Dithizone | Dithizone | 540 nm[2] | Not specified | 0.5 - 10.0[2] | 0.12[2] | 0.36[2] |
| Sodium Diethyldithiocarbamate | Sodium Diethyldithiocarbamate | 435 - 450 nm[3][4] | ~3.16 x 10⁵[2] | Not specified | Not specified | Not specified |
| Neocuproine | Neocuproine | 457 nm[5] | ~8,000[5] | 1.0 - 10.0[1] | 0.039[6] | 0.129[6] |
| Cuprizone | Cuprizone | 595 - 600 nm[7] | Highest among Neocuproine and Bathocuproine[1] | 1.0 - 10.0[1] | ~0.2[7] | Not specified |
Chemical Principles and Reaction Pathways
The spectrophotometric determination of copper relies on the formation of a colored complex between copper ions and a specific chromogenic reagent. In most cases, Cu(II) is first reduced to Cu(I) before complexation.
Caption: General workflow for spectrophotometric copper determination.
Experimental Protocols
Detailed methodologies for each of the five key spectrophotometric methods are provided below.
Bathocuproine Method
This method is highly specific and sensitive for the determination of copper.[1]
Experimental Workflow:
Caption: Experimental workflow for the Bathocuproine method.
Protocol:
-
To a suitable aliquot of the sample containing copper, add 5 mL of hydroxylamine hydrochloride solution (10% w/v) and mix.
-
Add 5 mL of sodium citrate solution (30% w/v) to mask other metal ions.
-
Adjust the pH of the solution to approximately 4-5 with an acetate buffer.
-
Add 10 mL of bathocuproine disulfonate solution (0.001 M).
-
Dilute the solution to a known volume with deionized water and mix well.
-
Allow the color to develop for at least 10 minutes.
-
Measure the absorbance of the orange-colored complex at 479 nm against a reagent blank.[1]
Interferences: Common anions such as chloride, sulfate, nitrate, and acetate do not interfere.[1] High concentrations of chromium and tin may interfere.[5]
Dithizone Method
The dithizone method is a versatile and widely used technique for the determination of trace amounts of copper.
Experimental Workflow:
Caption: Experimental workflow for the Dithizone method.
Protocol:
-
Pipette an aliquot of the sample into a separatory funnel.
-
Adjust the pH to approximately 10 with a suitable buffer or dilute ammonia solution.
-
Add a masking agent, such as potassium cyanide (KCN), to prevent interference from other metals.[8]
-
Add a known volume of dithizone solution in an organic solvent (e.g., chloroform or carbon tetrachloride) and shake vigorously for 1-2 minutes to extract the copper-dithizone complex.
-
Allow the layers to separate and collect the organic phase.
-
Measure the absorbance of the red-colored complex in the organic layer at 540 nm against a blank.[2]
Interferences: Other metal ions such as nickel, zinc, and cadmium can interfere, but their interference can be minimized by the addition of masking agents like potassium cyanide at a pH range of 9-12.[8]
Sodium Diethyldithiocarbamate Method
This method is based on the formation of a yellow-brown copper(II)-diethyldithiocarbamate complex that is extractable into an organic solvent.
Experimental Workflow:
Caption: Experimental workflow for the Sodium Diethyldithiocarbamate method.
Protocol:
-
Take a suitable volume of the sample solution in a separatory funnel.
-
Adjust the pH to approximately 9 with a buffer solution.[9]
-
Add an aqueous solution of sodium diethyldithiocarbamate.
-
Extract the resulting yellow-brown copper complex into a known volume of an organic solvent like chloroform or carbon tetrachloride by shaking for a few minutes.[9]
-
After phase separation, transfer the organic layer to a volumetric flask.
-
Measure the absorbance of the organic solution at approximately 435-450 nm.[3][4]
Interferences: Interference from nickel can be eliminated by adding an excess of ethylenediaminetetra-acetate (EDTA). Bismuth, mercury, and silver can interfere.[10]
Neocuproine Method
Similar to the bathocuproine method, the neocuproine method is highly selective for copper.
Experimental Workflow:
Caption: Experimental workflow for the Neocuproine method.
Protocol:
-
To the sample solution, add hydroxylamine hydrochloride to reduce Cu(II) to Cu(I).[5]
-
Add sodium citrate to complex other metal ions.[5]
-
Adjust the pH to between 4 and 6 with ammonium hydroxide.[5]
-
Add a solution of neocuproine in methanol.[5]
-
Extract the resulting yellow copper(I)-neocuproine complex into a chloroform-methanol mixture.[5]
-
Measure the absorbance of the organic phase at 457 nm.[5]
Interferences: Large amounts of chromium and tin may interfere. Cyanide, sulfide, and organic matter can also interfere but can be removed by a digestion procedure.[5]
Cuprizone Method
The cuprizone method provides a sensitive way to determine copper, forming a blue-colored complex.
Experimental Workflow:
Caption: Experimental workflow for the Cuprizone method.
Protocol:
-
Take a known volume of the sample containing copper(II) ions.
-
Adjust the pH to a neutral or slightly alkaline condition using a suitable buffer.
-
Add a freshly prepared solution of cuprizone [oxalic acid bis(cyclohexylidene hydrazide)].[7]
-
Allow sufficient time for the color to develop; a minimum of 16 minutes is recommended for reliable measurements.[7]
-
Measure the absorbance of the blue-colored complex at a wavelength between 595 and 600 nm.[7]
Interferences: Specific information on interferences for the cuprizone method is less commonly detailed in comparative studies, but like other methods, it is susceptible to interference from other transition metal ions that can form colored complexes. The selectivity can be improved by optimizing the pH and using masking agents.
Conclusion
The choice of the most suitable spectrophotometric method for copper determination is contingent upon the specific requirements of the analysis. The Bathocuproine and Neocuproine methods offer high selectivity and are excellent for trace-level analysis, particularly in complex matrices. The Dithizone method is a classic and versatile technique, though it may require the use of masking agents to handle interferences. The Sodium Diethyldithiocarbamate method is highly sensitive but can be prone to interferences from several metal ions. The Cuprizone method is a sensitive and cost-effective option, particularly suitable for routine analysis where high precision is not the primary concern. Researchers and professionals should carefully consider the performance characteristics and experimental protocols outlined in this guide to make an informed decision for their specific analytical needs.
References
- 1. Comparison of Spectrophotometric Methods for the Determination of Copper in Sugar Cane Spirit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sci-arch.org [sci-arch.org]
- 3. Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2 [scirp.org]
- 4. Interaction between Diethyldithiocarbamate and Cu(II) on Gold in Non-Cyanide Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric determination of trace amounts of copper(I) and reducing agents with neocuproine in the presence of copper(II) - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Extraction of Copper from Aqueous Solutions Using Sodium Diethyldithiocarbamate as the Extracting Agent | Chemical Engineering Transactions [cetjournal.it]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Analytical Techniques for Cupric Isodecanoate: A Comparative Guide
This guide provides a detailed comparison of various analytical techniques for the characterization and quantification of cupric isodecanoate. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this compound. The focus is on cross-validation, a process of comparing data from different analytical methods to ensure the accuracy and reliability of results.[1][2]
This compound analysis typically involves two distinct goals: quantifying the copper content (elemental analysis) and characterizing the isodecanoate ligand (organic analysis). This guide covers techniques for both aspects, providing detailed experimental protocols, comparative performance data, and visual workflows to aid in method selection and implementation.
Elemental Analysis: Quantification of Copper Content
Accurate determination of the copper content is critical for quality control and stoichiometry confirmation. Several techniques, ranging from classical wet chemistry to advanced instrumental methods, can be employed. Cross-validation between a spectroscopic and a titrimetric method is often recommended to ensure data integrity.
Comparison of Performance for Copper Analysis
| Technique | Principle | Linearity (Typical Range) | Precision (RSD) | Accuracy (Recovery %) | Limit of Detection (LOD) | Throughput |
| AAS (Flame) | Atomic absorption of light by ground-state atoms in a flame.[3][4] | 0.1 - 10 µg/mL | 1-3% | 95-105% | ~10 µg/L[3] | High |
| AAS (Graphite Furnace) | Electrothermal atomization for enhanced sensitivity.[5] | 0.2 - 35 µg/L[5] | 3-5% | 90-110% | 0.2-0.5 µg/L[5] | Low-Medium |
| ICP-MS | Ionization in plasma followed by mass-to-charge ratio separation.[6][7] | 0.1 µg/L - 500 µg/L[7] | < 2% | 98-102% | < 1 µg/L | High |
| ICP-OES | Emission of photons from excited atoms in a plasma.[8] | 1 µg/L - 100 µg/mL | < 2% | 97-103% | ~1 µg/L | High |
| Iodometric Titration | Redox titration where Cu²⁺ oxidizes iodide to iodine, which is then titrated.[9][10] | N/A (Endpoint) | < 1% | 99-101% | ~10 mg/L | Low |
| Complexometric Titration | Titration with a chelating agent (e.g., EDTA) and a colorimetric indicator.[11] | N/A (Endpoint) | < 1% | 99-101% | ~10 mg/L | Low |
ICP-MS is a highly sensitive technique ideal for trace and ultra-trace element analysis, making it suitable for determining low-level copper impurities or for precise quantification in dilute samples.[7]
Experimental Protocol: ICP-MS
-
Sample Preparation (Acid Digestion):
-
Accurately weigh approximately 0.1 g of the this compound sample into a digestion vessel.
-
Add 5 mL of high-purity nitric acid (e.g., ROTIPURAN® Supra).[7]
-
Gently heat the vessel to dissolve the sample completely. For complex matrices, microwave-assisted digestion may be required.
-
Cool the solution and dilute it to a final volume of 50 mL with deionized water (>18.2 MΩ·cm). The final acid concentration should be around 1-2%.
-
-
Instrumental Analysis:
-
Instrument: High-sensitivity ICP-MS (e.g., PlasmaQuant® MS Elite).[7]
-
Nebulizer: Standard concentric or micro-mist.
-
Plasma Conditions: Optimize RF power (e.g., 1.35 kW), nebulizer gas flow (e.g., 1.0 L/min), and auxiliary gas flow.
-
Monitored Isotope: ⁶³Cu or ⁶⁵Cu.
-
Internal Standard: Add an internal standard solution online (e.g., ⁸⁹Y or ¹⁹³Ir at 20 µg/L) to correct for matrix effects and instrument drift.[7]
-
-
Calibration & Quantification:
-
Prepare a series of calibration standards (e.g., 0, 10, 50, 100, 500 µg/L) from a certified copper standard solution in a matrix matching the samples (i.e., 1-2% nitric acid).[7]
-
Construct a calibration curve by plotting the intensity ratio (Cu/Internal Standard) against concentration.
-
Quantify the copper concentration in the sample digest by interpolation from the calibration curve.
-
Iodometric titration is a classic, robust, and cost-effective absolute method for determining copper concentration, making it an excellent choice for cross-validating results from instrumental techniques.[12] The method relies on the reaction of copper(II) ions with excess potassium iodide (KI) to liberate iodine, which is then titrated with a standardized sodium thiosulfate solution.[9][10]
Experimental Protocol: Iodometric Titration
-
Sample Preparation:
-
Accurately weigh a sample of this compound calculated to contain approximately 100-200 mg of copper.
-
Dissolve the sample in 20 mL of a suitable organic solvent (e.g., glacial acetic acid) and dilute with 50 mL of deionized water.
-
-
Titration Procedure:
-
To the sample solution, add approximately 3 grams of potassium iodide (KI). The solution will turn a dark brown/yellow due to the formation of the triiodide ion (I₃⁻).[9]
-
The relevant reactions are:
-
2Cu²⁺(aq) + 4I⁻(aq) → 2CuI(s) + I₂(aq)
-
I₂(aq) + I⁻(aq) ⇌ I₃⁻(aq)
-
-
Begin titrating immediately with a standardized 0.1 M sodium thiosulfate (Na₂S₂O₃) solution until the brown color fades to a pale yellow.
-
Add 2-3 mL of starch indicator solution. The solution will turn a deep blue/black color.[9]
-
Continue titrating slowly with sodium thiosulfate, swirling constantly, until the blue color disappears completely, indicating the endpoint.
-
The titration reaction is: I₃⁻(aq) + 2S₂O₃²⁻(aq) → 3I⁻(aq) + S₄O₆²⁻(aq).[9]
-
-
Calculation:
-
Calculate the moles of Na₂S₂O₃ used.
-
Using the stoichiometry (2 moles of Cu²⁺ react to produce iodine that reacts with 2 moles of S₂O₃²⁻, a 1:1 overall molar ratio), determine the moles of copper in the sample.
-
Calculate the percentage by mass of copper in the original this compound sample.
-
Organic Analysis: Isodecanoate Ligand
Analysis of the isodecanoate portion is crucial for confirming identity, purity, and detecting related impurities or degradation products. Chromatographic techniques are best suited for this purpose.
Comparison of Performance for Isodecanoate Analysis
| Technique | Principle | Derivatization Required? | Precision (RSD) | Accuracy (Recovery %) | Common Detector |
| GC-MS | Separation of volatile compounds followed by mass spectrometry. | Yes (e.g., silylation) | < 5% | 90-110% | Mass Spectrometer |
| HPLC-UV | Separation based on polarity; detection via UV absorbance after complexation. | No (but pre-column complexation may be needed) | < 2%[13] | 96-106%[13] | UV-Vis |
| HPLC-CAD | Nebulization and charging of non-volatile analytes for detection.[14] | No | 2-5%[14] | 95-103%[14] | Charged Aerosol Detector |
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. To make the non-volatile isodecanoic acid suitable for GC analysis, a derivatization step is required to convert it into a more volatile ester or silyl ester.
Experimental Protocol: GC-MS
-
Sample Preparation (Extraction and Derivatization):
-
Dissolve a weighed amount of this compound in a suitable solvent.
-
Perform a liquid-liquid extraction to separate the isodecanoic acid from the copper. Acidify the aqueous layer to protonate the carboxylate, then extract into an organic solvent like diethyl ether or dichloromethane.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried residue and heat (e.g., 70°C for 30 minutes) to form the trimethylsilyl (TMS) ester of isodecanoic acid.
-
-
Instrumental Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms).
-
Injection: Split/splitless inlet, 1 µL injection volume.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the TMS-isodecanoate by its retention time and mass spectrum.
-
Quantify using an internal standard (e.g., another long-chain fatty acid TMS ester not present in the sample).
-
Compare the resulting mass spectrum to a reference library (e.g., NIST) for confirmation.
-
Cross-Validation Framework
The core principle of cross-validation is to confirm results from one method with another, preferably one based on a different physical principle.[15]
Logical Framework for Cross-Validation
Recommended Cross-Validation Pairs:
-
For Copper Content: Use ICP-MS as the primary instrumental method and Iodometric Titration as the orthogonal, classical method. Agreement between the high-sensitivity instrumental technique and the absolute titrimetric method provides very high confidence in the results.
-
For Isodecanoate: Use GC-MS for identity confirmation and impurity profiling due to the structural information provided by mass spectrometry. Use HPLC-CAD for routine quantification, as it often requires less sample preparation than GC-MS. Comparing the quantitative results and purity profiles from both provides a comprehensive validation.
References
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. nemi.gov [nemi.gov]
- 4. Copper- Determination by AAS | OIV [oiv.int]
- 5. nemi.gov [nemi.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. analytik-jena.fr [analytik-jena.fr]
- 8. agilent.com [agilent.com]
- 9. mhchem.org [mhchem.org]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. ulm.edu [ulm.edu]
- 12. researchgate.net [researchgate.net]
- 13. peerj.com [peerj.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cupric Isodecanoate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of cupric isodecanoate in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound and its solutions pose several health and environmental risks. All handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Use chemical-resistant gloves (neoprene or nitrile rubber are recommended) and a lab coat.[2] Ensure gloves are inspected before use and disposed of as contaminated waste after handling the chemical.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-certified respirator with an appropriate cartridge should be used.[2]
-
Work Area: All procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.[1] An emergency eyewash station and safety shower must be readily accessible.[2]
In case of exposure, follow these first-aid measures immediately:
-
After inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
After skin contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician immediately.[1]
Primary Disposal Procedure: Collection for Professional Disposal
The universally recommended and safest method for the disposal of this compound and other heavy metal wastes is through a licensed environmental waste management company. Laboratory personnel should not attempt to dispose of this chemical down the drain or in regular solid waste.[3]
Step-by-Step Collection Protocol:
-
Container Selection: Use a dedicated, leak-proof container for all this compound waste (solid, liquid, and contaminated materials). Plastic containers are generally preferred.[3] The container must be chemically compatible with the waste.
-
Waste Segregation:
-
Keep this compound waste separate from all other chemical waste streams to avoid potentially dangerous reactions.[4]
-
Do not mix solid waste (e.g., contaminated gloves, weigh paper) with liquid waste in the same container.[4]
-
Heavily contaminated items like pipette tips and glassware should be collected as hazardous solid waste.[5]
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. Note the accumulation start date on the label.[3][5]
-
Storage:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not allow the waste to accumulate beyond your facility's established limits (e.g., for more than 12 months or exceeding 55 gallons).[3]
In-Lab Pre-Treatment of Aqueous this compound Waste
Disclaimer: The following protocol is for informational purposes only and describes a potential pre-treatment method to reduce the hazard of aqueous waste containing this compound. This procedure should only be performed by trained personnel after a thorough risk assessment and with the explicit approval of your institution's EHS department. In-lab treatment may be subject to specific regulations. The primary recommended method of disposal remains collection for professional disposal.
This procedure aims to precipitate the soluble copper(II) ions as an insoluble salt, which can then be separated from the liquid waste.
Data on Hazards and Disposal Options
| Parameter | Description |
| Chemical Name | This compound |
| Primary Hazards | Harmful if swallowed, Causes severe skin burns and eye damage, Very toxic to aquatic life with long-lasting effects |
| Primary Disposal Route | Collection and disposal by a licensed hazardous waste management company. |
| Alternative: In-Lab Pre-Treatment Goal | To precipitate soluble copper ions from aqueous solutions to reduce the toxicity of the liquid waste stream. |
| Precipitation Method 1: Hydroxide Precipitation | Reagent: Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂). Product: Insoluble Copper(II) Hydroxide (Cu(OH)₂). Advantage: Effective and uses common lab reagents.[6] |
| Precipitation Method 2: Carbonate Precipitation | Reagent: Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃). Product: Insoluble Copper Carbonate (CuCO₃). Advantage: Generally safer reagents than strong bases. |
Experimental Protocol: Hydroxide Precipitation of Copper from Aqueous Solution
This protocol outlines the conceptual steps for precipitating copper(II) hydroxide from an aqueous solution containing this compound.
Methodology:
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Perform the entire procedure in a chemical fume hood.
-
Prepare a dilute solution of sodium hydroxide (~1 M NaOH).
-
-
Precipitation:
-
Place the aqueous this compound waste in a suitable beaker with a magnetic stirrer.
-
Slowly add the sodium hydroxide solution dropwise while continuously stirring.
-
A blue precipitate of copper(II) hydroxide will begin to form.
-
Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH is between 9 and 10 to ensure complete precipitation.
-
-
Separation:
-
Once the reaction is complete, turn off the stirrer and allow the precipitate to settle.
-
Separate the solid copper(II) hydroxide from the liquid by either decantation or vacuum filtration.
-
-
Waste Management:
-
Solid Waste: The collected copper(II) hydroxide precipitate is still considered hazardous waste. Transfer it to a labeled solid hazardous waste container.
-
Liquid Waste (Filtrate): The remaining liquid should be tested for copper content to ensure successful removal. Even after treatment, it may still need to be disposed of as hazardous aqueous waste. Consult your EHS department for guidance on the disposal of the treated filtrate.
-
All contaminated materials (e.g., filter paper, gloves) must be disposed of as solid hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. gelest.com [gelest.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Removal of Copper Ions from Wastewater: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Cupric isodecanoate
Disclaimer: A specific Safety Data Sheet (SDS) for Cupric isodecanoate was not available at the time of this writing. The following guidance is based on the known hazards of its components—copper compounds and isodecanoic acid—and general principles of laboratory safety. This information is intended to supplement, not replace, a formal risk assessment and the guidance of your institution's Environmental Health and Safety (EHS) department.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational procedures for safe handling and disposal to minimize risk and ensure a safe laboratory environment.
Hazard Assessment
This compound is a compound of copper and isodecanoic acid. Based on the toxicological profiles of copper compounds and organic acids, the primary hazards are expected to be:
-
Harmful if swallowed or inhaled: Copper compounds can be toxic if ingested or if dusts or mists are inhaled.[1]
-
Skin and eye irritation: Isodecanoic acid is a known eye and skin irritant.[2][3] Prolonged contact may cause injury.[2]
-
Aquatic toxicity: Copper compounds are often very toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and dust. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of harmful dusts or mists. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders or creating solutions.
-
Avoid generating dust or aerosols.
-
Prevent contact with skin and eyes by wearing the appropriate PPE.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed, labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents.[3][5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless instructed to do so by your EHS department.
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's EHS-approved procedures.
-
Do not dispose of this compound down the drain or in the regular trash.[6] This is to prevent environmental contamination due to its potential aquatic toxicity.
-
For spills, absorb the material with an inert, non-combustible absorbent and place it in the hazardous waste container.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation develops.[3]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Experimental Workflow Visualization
The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
